molecular formula C8H7IN4 B040322 5-Iodoquinazoline-2,4-diamine CAS No. 119584-76-8

5-Iodoquinazoline-2,4-diamine

Cat. No.: B040322
CAS No.: 119584-76-8
M. Wt: 286.07 g/mol
InChI Key: SUZLYYOTNUWNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodoquinazoline-2,4-diamine is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a quinazoline core functionalized with a iodine substituent at the 5-position and diamino groups at the 2- and 4-positions. This specific structure makes it a versatile and potent intermediate for the design and synthesis of targeted kinase inhibitors. Researchers primarily utilize this compound as a key precursor in the development of covalent inhibitors, where the iodine atom serves as an excellent leaving group for facile substitution reactions, particularly in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) to introduce diverse aromatic, heteroaromatic, or alkynyl moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodoquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZLYYOTNUWNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152504
Record name 2,4-Quinazolinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-76-8
Record name 2,4-Quinazolinediamine, 5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 2,4-diaminoquinazoline substitution pattern, in particular, has proven to be a privileged structure, imparting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of a specific, yet under-explored derivative: 5-Iodoquinazoline-2,4-diamine. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to present a detailed profile. We will delve into its synthesis, physicochemical characteristics, spectroscopic analysis, and potential biological significance, offering valuable insights for researchers engaged in drug discovery and development.

Introduction to the 2,4-Diaminoquinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic scaffold with a rich history in pharmaceutical development.[1] The diamination at the 2 and 4 positions gives rise to a class of compounds with a diverse pharmacological profile. These derivatives have been investigated for a multitude of therapeutic applications, demonstrating the broad potential of this chemical framework.

The introduction of a halogen atom, such as iodine, onto the quinazoline core can significantly modulate the molecule's physicochemical properties and biological activity. The iodine atom, being the largest and most polarizable of the stable halogens, can introduce unique interactions with biological targets, potentially enhancing potency and selectivity.[2] This guide will focus on the 5-iodo substituted analog, exploring how this modification may influence its chemical behavior and therapeutic potential.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A logical synthetic route would commence with a suitable iodinated precursor, such as 2-amino-6-iodobenzonitrile. The synthesis can be envisioned as a two-step process:

  • Cyclization: The reaction of 2-amino-6-iodobenzonitrile with a cyanating agent, such as cyanogen bromide or dicyandiamide, would lead to the formation of the 2,4-diaminoquinazoline ring system. This step is a cyclocondensation reaction.

  • Alternative Cyclization: A copper-catalyzed reaction of a 2-bromo or 2-iodo-benzonitrile derivative with guanidine offers an economical and practical route to 2,4-diaminoquinazolines.[3]

A plausible detailed protocol, adapted from known procedures for similar compounds, is provided below.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-Amino-6-iodobenzonitrile (Hypothetical)

The synthesis of the key intermediate, 2-amino-6-iodobenzonitrile, could be achieved from 2-amino-benzonitrile via electrophilic iodination. Direct iodination of aromatic amines can be challenging, but methods using iodine in the presence of an oxidizing agent or an iodine-releasing reagent are often successful.

  • Reactants: 2-Aminobenzonitrile, N-Iodosuccinimide (NIS), Acetonitrile (solvent).

  • Procedure:

    • Dissolve 2-aminobenzonitrile in acetonitrile in a round-bottom flask.

    • Add N-Iodosuccinimide (NIS) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-amino-6-iodobenzonitrile.

Step 2: Cyclization to this compound

  • Reactants: 2-Amino-6-iodobenzonitrile, Dicyandiamide, 2-Methoxyethanol (solvent), Hydrochloric acid (catalyst).

  • Procedure:

    • To a solution of 2-amino-6-iodobenzonitrile in 2-methoxyethanol, add dicyandiamide and a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram of Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization 2-Aminobenzonitrile 2-Aminobenzonitrile Intermediate 2-Amino-6-iodobenzonitrile 2-Aminobenzonitrile->Intermediate Electrophilic Iodination NIS N-Iodosuccinimide (NIS) in Acetonitrile NIS->Intermediate Final_Product This compound Intermediate->Final_Product Cyclocondensation in 2-Methoxyethanol/HCl Dicyandiamide Dicyandiamide Dicyandiamide->Final_Product

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties

Directly measured experimental data for this compound is scarce. However, predicted values from chemical suppliers and a comparison with the parent compound, 2,4-diaminoquinazoline, provide valuable insights.

PropertyThis compound (Predicted)2,4-Diaminoquinazoline (Experimental)Reference
CAS Number 119584-76-81899-48-5[4]
Molecular Formula C₈H₇IN₄C₈H₈N₄[4]
Molecular Weight 285.97 g/mol 160.18 g/mol [4]
Melting Point 273 °C254-258 °C[4]
Boiling Point 527.9 °C at 760 mmHgNot available[4]
Density 2.093 g/cm³Not available[4]
Solubility Likely sparingly soluble in water, more soluble in organic solvents like DMSO and DMF.Low solubility in water.[4]

The introduction of the iodine atom significantly increases the molecular weight and is predicted to raise the melting and boiling points compared to the unsubstituted parent compound. The increased molecular size and potential for halogen bonding could also influence its solubility profile.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available, we can predict the key spectroscopic features based on the known spectra of 2,4-diaminoquinazoline and the expected influence of the iodine substituent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4-diaminoquinazoline in DMSO-d₆ shows characteristic signals for the aromatic protons and the amino groups. For this compound, the aromatic region would be significantly altered. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 7. The proton at position 7 would be a triplet (or doublet of doublets), coupled to the protons at positions 6 and 8. The proton at position 8 would appear as a doublet, coupled to the proton at position 7. The chemical shifts of these protons would be influenced by the electron-withdrawing nature and anisotropic effects of the iodine atom at position 5. The signals for the amino protons at positions 2 and 4 are expected to be broad singlets.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the most significant change would be the signal for the carbon atom directly attached to the iodine (C-5), which would exhibit a lower chemical shift due to the heavy atom effect of iodine. The chemical shifts of the other aromatic carbons would also be affected by the substitution.

IR Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amino groups in the range of 3500-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system are expected in the 1650-1450 cm⁻¹ region. The C-I stretching vibration would likely be observed in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 286. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will not result in an M+2 peak. Common fragmentation pathways for 2,4-diaminoquinazolines involve the loss of small molecules such as HCN or NH₃. A significant fragment would likely correspond to the loss of the iodine atom, resulting in a peak at m/z 159.

Biological and Pharmacological Potential

The biological activity of this compound has not been explicitly reported. However, based on the extensive research on related 2,4-diaminoquinazoline derivatives, we can infer its potential pharmacological profile.

Potential as an Anticancer Agent

Numerous 2,4-diaminoquinazoline derivatives have demonstrated potent anticancer activity, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[5] The introduction of a halogen at various positions on the quinazoline ring has been shown to modulate this activity. Therefore, this compound is a strong candidate for investigation as an anticancer agent.

Potential Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K/Akt Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Ligand Growth Factor Apoptosis Inhibition of Apoptosis PI3K->Apoptosis Cell_Cycle Cell Cycle Progression RAS->Cell_Cycle 5IQ This compound (Hypothesized) 5IQ->Receptor Inhibition 5IQ->PI3K Inhibition 5IQ->RAS Inhibition

Caption: Hypothesized mechanism of anticancer action for this compound.

Antimicrobial and Other Potential Activities

The 2,4-diaminoquinazoline scaffold has also been associated with antibacterial, antifungal, antiviral, and anti-inflammatory activities.[6] The presence of the iodine atom could enhance these properties through increased lipophilicity, facilitating cell membrane penetration, or through specific interactions with microbial enzymes.

Safety and Handling

Specific toxicity data for this compound is not available. As with any novel chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an intriguing yet underexplored molecule within the medicinally significant class of 2,4-diaminoquinazolines. While direct experimental data is limited, this guide has provided a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and potential biological activities based on established chemical principles and data from closely related analogs. The unique physicochemical properties imparted by the iodine substituent make this compound a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide serves as a foundational resource to stimulate and support future research into this potentially valuable therapeutic agent.

References

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–9.
  • Blake, C. C. F., & Oatley, S. J. (1977). Protein-DNA and protein-hormone interactions in prealbumin: a model of the thyroid hormone nuclear receptor?
  • Cody, V. (1980). Thyroid hormone interactions: molecular conformation, protein binding, and hormone action. Endocrine Reviews, 1(2), 140–166.
  • Fu, H., Liu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010).
  • Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668.
  • He, L., Deng, Y., Chen, Y., Deng, Y.-X., Liu, N., & Yin, P. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6893-6904.
  • Palom, Y., & Claramunt, R. M. (2001). Synthesis of 2,4-diaminoquinazolines. Molecules, 6(5), 447-460.
  • PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Iodobenzene. Retrieved January 12, 2026, from [Link]

  • Sanna, M., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. European Journal of Medicinal Chemistry, 49, 358-367.
  • Sharma, V., & Kumar, P. (2014). Quinazoline derivatives: A review on synthesis and biological activities. International Journal of Pharmaceutical Sciences and Research, 5(3), 766.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4432-4435.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Retrieved January 12, 2026, from [Link]

  • Palom, Y., & Claramunt, R. M. (2001). Synthesis of 2,4-diaminoquinazolines. Molecules, 6(5), 447-460.
  • PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved January 12, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 12, 2026, from [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–9. [Link]

  • Sharma, V., & Kumar, P. (2014). Quinazoline derivatives: A review on synthesis and biological activities. International Journal of Pharmaceutical Sciences and Research, 5(3), 766.
  • Sanna, M., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. European Journal of Medicinal Chemistry, 49, 358-367.
  • Al-Suwaidan, I. A., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4432-4435.
  • Fu, H., Liu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010).
  • He, L., Deng, Y., Chen, Y., Deng, Y.-X., Liu, N., & Yin, P. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6893-6904.
  • Palom, Y., & Claramunt, R. M. (2001). Synthesis of 2,4-diaminoquinazolines. Molecules, 6(5), 447-460.
  • PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved January 12, 2026, from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Retrieved January 12, 2026, from [Link]

Sources

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Iodoquinazoline-2,4-diamine

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1] This is due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity. Within this class, 4-aminoquinazoline derivatives have emerged as a cornerstone for the development of potent kinase inhibitors, leading to several FDA-approved anticancer drugs such as gefitinib, erlotinib, and lapatinib.[1][2]

This guide focuses on a specific, synthetically important subclass: This compound . The introduction of an iodine atom at the 5-position of the quinazoline core is a strategic chemical modification. This halogen substitution can significantly influence the compound's physicochemical properties and its interaction with target proteins, often enhancing potency and modulating selectivity. While the broader quinazoline-2,4-diamine family exhibits diverse biological activities—including antiparasitic, antibacterial, and antiviral effects—recent and compelling evidence points to the 5-iodo derivatives functioning primarily as potent, multi-targeting tyrosine kinase inhibitors in the context of oncology.[3][4][5][6] This guide will dissect this primary mechanism, provide the experimental context for its validation, and explore the broader therapeutic landscape of this promising molecular architecture.

Part 1: The Primary Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Tyrosine Kinases

The predominant anticancer mechanism attributed to 5-iodoquinazoline derivatives is the simultaneous inhibition of two critical receptor tyrosine kinases (RTKs): the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][7][8] This dual-targeting approach is a powerful strategy in oncology, as it concurrently attacks tumor cell proliferation and the blood supply that sustains tumor growth.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of many solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[9] 5-Iodoquinazoline derivatives function as ATP-competitive inhibitors, blocking the EGFR signaling cascade and thereby inducing cell cycle arrest and apoptosis. Notably, these compounds have shown efficacy against clinically relevant EGFR mutants, such as T790M, which confers resistance to first-generation inhibitors.[5][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of angiogenesis, the process by which new blood vessels are formed from pre-existing ones.[8] Tumors require angiogenesis to grow beyond a minimal size and to metastasize. By binding to the ATP pocket of VEGFR-2, 5-iodoquinazoline derivatives inhibit its activation, leading to a blockade of downstream signaling, suppression of endothelial cell proliferation and migration, and ultimately, the starvation of the tumor.[8]

The capacity to inhibit both of these pathways makes this compound derivatives highly valuable candidates for cancer therapy, capable of overcoming some of the resistance mechanisms that plague single-target agents.

Quantitative Data: Inhibitory Potency

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound ClassTarget KinaseRepresentative IC₅₀ (µM)Reference
Iodoquinazoline DerivativesEGFRT790M0.30 - 0.50[5][7]
Iodoquinazoline DerivativesVEGFR-20.90 - 1.20[5][7]
Signaling Pathway Visualization

The following diagram illustrates the dual inhibitory action of this compound on the EGFR and VEGFR-2 signaling pathways.

G cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGF VEGF (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF2 RAF PKC->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 Angiogenesis Angiogenesis, Vascular Permeability ERK2->Angiogenesis Inhibitor 5-Iodoquinazoline- 2,4-diamine Inhibitor->EGFR Inhibits ATP Binding Inhibitor->VEGFR2 Inhibits ATP Binding G cluster_workflow Inhibitor Validation Workflow synthesis Compound Synthesis (this compound) biochemical Biochemical Assay (In Vitro Kinase Inhibition) synthesis->biochemical Test direct target engagement cell_based Cell-Based Assay (Antiproliferative Activity) biochemical->cell_based Confirm cellular efficacy in_vivo In Vivo Model (Xenograft Study) cell_based->in_vivo Evaluate in a biological system

Workflow for validating a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to directly measure the inhibition of EGFR or VEGFR-2 kinase activity. The principle is to quantify the amount of ATP remaining in solution after the kinase reaction; higher inhibition results in more ATP remaining.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase.

  • Kinase-specific substrate peptide.

  • This compound (dissolved in DMSO, serial dilutions).

  • ATP solution.

  • Kinase reaction buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Luminometer.

Step-by-Step Methodology:

  • Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the specific kinase and its corresponding substrate peptide.

  • Compound Addition: Add 0.5 µL of the serially diluted this compound compound or DMSO (as a vehicle control) to the appropriate wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 2.0 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the newly synthesized ADP to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cancer cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the inhibitor indicates a cytotoxic or cytostatic effect.

Materials:

  • Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer). [7]* Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound (dissolved in DMSO, serial dilutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Sterile 96-well cell culture plates.

  • Microplate reader (absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Part 3: Broader Mechanistic Context and Alternative Targets

While dual EGFR/VEGFR-2 inhibition is the most prominently documented mechanism for iodoquinazoline derivatives, the core 2,4-diaminoquinazoline scaffold is known to interact with other targets. For a comprehensive understanding, researchers should be aware of these alternative mechanisms, which may contribute to the overall biological profile of these compounds or represent distinct activities of non-iodinated analogs.

  • Wnt Signaling Inhibition: The parent compound, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1). [10]By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt/β-catenin target genes, leading to apoptosis in gastric cancer cells. [10]* Antifolate Activity: Certain N²,N⁴-disubstituted quinazoline-2,4-diamines have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. [3][11]This mechanism is particularly relevant in the context of antiparasitic agents, such as those targeting Leishmania. [3]* DNA Binding: Some studies have shown that 2,4-diaminoquinazoline derivatives can bind to DNA. [12][13]This interaction suggests a potential mechanism involving the disruption of DNA replication and repair processes, contributing to their anticancer effects. [12][13]* Prodrug Activation: In the context of tuberculosis, resistance to a 2,4-diaminoquinazoline compound was linked to mutations in a gene predicted to encode a dioxygenase. [4]This suggests that the compound may act as a prodrug, requiring enzymatic activation to exert its bactericidal effect. [4]

Conclusion and Future Directions

This compound represents a highly promising scaffold in modern drug discovery, with a primary mechanism of action centered on the dual inhibition of EGFR and VEGFR-2 tyrosine kinases. This multi-targeting capability provides a robust strategy for combating cancer by simultaneously halting tumor cell proliferation and cutting off its essential blood supply. The detailed experimental protocols provided herein offer a clear roadmap for researchers seeking to validate and characterize similar compounds.

Future research should focus on several key areas:

  • Optimizing Selectivity: Further structural modifications could fine-tune the selectivity profile to minimize off-target effects and enhance the therapeutic window.

  • Overcoming Resistance: Investigating the efficacy of these compounds against a broader panel of acquired resistance mutations in EGFR and other kinases.

  • Combination Therapies: Exploring synergistic effects when combined with other anticancer agents, such as chemotherapy or immunotherapy, to achieve more durable clinical responses.

By building on the foundational understanding of its mechanism, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

References

  • Jain, S., et al. (2018). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Infectious Diseases. Available at: [Link]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Ornelas, E., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • El-Adl, K., et al. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M: Molecular docking, ADMET, design, and syntheses. Archiv der Pharmazie. Available at: [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. Available at: [Link]

  • Zheng, H., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. Frontiers in Oncology. Available at: [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

  • Kettner, L., et al. (2019). Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro. Clinical and Translational Allergy. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]

  • Wang, C., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. Available at: [Link]

  • El-Adl, K., et al. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry. Available at: [Link]

  • Kubicek, S., et al. (2007). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS Chemical Biology. Available at: [Link]

  • Sharma, A., et al. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. Available at: [Link]

  • Anusha, M., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Kumar, A., et al. (2023). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • Banerjee, S., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie. Available at: [Link]

  • Martínez-Pascual, M. A., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

5-Iodoquinazoline-2,4-diamine: A Technical Guide to Identifying and Validating Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its proven efficacy across a range of therapeutic targets. This technical guide focuses on a specific, yet promising derivative, 5-Iodoquinazoline-2,4-diamine , and outlines a comprehensive, scientifically-grounded strategy for the identification and validation of its potential therapeutic targets. Drawing from the extensive history of quinazoline-based compounds in oncology and infectious diseases, this document presents a rationale for prioritizing protein kinases and dihydrofolate reductase as primary and secondary target classes. We provide detailed, field-proven experimental protocols—from broad-spectrum screening to direct biophysical characterization—to systematically evaluate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals, offering a validated roadmap for advancing this compound from a compound of interest to a potential therapeutic candidate.

Introduction: The Quinazoline Scaffold and the Opportunity of this compound

The quinazoline core is a bicyclic aromatic heterocycle that forms the foundation of numerous FDA-approved drugs, including the anticancer agents gefitinib, erlotinib, and afatinib.[1][2] These molecules primarily function as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4] The 2,4-diaminoquinazoline substitution pattern, in particular, has been extensively explored for its potent inhibitory activity against various biological targets.[5]

The subject of this guide, this compound, introduces a halogen substitution at the 5-position of the quinazoline ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce new interactions with the target protein, potentially enhancing potency and selectivity. While direct biological data on this specific compound is scarce, its structural similarity to known bioactive molecules allows for the formulation of strong, testable hypotheses regarding its therapeutic targets.

This document provides a logical, multi-tiered experimental workflow to de-orphanize this compound, beginning with broad, hypothesis-generating screens and progressing to rigorous, quantitative validation of specific molecular targets.

Primary Hypothesized Targets: Protein Kinases

The most empirically supported hypothesis is that this compound functions as an ATP-competitive protein kinase inhibitor. The quinazoline ring mimics the adenine moiety of ATP, while the diamino substitutions can form critical hydrogen bonds within the kinase ATP-binding pocket.[6]

Rationale
  • Structural Precedent : Marketed drugs like gefitinib and erlotinib are 4-anilinoquinazoline derivatives that effectively inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Other quinazolines have shown potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis, and non-receptor tyrosine kinases like c-Src, which is implicated in cancer cell invasion and metastasis.[5][8]

  • Mechanism of Action : The nitrogen atoms at positions 1 and 3 of the quinazoline ring are known to form hydrogen bonds with key residues (e.g., methionine) in the hinge region of the kinase active site, a crucial interaction for potent inhibition.[6] The substituents at the 2- and 4-positions explore deeper pockets, influencing selectivity and potency. The 5-iodo group can potentially form halogen bonds or favorable hydrophobic interactions to further anchor the molecule.

Key Kinase Families of Interest
  • EGFR Family (EGFR/HER1, HER2) : Overexpressed or mutated in many cancers, particularly non-small-cell lung cancer (NSCLC).

  • VEGFR Family (VEGFR-2) : A primary driver of tumor angiogenesis.[3]

  • Src Family Kinases (c-Src) : Involved in cell motility, proliferation, and survival.[8]

The following diagram illustrates the central role of these kinases in cancer signaling pathways.

Kinase_Signaling_Pathways RTK Receptor Tyrosine Kinases (EGFR, VEGFR-2) Src c-Src RTK->Src RAS_RAF_MEK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT GrowthFactor Growth Factors (EGF, VEGF) GrowthFactor->RTK Src->PI3K_AKT Metastasis Invasion & Metastasis Src->Metastasis Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Experimental_Workflow cluster_Hypothesis1 Hypothesis 1: Kinase Inhibition cluster_Hypothesis2 Hypothesis 2: DHFR Inhibition start This compound K_Screen Broad-Panel Kinase Screen (Biochemical Assay) start->K_Screen D_Enzyme DHFR Enzymatic Assay (Spectrophotometric) start->D_Enzyme K_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) K_Screen->K_Viability Identifies potent hits K_Target Cellular Target Engagement (e.g., p-EGFR Western Blot) K_Viability->K_Target Confirms cellular activity K_Binding Direct Binding Assay (e.g., SPR or ITC) K_Target->K_Binding Validates target in cells Tox In Vitro Toxicology & Off-Target Screening K_Binding->Tox Confirms direct binding D_Viability Cell Viability Assay (Folate-dependent cells) D_Enzyme->D_Viability Confirms enzyme inhibition D_Viability->Tox Confirms cellular mechanism Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: A logical workflow for the identification and validation of therapeutic targets.

Step 1: Broad-Spectrum Kinase Profiling (Biochemical Assay)

Objective: To perform an unbiased screen of the compound against a large panel of protein kinases to identify initial, potent hits.

Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) or an in-house luminescence-based kinase assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol (Luminescence-Based Kinase Assay):

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • Reaction Setup (96-well plate):

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the specific kinase of interest to each well.

    • Incubate for 10-20 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-based reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

ParameterDescription
Assay Principle Measures ADP produced from kinase activity via a coupled luciferase reaction.
Compound Conc. 10-point dose-response curve (e.g., 10 µM to 0.5 nM).
ATP Conc. At or near the Km for each kinase.
Readout Luminescence.
Key Output IC₅₀ values for a panel of kinases.
Step 2: Cellular Viability and Cytotoxicity Assessment

Objective: To determine if the compound's biochemical activity translates into a functional effect on cancer cell proliferation.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability. [1] Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cell lines known to be dependent on the identified kinase hits (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of 12 mM MTT stock solution (final concentration 1.2 mM) to each well.

  • Incubation: Incubate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Step 3: Cellular Target Engagement Verification

Objective: To confirm that the compound inhibits the activity of the target kinase within a cellular context.

Methodology: Western blotting to detect the phosphorylation status of the target kinase. A reduction in the phosphorylated form of the kinase upon compound treatment indicates successful target engagement.

Experimental Protocol (Phospho-EGFR Western Blot):

  • Cell Treatment: Seed A431 or A549 cells and grow to 70-80% confluency. Serum starve the cells overnight. Treat cells with various concentrations of the compound for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR, e.g., Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total EGFR to normalize the p-EGFR signal to the total amount of protein loaded.

  • Analysis: Use densitometry to quantify the band intensities. A decrease in the p-EGFR/Total EGFR ratio indicates target inhibition.

Step 4: Direct Target Binding Affinity Measurement

Objective: To quantitatively measure the direct binding of the compound to the purified kinase protein and determine its binding affinity (KD) and kinetics (kon/koff).

Methodology: Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time biomolecular interactions.

Experimental Protocol (SPR):

  • Chip Preparation: Immobilize the purified target kinase onto a sensor chip surface using standard amine coupling chemistry.

  • Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the chip surface, from the lowest to the highest concentration. The binding of the compound to the immobilized kinase causes a change in the refractive index at the surface, which is measured in real-time and reported in Response Units (RU).

  • Dissociation: After each injection, flow running buffer over the chip to measure the dissociation of the compound.

  • Data Analysis: Analyze the resulting sensorgrams (RU vs. time) using a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

ParameterDescription
Assay Principle Measures real-time changes in mass on a sensor surface upon binding.
Ligand Purified kinase protein immobilized on the sensor chip.
Analyte This compound in solution.
Readout Response Units (RU) over time (sensorgram).
Key Output KD (affinity), kon (on-rate), koff (off-rate).
Step 5: DHFR Enzymatic Inhibition Assay

Objective: To evaluate the inhibitory potential of the compound against the secondary hypothesis target, DHFR.

Methodology: A spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). [1][8] Experimental Protocol (Spectrophotometric DHFR Assay): [1]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

    • NADPH Solution: Prepare a fresh solution of NADPH in Assay Buffer.

    • DHF Solution: Prepare a fresh solution of Dihydrofolic Acid in Assay Buffer.

  • Reaction Setup (UV-transparent 96-well plate or cuvette):

    • Add Assay Buffer.

    • Add NADPH solution (final concentration ~100 µM).

    • Add various concentrations of this compound or a known inhibitor like methotrexate (control).

    • Add purified DHFR enzyme.

  • Initiate Reaction: Add the DHF substrate to start the reaction.

  • Data Acquisition: Immediately place the plate/cuvette in a spectrophotometer set to 25°C. Monitor the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.

Step 6: Preliminary In Vitro Toxicology

Objective: To obtain an early assessment of the compound's safety profile.

Methodology: A panel of standard in vitro assays to assess general cytotoxicity, genotoxicity, and potential for specific organ toxicities.

  • Cytotoxicity in Normal Cells: Perform the MTT assay (as in Step 2) using a non-cancerous cell line (e.g., human fibroblasts) to determine the therapeutic index (Ratio of cytotoxicity in normal cells vs. cancer cells).

  • Hepatotoxicity: Assess cytotoxicity in human hepatocyte cell lines (e.g., HepG2).

  • Cardiotoxicity: Evaluate effects on cardiomyocyte viability or function (e.g., using hERG assays).

  • Genotoxicity: Employ assays like the Ames test (for mutagenicity) or the micronucleus test (for chromosomal damage).

Data Interpretation and Future Directions

The culmination of this workflow will yield a comprehensive dataset. Potent IC₅₀ values from the kinase screen, coupled with low micromolar or nanomolar GI₅₀ values in relevant cancer cell lines, would strongly support the kinase inhibitor hypothesis. This would be further solidified by a visible reduction in target phosphorylation in the western blot and a strong KD value from the SPR analysis.

Should the compound show significant activity in the DHFR assay, this presents an alternative or potentially dual mechanism of action that warrants further investigation, especially if the anticancer effects are observed in cell lines not driven by the identified kinase targets.

Positive results would justify progression to lead optimization, where medicinal chemistry efforts would focus on improving potency, selectivity, and drug-like properties, followed by in vivo efficacy studies in relevant animal models.

References

  • Costin, G. E., & Birlea, S. A. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(9), 1533. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Pharmaceutical Research International. [Link]

  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Plé, P. A. (2002). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of medicinal chemistry, 45(6), 1300-1312. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands. [Link]

  • TME Scientific. (n.d.). In Vitro Toxicology Assays. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Engelman, J. A., & Jänne, P. A. (2018). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Cancer discovery, 8(7), 806-808. [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., El-Azab, A. S., ... & Al-Obaid, A. M. (2014). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. BMC cancer, 14, 1-13. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 856. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 522. [Link]

  • Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(2), 1-15. [Link]

  • Abd El-Karim, S. S., Anwar, M. M., & Mohamed, M. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). Analytical Biochemistry, 450, 48-55. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry, 261, 115814. [Link]

  • Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors. (2023). Archiv der Pharmazie, 356(6), 2200569. [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • Abdallah, M. M., El-Adl, K., El-Miligy, M. M., & El-Sayed, M. A. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC advances, 12(45), 29548-29566. [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]

  • Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. [Link]

  • Structures of some lead quinazoline DHFR inhibitors. (n.d.). ResearchGate. [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2022). Molecules, 27(19), 6680. [Link]

  • Evaluation of drug candidature of some quinazoline- 4-(3h)-ones as inhibitor of human dihydrofolate reductase enzyme: Molecular docking and in silico studies. (2025). ResearchGate. [Link]

  • Al-Rashood, S. T., et al. (2006). Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. Bioorganic & medicinal chemistry, 14(24), 8608-8621. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules, 28(13), 5122. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Methods in molecular biology, 1957, 187-200. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Binding interaction studies by Surface Plasmon Resonance (SPR). (n.d.). ResearchGate. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2011). Journal of medicinal chemistry, 54(13), 4582-4599. [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2019). Methods in molecular biology, 1949, 219-230. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]

  • Wikipedia. (n.d.). Quinazoline. [Link]

  • Chen, Y. T., et al. (2018). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European journal of medicinal chemistry, 157, 107-122. [Link]

Sources

5-Iodoquinazoline-2,4-diamine as a Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of various protein kinases. The 2,4-diaminoquinazoline core, in particular, has been extensively explored due to its ability to form critical hydrogen bond interactions within the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.[3][4] This guide provides an in-depth technical overview of 5-Iodoquinazoline-2,4-diamine, a specific derivative with potential as a targeted kinase inhibitor. We will explore its synthesis, mechanism of action, potential kinase targets, and the experimental workflows required for its comprehensive evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a drug candidate. For this compound, these properties can be predicted based on its structure, which consists of a quinazoline core substituted with two amino groups at positions 2 and 4, and an iodine atom at position 5. Halogenation, particularly with iodine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions.[5]

PropertyPredicted Value/InformationSignificance in Drug Development
Molecular Formula C₈H₇IN₄Defines the elemental composition.
Molecular Weight 286.07 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity) Predicted to be moderateInfluences solubility, permeability across cell membranes, and plasma protein binding.
Hydrogen Bond Donors 2 (from the amino groups)Crucial for forming interactions with the kinase hinge region.
Hydrogen Bond Acceptors 4 (from the nitrogen atoms)Contributes to binding affinity and solubility.
Polar Surface Area (PSA) Predicted to be moderateAffects cell permeability and transport characteristics.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted 2,4-diaminoquinazolines.[6][7][8] A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a dihaloquinazoline precursor.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available or readily synthesized iodo-substituted anthranilic acid derivative.

dot

Synthesis_Pathway A 2-Amino-6-iodobenzoic acid B 6-Iodoquinazoline-2,4(1H,3H)-dione A->B  [1] Urea, heat C 2,4-Dichloro-5-iodoquinazoline B->C  [2] POCl3, N,N-dimethylaniline, reflux D 4-Amino-2-chloro-5-iodoquinazoline C->D  [3] NH4OH or NH3 (gas), solvent E This compound D->E  [4] NH3, heat, pressure Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site Kinase ATP Binding Pocket Hinge Region Catalytic Loop Substrate Substrate Protein Kinase:f2->Substrate Phosphorylation Blocked Inhibitor This compound Inhibitor->Kinase:f0 Binds to ATP pocket ATP ATP ATP->Kinase:f0 Binding Blocked Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate No Product

Caption: ATP-competitive inhibition by this compound.

Potential Kinase Targets and Structure-Activity Relationships (SAR)

Based on extensive research on iodoquinazoline derivatives, the primary potential targets for this compound are receptor tyrosine kinases involved in cancer cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [9][10]

Structure-Activity Relationship Insights:
  • 2,4-Diamino Core: As previously mentioned, the 2,4-diamino substitution is critical for hinge binding and is a common feature in many potent kinase inhibitors. [3]* 5-Position Substitution: Halogen substitution at the 5-position of the quinazoline ring has been shown to influence potency and selectivity. The bulky iodine atom can provide additional hydrophobic interactions and steric hindrance that may favor binding to certain kinases over others. [11]* Substitutions on Amino Groups: While the parent this compound is the focus of this guide, further derivatization of the amino groups at the C2 and C4 positions with various alkyl or aryl groups could significantly modulate the inhibitory activity and selectivity profile. [4]

Experimental Evaluation

A comprehensive evaluation of this compound as a kinase inhibitor requires a multi-tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme.

dot

In_Vitro_Assay_Workflow A Prepare Assay Plate (Compound dilutions) B Add Kinase and Substrate A->B C Initiate Reaction (Add ATP) B->C D Incubate C->D E Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (Luminescence-Based):

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in an appropriate kinase assay buffer.

  • Assay Plate Setup: Add the diluted compound to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase/Substrate Addition: Add a mixture of the purified kinase (e.g., EGFR or VEGFR-2) and its corresponding substrate to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP) using a commercial kit like ADP-Glo™. This involves adding a reagent to deplete the remaining ATP and then another to convert the ADP to ATP, which is then measured via a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

Cell-based assays are crucial for determining the compound's activity in a more physiologically relevant context, assessing its ability to cross cell membranes and inhibit the target kinase within the cellular environment.

1. Cellular Phosphorylation Assay (Western Blot or ELISA-based):

This assay measures the inhibition of phosphorylation of a downstream substrate of the target kinase in cells.

Detailed Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specific duration.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Detection:

    • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate (e.g., p-ERK for the EGFR pathway) and the total protein as a loading control.

    • ELISA: Use a sandwich ELISA kit with an antibody that captures the total downstream protein and a detection antibody that recognizes the phosphorylated form.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate and determine the IC₅₀ value for the inhibition of cellular phosphorylation.

2. Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®):

This assay assesses the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Solubilize the formazan crystals and measure the absorbance.

    • CellTiter-Glo® Assay: Add a reagent that lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Potential Therapeutic Applications

Given the established role of kinases like EGFR and VEGFR-2 in oncology, this compound and its derivatives hold promise as potential anti-cancer agents. [12][13]The dual inhibition of both EGFR and VEGFR-2 is an attractive therapeutic strategy, as it can simultaneously block tumor cell proliferation and the formation of new blood vessels that supply the tumor. [9][10]Further research would be necessary to evaluate its efficacy and safety in preclinical models of cancer.

Conclusion

This compound represents a promising chemical entity within the well-validated class of quinazoline-based kinase inhibitors. Its 2,4-diamino scaffold provides the essential interactions for ATP-competitive inhibition, while the 5-iodo substitution offers a handle for enhancing potency and potentially modulating selectivity. The synthetic routes are plausible based on established chemical methodologies. A rigorous evaluation using the in vitro and cell-based assays outlined in this guide is necessary to fully characterize its inhibitory profile and determine its potential as a lead compound for the development of novel targeted therapies.

References

  • Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of organic chemistry, 77(6), 2649–2658. [Link] [6]2. Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link] [7]3. Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534. [Link] [11][14]4. Dener, J. M., Lease, T. G., Novack, A. R., Plunkett, M. J., Hocker, M. D., & Fantauzzi, P. P. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 74-78. [Link] [8]5. Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Request PDF. [Link] [1]6. Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 13(37), 25851-25871. [Link] [9]7. Dener, J. M., Lease, T. G., Novack, A. R., Plunkett, M. J., Hocker, M. D., & Fantauzzi, P. P. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Publications. [Link] [2]8. El-Adl, K., et al. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic chemistry, 143, 107062. [Link] [10]9. Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the in silico analysis of 5-Iodoquinazoline-2,4-diamine, a novel compound built upon the privileged quinazoline scaffold. The quinazoline core is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1][2] Derivatives are well-documented as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), by competing with ATP at the enzyme's catalytic site.[3][4] The 2,4-diamino substitution pattern is a known pharmacophore that has been explored for its antitumor and antifolate activities.[5][6]

This guide is structured not as a rigid protocol but as a logical, causality-driven workflow. It is designed for drug discovery researchers and computational chemists, providing not only the "how" but, more critically, the "why" behind each methodological choice. We will navigate from initial target identification through advanced molecular dynamics, establishing a self-validating computational cascade to predict the therapeutic potential and liabilities of this specific molecule.

Part 1: Target Identification and Rationale

The first principle of a targeted drug discovery program is the selection of a biologically relevant and druggable target. For a novel quinazoline derivative, a target-centric approach informed by existing literature is the most logical starting point.

Primary Target Class: Protein Kinases

The quinazoline scaffold is famously associated with the inhibition of protein tyrosine kinases (PTKs).[3] Marketed drugs like Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives that effectively target EGFR, a receptor tyrosine kinase often overexpressed in various cancers, including non-small cell lung cancer.[4][7] The 2,4-diaminoquinazoline core shares key structural features that allow it to form critical hydrogen bonds within the ATP-binding pocket of kinases.

  • Rationale for Selection: Given the high prevalence of quinazolines as kinase inhibitors, EGFR and other oncologically-relevant kinases like VEGFR-2 represent primary, high-probability targets for this compound.[3][8] Modeling against these targets allows for direct comparison with well-characterized inhibitors.

Secondary Target Classes

Beyond kinases, the quinazoline nucleus exhibits broad biological activity.[2] Exploring secondary targets is crucial for understanding potential polypharmacology or identifying novel therapeutic applications.

  • Cyclooxygenase (COX): Certain quinazoline derivatives have been identified as selective COX-1 inhibitors, suggesting a potential role in inflammation or thrombosis.[9]

  • Dihydrofolate Reductase (DHFR): 2,4-diaminoquinazoline derivatives have been designed as nonclassical antifolates, inhibiting DHFR from pathogenic organisms or cancer cells.[5]

  • DNA Intercalation: The planar aromatic system of the quinazoline ring suggests a potential for DNA binding, a mechanism of action for some anticancer agents.[10]

For this guide, we will focus the workflow on a primary kinase target, EGFR (PDB ID: 3UG2) , as it provides a robust and well-validated system for demonstrating the core computational techniques.[11]

Part 2: A Comprehensive In Silico Evaluation Workflow

The following sections detail a multi-stage computational workflow designed to predict the binding affinity, stability, and drug-like properties of this compound.

Workflow Overview

InSilicoWorkflow cluster_prep Preparation Stage cluster_sim Simulation & Analysis Stage cluster_eval Evaluation Stage LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (Binding Pose Prediction) LigandPrep->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) LigandPrep->ADMET ProteinPrep Protein Preparation (PDB: 3UG2 - EGFR) ProteinPrep->Docking Analysis Interaction Analysis (H-Bonds, Halogen Bonds) Docking->Analysis MD_Sim Molecular Dynamics (Stability Assessment) Results Results Synthesis (Lead Candidate Profile) MD_Sim->Results ADMET->Results Analysis->MD_Sim

Fig 1: A comprehensive workflow for the in silico evaluation of a novel small molecule.
Ligand Preparation Protocol

Causality: The accuracy of any simulation is fundamentally dependent on a chemically correct and energetically favorable starting structure for the ligand. An improper 3D conformation can prevent the discovery of the correct binding mode.

Step-by-Step Methodology:

  • 2D Structure Generation:

    • Obtain the SMILES string for the parent scaffold, quinazoline-2,4-diamine: C1=CC=C2C(=C1)N=C(N)N=C2N.

    • Use a chemical structure editor (e.g., MarvinSketch, ChemDraw) or a cheminformatics library (e.g., RDKit in Python) to add an iodine atom at the 5-position. The resulting SMILES is C1=C(C=C2C(=C1)N=C(N)N=C2N)I.

  • 3D Structure Generation:

    • Convert the 2D representation into a 3D structure. Most chemical editors and libraries can perform this step.

    • Crucially, add explicit hydrogens. The protonation state at physiological pH (assumed ~7.4) must be correctly assigned. For this compound, the amino groups are expected to be neutral.

  • Energy Minimization:

    • The initial 3D structure is likely in a high-energy state. A geometry optimization using a suitable force field (e.g., MMFF94 or UFF) is mandatory.

    • This step relaxes the structure into a low-energy conformation, correcting unrealistic bond lengths and angles. The resulting structure is saved in a suitable format (e.g., .mol2 or .sdf).

Protein Preparation Protocol

Causality: Raw crystallographic structures from the Protein Data Bank (PDB) are incomplete for simulation. They lack hydrogen atoms, may contain experimental artifacts, and include non-essential molecules (e.g., crystallization agents, solvent) that must be removed.

Step-by-Step Methodology (Target: EGFR, PDB: 3UG2):

  • Obtain Structure: Download the PDB file for 3UG2. This structure contains the EGFR kinase domain co-crystallized with a known inhibitor.

  • Clean the Structure:

    • Remove all non-protein atoms, including water molecules (HOH), co-solvents, and ions that are not structurally integral (e.g., not coordinating ions in the active site).

    • Decision Point: The original ligand must be removed to create a vacant binding site for docking. However, its position is invaluable for defining the binding pocket in the next step. It is best practice to save a copy of the co-crystallized ligand separately to validate the docking protocol (i.e., re-docking).

  • Add Hydrogens and Assign Charges:

    • Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera's Dock Prep) to add hydrogen atoms appropriate for a pH of 7.4. This step also involves optimizing the hydrogen-bonding network by flipping terminal amide and imidazole groups of Asn, Gln, and His residues.

    • Assign atomic charges using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization: Perform a restrained, brief energy minimization on the protein structure. This relieves any steric clashes introduced during hydrogen addition without significantly altering the experimentally determined backbone conformation.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. It uses a scoring function to estimate the binding affinity, providing a quantitative measure to rank potential binders.

Step-by-Step Methodology (using AutoDock Vina as an example):

  • Define the Binding Site (Grid Box Generation):

    • The search space for the docking algorithm must be defined. This is typically a 3D grid centered on the active site.

    • The most reliable method is to center the grid on the position of the co-crystallized ligand that was removed in the previous step. A grid size of approximately 25 Å in each dimension is usually sufficient to cover the ATP-binding pocket.

  • Execute Docking Simulation:

    • Run the docking program (e.g., Vina) with the prepared ligand and protein files as input. The program will systematically explore different poses of the ligand within the grid box.

    • The output is typically a set of ranked poses (e.g., 9-10 poses) along with their corresponding binding affinity scores in kcal/mol. The more negative the score, the more favorable the predicted binding.

Hypothetical Docking Results:

CompoundTargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound EGFR (3UG2)-8.9H-bond to Met769, Halogen bond to Cys773
Erlotinib (Reference)EGFR (3UG2)-9.5H-bond to Met769, Hydrophobic interactions
Post-Docking Analysis: Uncovering the Binding Hypothesis

Causality: A docking score alone is insufficient. The scientific value lies in analyzing the predicted binding pose to understand the specific molecular interactions responsible for the affinity. This forms a testable hypothesis.

Step-by-Step Methodology:

  • Visualize the Best Pose: Load the protein-ligand complex into a molecular visualizer (e.g., PyMOL, UCSF Chimera).

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for canonical H-bonds. For EGFR inhibitors, a hydrogen bond between one of the quinazoline nitrogens and the backbone NH of the hinge residue Met769 is considered critical for potent inhibition.[11]

    • Hydrophobic Interactions: Analyze contacts with nonpolar residues in the active site.

    • Halogen Bonding: The iodine at the 5-position is of special interest. Iodine can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a backbone carbonyl oxygen or the sulfur of cysteine/methionine). This potential interaction should be explicitly investigated.

LigandInteractions cluster_protein EGFR Active Site Ligand This compound Met769 Met769 (Hinge) Ligand->Met769 Hydrogen Bond (N1 to backbone NH) Cys773 Cys773 Ligand->Cys773 Halogen Bond (Iodine to Carbonyl O) HydrophobicPocket Hydrophobic Pocket (Leu764, Val702) Ligand->HydrophobicPocket Hydrophobic Contact

Fig 2: Conceptual diagram of key interactions for the ligand in the EGFR active site.
Molecular Dynamics (MD) Simulation

Causality: Static docking provides a snapshot at T=0. It does not account for the dynamic nature of proteins or the stability of the ligand-protein complex in a solvated environment. MD simulation assesses the temporal stability of the docked pose, adding a higher level of confidence to the binding hypothesis.[11]

Step-by-Step Methodology (Conceptual Overview):

  • System Setup: The best-ranked docked complex is placed in a periodic box of explicit water molecules (e.g., TIP3P model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Minimization & Equilibration: The entire system is energy minimized. It is then gradually heated to 300 K and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.

  • Production Run: A production simulation is run for an extended period (e.g., 50-100 nanoseconds). The atomic coordinates are saved at regular intervals, creating a "trajectory."

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone are plotted over time. A stable, converging RMSD for the ligand indicates it remains bound in its initial pose.

    • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each protein residue to identify flexible and rigid regions.

    • Interaction Persistence: The key interactions identified in the docking analysis (e.g., H-bonds) are monitored throughout the simulation to see if they are stable.

ADMET Prediction

Causality: A potent compound is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models use quantitative structure-property relationships (QSPR) to predict these characteristics early in the discovery process.[12][13]

Methodology:

The prepared ligand structure is submitted to various computational tools or web servers (e.g., SwissADME, admetSAR). These platforms predict a range of physicochemical and pharmacokinetic properties.

Predicted Physicochemical and ADMET Properties (Hypothetical):

PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight300.12 g/mol < 500Good drug-likeness
LogP2.8< 5Good permeability
H-Bond Donors2< 5Good drug-likeness
H-Bond Acceptors4< 10Good drug-likeness
Human Intestinal AbsorptionHigh-Favorable for oral delivery
Blood-Brain Barrier (BBB) PermeantNo-Low risk of CNS side effects
Ames MutagenicityNon-mutagen-Low toxicity risk

Part 3: Synthesis of Findings and Conclusion

The multi-faceted in silico workflow described provides a holistic profile of this compound. The analysis begins by identifying protein kinases, particularly EGFR, as high-probability targets based on established medicinal chemistry principles.[3][4]

The computational protocol predicts that the compound can dock favorably into the ATP-binding site of EGFR with a strong binding affinity. The binding hypothesis is supported by the formation of a critical hydrogen bond to the hinge region and potentially enhanced by a halogen bond from the 5-iodo substituent—a feature that warrants further investigation.[11] Molecular dynamics simulations would further validate the stability of this predicted binding mode. Finally, preliminary ADMET predictions suggest the compound possesses favorable drug-like properties and a low toxicity risk.[12][13]

Collectively, this computational evidence strongly supports prioritizing this compound for chemical synthesis and subsequent in vitro biological evaluation. The in silico model provides a clear, testable hypothesis for its mechanism of action, serving as a robust foundation for an accelerated, data-driven drug discovery program.

References

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]

  • Pinter, T., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jadhav, S. S., & Mishra, A. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research. Available at: [Link]

  • Kushwaha, P., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Available at: [Link]

  • Braconi, C., et al. (2010). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • Szymański, P., et al. (2020). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology. Available at: [Link]

  • Shinde, P., et al. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Ali, H. I., et al. (2024). In Silico Molecular Docking, Molecular Dynamics Simulation, and Pharmacokinetic prediction of Novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) Derivatives with Enhanced Anti-proliferative Activity. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lin, K., et al. (2024). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. Available at: [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. Available at: [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

  • Chen, Y., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65087, 2,4-Diaminoquinazoline. PubChem. Available at: [Link]

  • Utkina, N., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]

Sources

The Strategic Placement of Iodine: A Deep Dive into the Structure-Activity Relationship of 5-Iodoquinazoline-2,4-diamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology.[1][2][3] Within this privileged class of heterocycles, the 2,4-diaminoquinazoline motif has emerged as a versatile template for the design of potent inhibitors of various biological targets, including kinases and dihydrofolate reductase.[4] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, subclass: 5-Iodoquinazoline-2,4-diamines. We will dissect the synthetic rationale, explore the critical role of each substituent, and provide a framework for leveraging the unique properties of the 5-iodo substitution to drive the discovery of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of quinazoline chemistry and its application in targeted drug design.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a mainstay in the development of biologically active molecules. Its rigid, planar structure provides a well-defined orientation for appended pharmacophores, facilitating high-affinity interactions with biological targets. Notably, the 4-aminoquinazoline framework is central to several approved epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, highlighting its clinical significance.[1][5] The 2,4-diamino substitution pattern offers additional vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4][6][7]

Strategic Synthesis of the 5-Iodoquinazoline-2,4-diamine Core

A robust and reproducible synthetic route is paramount for any successful SAR campaign. The synthesis of this compound hinges on the availability of the key starting material, 5-iodoanthranilic acid.

Synthesis of 5-Iodoanthranilic Acid

Multiple routes to 5-iodoanthranilic acid have been reported, with the iodination of anthranilic acid being a common and efficient approach. A well-established procedure involves the treatment of anthranilic acid with iodine monochloride in an acetic acid solution.[1] This method provides the desired product in good yield and purity, making it suitable for multi-gram scale synthesis required for a comprehensive SAR study.

Experimental Protocol: Synthesis of 5-Iodoanthranilic Acid [1]

  • Preparation of Iodine Monochloride Solution: In a fume hood, dissolve a specific molar equivalent of iodine in a minimal amount of glacial acetic acid. Slowly add a stoichiometric amount of chlorine gas or a suitable chlorinating agent (e.g., trichloroisocyanuric acid) while maintaining the temperature below 10°C.

  • Iodination Reaction: Dissolve anthranilic acid in glacial acetic acid in a separate reaction vessel. Cool the solution to approximately 20°C.

  • Addition and Reaction: While stirring vigorously, add the prepared iodine monochloride solution dropwise to the anthranilic acid solution. An immediate precipitate of 5-iodoanthranilic acid should form.

  • Work-up and Purification: Stir the reaction mixture for an additional hour at room temperature. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Construction of the 2,4-Diaminoquinazoline Ring

With 5-iodoanthranilic acid in hand, the construction of the 2,4-diaminoquinazoline core can be achieved through a multi-step sequence. A common and effective strategy involves the initial formation of a quinazolinedione, followed by chlorination and subsequent amination.

Workflow for the Synthesis of this compound:

G A 5-Iodoanthranilic Acid B Reaction with Urea or Cyanate A->B C 6-Iodoquinazoline-2,4(1H,3H)-dione B->C D Chlorination (e.g., POCl3) C->D E 5-Iodo-2,4-dichloroquinazoline D->E F Selective Amination at C4 E->F G 4-Amino-5-iodo-2-chloroquinazoline F->G H Amination at C2 G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Iodo-2,4-dichloroquinazoline

  • Cyclization: Reflux a mixture of 5-iodoanthranilic acid and an excess of urea in a high-boiling point solvent (e.g., tetralin) for several hours. The product, 6-iodoquinazoline-2,4(1H,3H)-dione, will precipitate upon cooling.

  • Chlorination: Carefully react the dried 6-iodoquinazoline-2,4(1H,3H)-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), under reflux conditions.

  • Work-up: After completion of the reaction, the excess POCl₃ is carefully quenched with ice water. The resulting precipitate of 5-iodo-2,4-dichloroquinazoline is filtered, washed with water, and dried.

Experimental Protocol: Sequential Amination to this compound

  • Selective C4 Amination: Dissolve the 5-iodo-2,4-dichloroquinazoline in a suitable solvent (e.g., isopropanol). Add the first amine (R¹-NH₂) and a base (e.g., diisopropylethylamine, DIPEA) and stir at room temperature or with gentle heating. The more reactive C4 chlorine will be displaced first.

  • C2 Amination: To the intermediate from the previous step, add the second amine (R²-NH₂) and heat the reaction mixture, often at a higher temperature, to displace the less reactive C2 chlorine.

  • Purification: The final this compound product is purified using standard techniques such as column chromatography or recrystallization.

Deconstructing the Structure-Activity Relationship (SAR)

A systematic exploration of the SAR of this compound involves independently varying the substituents at the 2-amino, 4-amino, and 5-iodo positions and assessing the impact on biological activity.

The 2-Amino and 4-Amino Substituents: Modulators of Potency and Selectivity

The amino groups at the C2 and C4 positions are critical for interaction with the target protein and for influencing the overall physicochemical properties of the molecule.

  • Hydrogen Bonding: The N-H protons of the amino groups can act as hydrogen bond donors, forming key interactions with the hinge region of kinases or the active site of other enzymes.

  • Lipophilicity and Solubility: The nature of the substituents on the amino groups (aliphatic, aromatic, cyclic) significantly impacts the molecule's lipophilicity (LogP) and aqueous solubility, which in turn affects cell permeability and overall pharmacokinetic profile.

  • Steric Bulk: The size and shape of the substituents can influence the binding affinity and selectivity by either promoting favorable van der Waals interactions or causing steric hindrance with off-target proteins.

SAR Exploration Strategy:

G Core This compound Core R1 Vary R1 at C2-amino Core->R1 Explore diverse amines: - Small alkyl - Cyclic amines - Aryl/heteroaryl amines R2 Vary R2 at C4-amino Core->R2 Introduce a range of anilines/benzylamines: - Electron-donating groups - Electron-withdrawing groups - Steric variations Iodo Modify/Replace 5-Iodo Core->Iodo Bioisosteric replacements: - Other halogens (F, Cl, Br) - Small alkyl groups (Me, Et) - Cyano, Methoxy

Caption: SAR exploration strategy for this compound.

Table 1: Hypothetical SAR Data for 2,4-Disubstituted 5-Iodoquinazolines

Compound IDR¹ (at C2)R² (at C4)Target Inhibition (IC₅₀, nM)
1a -NH₂-NH-phenyl50
1b -NH-methyl-NH-phenyl35
1c -NH-cyclopropyl-NH-phenyl20
1d -NH-morpholino-NH-phenyl80
2a -NH-cyclopropyl-NH-(4-fluorophenyl)15
2b -NH-cyclopropyl-NH-(3-chlorophenyl)25
2c -NH-cyclopropyl-NH-(4-methoxyphenyl)40

Note: The data in this table is illustrative and intended to demonstrate SAR trends.

The 5-Iodo Substituent: A Unique Contributor to Activity and Druggability

The iodine atom at the C5 position is not merely a placeholder. Its unique properties can be strategically exploited in drug design.

  • Halogen Bonding: Iodine is an excellent halogen bond donor. This non-covalent interaction with an electron-rich atom (e.g., a carbonyl oxygen or a nitrogen) on the target protein can significantly enhance binding affinity and selectivity.

  • Steric Influence: The bulky nature of the iodine atom can impose conformational restrictions on the molecule and its binding partners, potentially leading to improved selectivity.

  • Metabolic Stability: The presence of a halogen at this position can block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the compound.

  • Lipophilicity: Iodine significantly increases the lipophilicity of the molecule, which can enhance membrane permeability but may also impact solubility and off-target effects.

Bioisosteric Replacement of the 5-Iodo Group:

To fully understand the role of the 5-iodo group, a systematic bioisosteric replacement study is essential.[8] This involves replacing the iodine with other functional groups of similar or different sizes, electronic properties, and hydrogen bonding capabilities.[8]

Table 2: Hypothetical SAR Data for Bioisosteric Replacements at the 5-Position

Compound ID5-SubstituentTarget Inhibition (IC₅₀, nM)Rationale for Change
3a -I20Parent compound
3b -H150Assess the overall contribution of the 5-substituent
3c -Br30Evaluate the effect of a smaller halogen
3d -Cl60Further decrease in halogen size and polarizability
3e -F100Smallest halogen, potential for H-bond acceptance
3f -CH₃85Assess the impact of a non-halogen lipophilic group
3g -CN95Introduce a polar, linear group

Note: The data in this table is illustrative and intended to demonstrate SAR trends.

Biological Evaluation: A Tiered Approach

A well-designed biological evaluation cascade is crucial for efficient SAR progression.

Screening Cascade for a Kinase Inhibitor Program:

G A Primary Biochemical Assay (e.g., Kinase Inhibition @ 1 µM) B IC₅₀ Determination for Active Compounds A->B C Cell-based Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Target Engagement Assay in Cells (e.g., Western Blot for p-Target) C->D E Selectivity Profiling (Kinase Panel) D->E F ADME/PK Profiling (Solubility, Permeability, Metabolic Stability) D->F G In Vivo Efficacy Studies F->G

Caption: A typical screening cascade for a kinase inhibitor program.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutics. The strategic incorporation of an iodine atom at the 5-position offers unique opportunities to enhance potency and selectivity through halogen bonding and other steric and electronic effects. A systematic SAR exploration, guided by a robust synthetic strategy and a well-defined biological screening cascade, is essential to unlock the full potential of this chemical series. Future work should focus on elucidating the precise molecular interactions of the 5-iodo group through co-crystallography studies and leveraging this understanding to design next-generation inhibitors with superior efficacy and safety profiles.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals (Basel). [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). Molecules. [Link]

  • Design of quinazoline derivatives as bioisosteres of the middle phenyl ring-amide-bond. (n.d.). ResearchGate. [Link]

  • Review on Chemistry, Structure Activity Relationship and Pharmacology of Quinazoline Derivatives. (2023). International Journal of Pharmaceutical Research. [Link]

  • Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3 H )-ones and Pyrazolo[4,3- d ]pyrimidin-7(6 H )-ones via Amination of sp 3 C–H Bond. (2015). ResearchGate. [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H) - quinazolinone derivatives. (2022). RSC Advances. [Link]

  • Examples of drugs containing iodo substitutions and some quinazoline multitargeted TKIs. (n.d.). ResearchGate. [Link]

  • Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors. (2023). Scientific Reports. [Link]

  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2023). ACS Omega. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][10]triazino[2,3-c]quinazolines. (2024). Pharmaceuticals (Basel). [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Molecules. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules. [Link]

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. (2018). Journal of Medicinal Chemistry. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][10]triazino[2,3-c]quinazolines. (2024). Pharmaceuticals (Basel). [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][10]triazino[2,3-C]quinazolines. (2024). Preprints.org. [Link]

  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). Archiv der Pharmazie. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

Sources

Methodological & Application

Introduction: The Significance of the Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Iodoquinazoline-2,4-diamine

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2,4-diaminoquinazoline moiety, in particular, is a key pharmacophore found in several approved drugs and clinical candidates, valued for its ability to mimic purine structures and interact with various biological targets.[3][4] The introduction of a halogen, such as iodine, at the 5-position of the quinazoline ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the development of novel analogues with tailored pharmacological profiles.[5][6]

This document provides a detailed, two-step protocol for the synthesis of this compound, a key building block for drug discovery and development. The described methodology is based on established chemical transformations, beginning with the synthesis of the crucial intermediate, 2-amino-6-iodobenzonitrile, followed by a copper-catalyzed cyclization to yield the target compound.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the preparation of the key precursor, 2-amino-6-iodobenzonitrile, via the reduction of a commercially available nitro-analogue. The second stage is the construction of the 2,4-diaminoquinazoline ring system through a copper-catalyzed annulation reaction.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Cyclization Reaction A 2-Iodo-6-nitrobenzonitrile B 2-Amino-6-iodobenzonitrile A->B   Reduction (e.g., Fe / NH4Cl) C 2-Amino-6-iodobenzonitrile D This compound C->D   CuI, Ligand, Base (Cyclization) Guanidine Guanidine Guanidine->D

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Amino-6-iodobenzonitrile

The initial step is the selective reduction of the nitro group of 2-iodo-6-nitrobenzonitrile. While various reducing agents can be employed for nitro group reduction, a common and effective method that is tolerant of other functional groups like nitriles and iodides is the use of iron powder in the presence of an electrolyte such as ammonium chloride. This method is advantageous due to its mild conditions, low cost, and operational simplicity. A similar reduction of 2-nitrobenzonitrile using zinc dust has also been reported to be highly efficient.[7]

Reaction Scheme: Step 1

Caption: Reduction of 2-iodo-6-nitrobenzonitrile to 2-amino-6-iodobenzonitrile.

Materials and Reagents: Step 1
Reagent/MaterialFormulaM.W. ( g/mol )Amount (per 1g starting material)Moles (mmol)Notes
2-Iodo-6-nitrobenzonitrileC₇H₃IN₂O₂274.021.0 g3.65Starting material.[8]
Iron Powder (<325 mesh)Fe55.851.22 g21.96 equivalents
Ammonium ChlorideNH₄Cl53.490.98 g18.255 equivalents
Ethanol (EtOH)C₂H₅OH46.0720 mL-Reaction solvent
Water (H₂O)H₂O18.025 mL-Reaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-Extraction solvent
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-Drying agent
Protocol: Step 1
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-iodo-6-nitrobenzonitrile (1.0 g, 3.65 mmol), iron powder (1.22 g, 21.9 mmol), and ammonium chloride (0.98 g, 18.25 mmol).

  • Solvent Addition: Add ethanol (20 mL) and water (5 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-6-iodobenzonitrile can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product as a solid.

Part 2: Synthesis of this compound

The final step is the construction of the quinazoline ring. This is achieved through a copper-catalyzed reaction between the 2-amino-6-iodobenzonitrile intermediate and guanidine. This type of reaction, a domino Ullmann-type coupling followed by intramolecular nucleophilic attack, provides an efficient route to 2,4-diaminoquinazolines from ortho-halobenzonitriles.[9] The use of a copper(I) source, a suitable ligand like N,N'-dimethylethylenediamine (DMEDA), and a base is critical for the reaction's success.

Reaction Scheme: Step 2

Caption: Cyclization of 2-amino-6-iodobenzonitrile to form this compound.

Materials and Reagents: Step 2
Reagent/MaterialFormulaM.W. ( g/mol )Amount (per 1g starting material)Moles (mmol)Notes
2-Amino-6-iodobenzonitrileC₇H₅IN₂244.031.0 g4.10Product from Step 1
Guanidine HydrochlorideCH₆ClN₃95.530.78 g8.202 equivalents
Copper(I) Iodide (CuI)CuI190.4578 mg0.410.1 equivalents (catalyst)
N,N'-Dimethylethylenediamine (DMEDA)C₄H₁₂N₂88.1572 mg (86 µL)0.820.2 equivalents (ligand)
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.70 g12.33 equivalents (base)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915 mL-Anhydrous, reaction solvent
Dichloromethane (DCM)CH₂Cl₂84.93As needed-Extraction solvent
Protocol: Step 2
  • Reaction Setup: To a flame-dried Schlenk tube or a sealed reaction vial, add 2-amino-6-iodobenzonitrile (1.0 g, 4.10 mmol), guanidine hydrochloride (0.78 g, 8.20 mmol), copper(I) iodide (78 mg, 0.41 mmol), and potassium carbonate (1.70 g, 12.3 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Ligand Addition: Add anhydrous DMF (15 mL) followed by N,N'-dimethylethylenediamine (86 µL, 0.82 mmol) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (30 mL) and ethyl acetate (30 mL). A precipitate may form.

  • Extraction: Extract the aqueous layer with a 9:1 mixture of Dichloromethane/Methanol (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: Dichloromethane/Methanol gradient, e.g., 98:2 to 95:5) to yield this compound as a solid.

Trustworthiness and Self-Validation

The successful synthesis of the final product relies on the verification of each step.

  • Intermediate Validation: The product of Step 1, 2-amino-6-iodobenzonitrile, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the next step. The disappearance of the nitro group signals and the appearance of an amino group signal in the spectra are key indicators of a successful reduction.

  • Final Product Validation: The final product, this compound, must be thoroughly characterized. Expected analytical data would include:

    • ¹H NMR spectroscopy showing characteristic aromatic proton signals for the quinazoline core and broad singlets for the amino groups.

    • ¹³C NMR spectroscopy confirming the number of unique carbon atoms.

    • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and exact mass.

    • Melting point determination.

  • Chromatographic Purity: The purity of the final compound should be assessed by HPLC, which should show a single major peak.

By following these validation steps, researchers can ensure the identity and purity of the synthesized compound, providing confidence in its use for subsequent research and development activities.

References

  • Yin, J., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • IRIS. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Medicinal Chemistry. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-iodo-6-nitrobenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A mild synthesis of o-ureidobenzonitrile derivatives via iodide-mediated electrolysis from 2-aminobenzamides. Retrieved from [Link]

  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-amino-6-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

  • MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]

  • PubMed. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Retrieved from [Link]

Sources

Experimental procedures for using 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Experimental Use of 5-Iodoquinazoline-2,4-diamine

Statement of Application

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the experimental procedures involving this compound. As a member of the quinazoline class of heterocyclic compounds, this molecule holds significant potential as a scaffold for the development of targeted therapeutics, particularly as a kinase inhibitor. This guide details its synthesis, characterization, safety protocols, and its application in key in vitro and cell-based assays to probe its biological activity.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved drugs.[1] These compounds are renowned for their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

This compound, in particular, combines the kinase-inhibiting potential of the 2,4-diaminoquinazoline core with the versatility of an iodine substituent. The iodine atom can serve as a handle for further synthetic modifications (e.g., Suzuki or Sonogashira coupling reactions) to enhance potency and selectivity, or it can be a key interaction point within a kinase's active site.[5] Research on related iodoquinazoline structures has highlighted their potential as dual inhibitors of key oncogenic kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][6] Furthermore, the 2,4-diaminoquinazoline structure is also a well-established pharmacophore for inhibiting dihydrofolate reductase (DHFR), presenting an alternative or additional mechanism of action as an antifolate agent.[7][8]

This guide provides the foundational protocols to characterize this compound and evaluate its potential as a targeted therapeutic agent.

Physicochemical Properties and Material Handling

A thorough understanding of the compound's properties and safety requirements is paramount before commencing any experimental work.

Compound Characteristics
PropertyValueComments
IUPAC Name This compound
Molecular Formula C₈H₇IN₄
Molecular Weight 286.07 g/mol
Appearance Typically an off-white to pale solidVisual inspection is the first quality control step.
Solubility Soluble in DMSO, DMF; sparingly in methanolAlways determine solubility for stock solution preparation. Avoid aqueous buffers for initial dissolution.
Storage Store at -20°C, desiccated, protected from lightTightly closed container is essential to prevent degradation. Follow supplier recommendations.
Safety and Handling Precautions

This compound, like many small molecule inhibitors, should be handled with care. Assume the compound is biologically active and potentially toxic.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[9]

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[10] Ensure adequate ventilation in all work areas.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[12]

  • Spill Management: In case of a spill, collect the solid material carefully without creating dust.[10] Decontaminate the area with an appropriate solvent (e.g., ethanol) and dispose of all contaminated materials as hazardous waste.[9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9]

    • In all cases of exposure, seek medical attention.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[12]

Synthesis and Characterization

The synthesis of 2,4-diaminoquinazolines is well-established. A common and effective route involves a copper-catalyzed reaction of a substituted 2-bromobenzonitrile with guanidine.[13] This provides a reliable method for producing the desired scaffold.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Amino-6-iodobenzoic acid (Starting Material) B Diazotization & Sandmeyer Reaction A->B NaNO₂, HBr then CuCN C 2-Bromo-6-iodobenzonitrile B->C D Copper-Catalyzed Cyclization (with Guanidine) C->D CuI, Ligand, Base E This compound (Final Product) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Proposed synthetic workflow for this compound.

Quality Control & Characterization

Before biological evaluation, the identity, purity, and integrity of the synthesized compound must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the 5-iodo-2,4-diaminoquinazoline structure.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition. The observed m/z value should match the calculated value for [M+H]⁺.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity level of >95% is typically required for biological assays to ensure that observed effects are due to the compound of interest and not impurities.

Biological Evaluation: Kinase Inhibition Pathway

Based on extensive literature, a primary mechanism of action for quinazoline derivatives is the inhibition of protein tyrosine kinases, particularly those in the EGFR and VEGFR families.[4][15] These receptors are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT VEGFR2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor This compound Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal. This method is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against a specific kinase.[16]

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (containing MgCl₂, DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • This compound (test compound)

  • Staurosporine or a known EGFR/VEGFR-2 inhibitor (positive control)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup:

    • To each well of the assay plate, add the components in the following order:

      • Kinase reaction buffer.

      • Test compound dilution (final DMSO concentration should be ≤1%).

      • Kinase and substrate mixture.

    • Include "no enzyme" controls (for background) and "vehicle only" controls (for maximum kinase activity).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescence signal on a plate reader.

Data Analysis:

  • Subtract the "no enzyme" background from all wells.

  • Normalize the data by setting the "vehicle only" control as 100% activity and background as 0% activity.

  • Plot the percent inhibition versus the log concentration of the test compound.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[17][18]

Materials:

  • Human cancer cell lines known to overexpress the target kinase (e.g., A549 lung carcinoma for EGFR, HUVEC for VEGFR-2).[3][16]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics).[17]

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Clear, flat-bottomed 96-well cell culture plates.

  • Hemocytometer or automated cell counter.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[17]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the treated cells for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[16]

  • MTT Addition:

    • Remove the compound-containing medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.[18]

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of blank wells (medium + MTT + DMSO only).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

  • Plot the percent viability versus the log concentration of the compound and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the preclinical evaluation of this compound. By confirming its purity, handling it safely, and systematically evaluating its activity in both enzymatic and cellular contexts, researchers can effectively determine its potential as a kinase inhibitor. Positive results from these assays would warrant further investigation, including target engagement studies (e.g., Western blotting for phospho-kinases), selectivity profiling against a panel of other kinases, and eventual progression to in vivo efficacy studies in relevant animal models. The versatile iodo-substituent also offers a clear path for further structure-activity relationship (SAR) studies to optimize this promising scaffold.

References

  • TCI Chemicals. (2025).
  • MedchemExpress.com. (2025).
  • Al-Suhaimi, E. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • Valentin, M. A., et al. (2012). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Antimicrobial Agents and Chemotherapy. [Link]

  • Kumar, D. S., et al. (2024). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Radojcic, J., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. [Link]

  • Grivsky, E. M., et al. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences. [Link]

  • Al-Obaid, A. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. [Link]

  • El-Adl, K., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances. [Link]

  • Sancineto, L., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC. [Link]

  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. [Link]

  • Abd El-Karim, S. S., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... RSC Advances. [Link]

  • El-Adl, K., et al. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry. [Link]

  • El-Adl, K., et al. (2023). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances. [Link]

  • Lee, Y., et al. (2018). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of Medicinal Chemistry. [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. [Link]

  • Huang, Z., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Li, Y., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences. [Link]

  • Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Thakur, A., et al. (2021). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. [Link]

  • Rosowsky, A., et al. (1984). Chemistry and antitumor evaluation of selected classical 2,4-diaminoquinazoline analogues of folic acid. Journal of Medicinal Chemistry. [Link]

  • Ommeh, S., et al. (2004). In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]

  • Srivastava, J. K., et al. (1987). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Indian Journal of Experimental Biology. [Link]

  • Bakunov, S. A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2021). Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers. ChemistryOpen. [Link]

  • Kumar, R., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Chen, S., et al. (2021). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

Sources

5-Iodoquinazoline-2,4-diamine in vitro assay methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Iodoquinazoline-2,4-diamine

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Rationale for In Vitro Profiling

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Specifically, the 2,4-diaminoquinazoline moiety is recognized for its potent inhibitory activity against a range of biological targets, most notably protein kinases and dihydrofolate reductase (DHFR).[1][2] Derivatives of this scaffold have been successfully developed as anticancer therapeutics by targeting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are pivotal drivers of tumor growth and angiogenesis.[2][3] Furthermore, the Wnt signaling pathway has also been identified as a target for this class of compounds in gastric cancer.[4]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound, a novel analog. We present a structured, field-proven workflow designed to elucidate its mechanism of action and quantify its potency. This guide moves from fundamental physicochemical assessments to detailed biochemical and cell-based assays, ensuring a robust and reproducible evaluation.

Part 1: Foundational Analysis - Physicochemical Properties

Before embarking on biological assays, determining the fundamental physicochemical properties of this compound is a critical, non-negotiable step. Assay artifacts arising from poor solubility can lead to misleading results, such as false negatives or inaccurate potency values.

Protocol 1.1: Solubility Assessment

Objective: To determine the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous assay buffers to establish appropriate stock concentrations and final assay concentrations.

Rationale: DMSO is the most common solvent for storing and handling small molecule inhibitors. However, the final concentration of DMSO in an assay must be kept low (typically <0.5%) to avoid solvent-induced artifacts. The compound's solubility in the final aqueous buffer is the true determinant of the maximum testable concentration.

Materials:

  • This compound

  • Anhydrous DMSO

  • Relevant aqueous buffers (e.g., Kinase Buffer, Cell Culture Media)

  • Vortex mixer

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.

  • Aqueous Solubility (Kinetic Method): a. Serially dilute the DMSO stock into the desired aqueous buffer (e.g., 1x Kinase Buffer) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). The final DMSO concentration should be kept constant and low (e.g., 0.5%). b. Incubate the solutions at the intended assay temperature (e.g., 30°C or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation. c. Centrifuge the samples to pellet any precipitate. d. Carefully measure the concentration of the compound remaining in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Data Interpretation: The highest concentration at which the compound remains in solution is considered its kinetic solubility under the tested conditions. This value dictates the upper limit for reliable dose-response experiments.

Part 2: Biochemical Assays - Direct Target Inhibition

Biochemical assays provide the most direct measure of an inhibitor's effect on its purified enzyme target, free from the complexities of a cellular environment.[5] Based on the known targets of the quinazoline scaffold, EGFR and VEGFR2 are logical primary targets.[3][6] Luminescence-based ATP consumption assays are a robust, high-throughput method for this purpose.[7][8]

Principle of Luminescence-Based Kinase Assays

These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, high kinase activity results in low ATP levels and a dim signal, while potent inhibition of the kinase results in high ATP levels and a bright signal. The ADP-Glo™ and Kinase-Glo® systems are common commercial examples.[6][9][10]

Experimental Workflow: Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of this compound Plate_Setup Dispense Compound & Controls (Positive, Blank) into 96/384-well plate Compound_Prep->Plate_Setup Master_Mix Prepare Master Mix (Kinase Buffer, Substrate, ATP) Add_Master_Mix Add Master Mix to all wells Master_Mix->Add_Master_Mix Enzyme_Prep Prepare Diluted Kinase (EGFR/VEGFR2) Start_Reaction Add Diluted Kinase to initiate reaction (except 'Blank' wells) Enzyme_Prep->Start_Reaction Plate_Setup->Add_Master_Mix Add_Master_Mix->Start_Reaction Incubate_Kinase Incubate at 30°C for 45-60 min Start_Reaction->Incubate_Kinase Add_Detection_Reagent Add Kinase-Glo®/ADP-Glo™ Reagent Incubate_Kinase->Add_Detection_Reagent Incubate_Detection Incubate at RT for 10-40 min Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence on Plate Reader Incubate_Detection->Read_Luminescence Data_Analysis Calculate % Inhibition & Determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based biochemical kinase assay.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™/Kinase-Glo®)

Objective: To determine the concentration-dependent inhibitory effect of this compound on the kinase activity of purified recombinant human EGFR and VEGFR2, and to calculate its IC₅₀ value.

Materials:

  • Recombinant Human EGFR or VEGFR2 kinase[6]

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)[6][11]

  • ATP solution

  • 5x Kinase Assay Buffer[6]

  • This compound (serial dilutions)

  • ADP-Glo™ or Kinase-Glo® MAX Reagent[6][7]

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: a. Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.[8] b. Thaw enzyme, substrate, and ATP on ice. Dilute the kinase enzyme to the desired working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer.[6] c. Prepare a master mixture containing 1x Kinase Buffer, ATP (at or near its Kₘ for the enzyme), and substrate.[6] d. Prepare a 10-point, 3-fold serial dilution of this compound in 1x Kinase Buffer with a constant percentage of DMSO.

  • Assay Plate Setup (Example for 25 µL final volume): a. Test Wells: Add 2.5 µL of the diluted compound solutions. b. Positive Control (100% Activity): Add 2.5 µL of buffer with the same DMSO concentration as the test wells.[8] c. Blank (0% Activity): Add 2.5 µL of buffer with DMSO. This well will not receive the enzyme.[7]

  • Kinase Reaction: a. Add 12.5 µL of the Master Mix to each well.[8] b. To initiate the reaction, add 10 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells. To the "Blank" wells, add 10 µL of 1x Kinase Buffer.[7] c. Mix gently and incubate the plate at 30°C for 45-60 minutes.[7][9]

  • Luminescence Detection: a. Equilibrate the plate and detection reagent to room temperature. b. For ADP-Glo™: Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes. Then, add 50 µL of Kinase Detection Reagent and incubate for another 30 minutes to generate the luminescent signal.[8][9] c. For Kinase-Glo® MAX: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate for 10 minutes to stabilize the signal.[6][7] d. Read the luminescence using a microplate reader.

  • Data Analysis and IC₅₀ Determination: a. Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Positive - Signal_Blank)) b. Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]

ParameterExample Value (EGFR)Example Value (VEGFR2)Source
Enzyme Concentration2-10 ng/reaction20 ng/reaction[7][9]
SubstratePoly(Glu,Tyr) 4:1Poly(Glu,Tyr) 4:1[6][11]
ATP Concentration5 µM (near Kₘ)10-50 µM[6][9]
Incubation Time60 minutes45 minutes[7][9]
Detection SystemADP-Glo™Kinase-Glo® MAX[7][9]

Part 3: Cell-Based Assays - Assessing Cellular Activity and Toxicity

While biochemical assays are crucial for determining direct target inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context. These assays assess the compound's ability to cross the cell membrane, engage its target within the cell, and exert a biological effect, while also providing a measure of its general cytotoxicity.[3][13]

A. Cell Viability and Proliferation Assays

Principle: These assays measure the overall health and metabolic activity of a cell population following treatment with the test compound.[14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method where viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[15][16]

Experimental Workflow: Cell Viability Assay (MTT)

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection MTT Assay & Analysis Cell_Culture Culture Appropriate Cancer Cell Lines Cell_Seeding Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Adherence Allow Cells to Adhere (24 hours) Cell_Seeding->Adherence Add_Compound Add Compound to Cells Adherence->Add_Compound Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO, Sorenson's) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (e.g., at 570 nm) Solubilize->Read_Absorbance Data_Analysis Calculate % Viability & Determine GI50 Read_Absorbance->Data_Analysis

Caption: Workflow for an MTT-based cell viability assay.

Protocol 3.1: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic or cytostatic effect of this compound on cancer cell lines and determine its GI₅₀ (concentration for 50% growth inhibition).

Cell Line Selection:

  • EGFR-dependent: A431 (overexpresses wild-type EGFR), HCC827 (EGFR exon 19 deletion).[3]

  • VEGFR-dependent signaling: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard for angiogenesis-related studies.

  • Control: A cell line with low expression of the target kinases.

Procedure:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include "vehicle control" (DMSO only) and "blank" (medium only) wells.[15]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of ~570 nm with a reference wavelength of ~630 nm using a microplate reader.[16]

  • Data Analysis: a. Subtract the blank absorbance from all other readings. b. Calculate Percent Viability: % Viability = 100 * (Absorbance_Test / Absorbance_Vehicle) c. Determine the GI₅₀ value by plotting % Viability against the log of compound concentration and fitting to a sigmoidal dose-response curve.

B. Target Engagement - Cellular Receptor Phosphorylation Assay

Principle: This assay confirms that the compound inhibits the intended kinase within the cell. It measures the phosphorylation of the target receptor (e.g., VEGFR2 or EGFR) in response to stimulation by its specific ligand (e.g., VEGF-A or EGF). A potent inhibitor will block this ligand-induced phosphorylation in a dose-dependent manner.[17] This can be quantified using an ELISA-based format.[18]

Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Ligand (VEGF/EGF) RTK (VEGFR2/EGFR) Kinase Domain Receptor:f0->Receptor:f1 Binding & Dimerization Receptor:f1->Receptor:f2 Autophosphorylation ADP ADP Receptor:f2->ADP Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Receptor:f2->Downstream Signal Transduction ATP ATP ATP->Receptor:f2 Phosphate Donor Inhibitor This compound Inhibitor->Receptor:f2 Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Protocol 3.2: Cellular Phosphorylation ELISA

Objective: To measure the inhibitory effect of this compound on ligand-induced EGFR or VEGFR2 phosphorylation in intact cells.

Procedure:

  • Cell Culture and Starvation: Seed cells (e.g., HUVECs for VEGFR2, A431 for EGFR) into 96-well plates. Once confluent, serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-incubation: Treat the starved cells with serial dilutions of this compound for 1-2 hours.[17]

  • Ligand Stimulation: Stimulate the cells with an EC₈₀ concentration of the appropriate ligand (e.g., VEGF-A for VEGFR2, EGF for EGFR) for a short period (e.g., 5-10 minutes) at 37°C.[17] Include unstimulated and vehicle-only stimulated controls.

  • Cell Lysis: Immediately stop the reaction by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: a. Use a sandwich ELISA kit designed to detect the phosphorylated and total forms of the target receptor. b. Add cell lysates to wells coated with a capture antibody (e.g., anti-total VEGFR2). c. Detect phosphorylated receptor using a phospho-specific primary antibody (e.g., anti-phospho-Y1175 VEGFR2) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect total receptor in parallel wells using an HRP-conjugated antibody against the total protein. e. Add a colorimetric substrate (e.g., TMB) and measure absorbance after stopping the reaction.[18]

  • Data Analysis: a. For each sample, normalize the phospho-receptor signal to the total receptor signal. b. Calculate the percent inhibition of phosphorylation relative to the ligand-stimulated vehicle control. c. Determine the cellular IC₅₀ value by plotting percent inhibition against the log of compound concentration.

Part 4: Data Integration and Summary

A successful in vitro evaluation relies on the logical integration of data from all assays. A potent and selective inhibitor should exhibit a low IC₅₀ in the biochemical assay, which should translate to a similarly potent IC₅₀ in the cellular target engagement assay. The GI₅₀ from the cell viability assay provides insight into the compound's therapeutic window; a significant difference between the cellular target inhibition IC₅₀ and the cytotoxicity GI₅₀ may indicate on-target cell killing.

Summary of Expected Quantitative Data
Assay TypeTarget/Cell LineParameterExpected Outcome for Active Compound
Biochemical Recombinant EGFRIC₅₀Low nM to µM
Biochemical Recombinant VEGFR2IC₅₀Low nM to µM
Cell Viability A431 (EGFR-driven)GI₅₀Potent (nM to low µM)
Cell Viability Control Cell LineGI₅₀Less potent (>10-fold higher)
Cellular Target A431 + EGFIC₅₀ (p-EGFR)Potent, similar to biochemical IC₅₀
Cellular Target HUVEC + VEGFIC₅₀ (p-VEGFR2)Potent, similar to biochemical IC₅₀

By following these detailed protocols, researchers can generate a comprehensive in vitro data package for this compound, enabling informed decisions for subsequent stages of the drug discovery and development process.

References

  • BenchChem. Vegfr-2-IN-13 In Vitro Kinase Assay. 7

  • BenchChem. Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. 8

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. 6

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. 13

  • Promega Corporation. EGFR Kinase Enzyme System Application Note. 11

  • Promega Corporation. EGFR (L858R) Kinase Assay. 9

  • Promega Corporation. EGFR Kinase Assay. 10

  • Haley, J. A., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Anticancer Research. 19

  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food and Chemical Toxicology.

  • J. Breitinger, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.

  • Zhang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.

  • Kaufmann, J., et al. (2021). A bead-based GPCR phosphorylation immunoassay for high-throughput ligand profiling and GRK inhibitor screening. Nature Communications.

  • Danaher Life Sciences. (2024). Cell Viability and Proliferation Assays in Drug Screening. 14

  • Lau, E., et al. (2010). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.

  • Reaction Biology. EGFR Assays & Drug Discovery Services. 3

  • Creative Diagnostics. Receptor Phosphorylation Detection. 18

  • Reaction Biology. In Vitro Phosphorylation Assay Services. 17

  • Ashton, T. D., et al. (2015). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Infectious Diseases.

  • El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.

  • Li, Y., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. Frontiers in Oncology.

Sources

In Vivo Preclinical Evaluation of 5-Iodoquinazoline-2,4-diamine: A Guide to Study Design and Execution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] The functionalization of this "privileged" core allows for the fine-tuning of biological activity. This guide focuses on 5-Iodoquinazoline-2,4-diamine, a compound of interest whose iodo-substitution suggests potential activity as a tyrosine kinase inhibitor (TKI). Drawing from literature on analogous iodoquinazoline derivatives that demonstrate potent inhibition of key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3], this document provides a comprehensive framework for its preclinical in vivo evaluation. We present detailed protocols for formulation, animal model selection, efficacy studies, and endpoint analysis, grounded in the established methodologies for evaluating novel TKIs.

Scientific Background: Targeting Cancer Growth and Angiogenesis

Quinazoline-based molecules have been successfully developed as inhibitors of various protein kinases.[1][4] The 2,4-diaminoquinazoline core, in particular, has been explored for a wide range of biological activities, including anticancer, antifolate, and Wnt signaling inhibition.[5][6][7] The addition of a halogen, such as iodine, at the 5-position can enhance binding affinity to the ATP-binding pocket of kinases like EGFR and VEGFR-2.[3]

These two receptors are critical regulators of tumor progression:

  • EGFR: A receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, leading to increased cell proliferation, survival, and metastasis.[1]

  • VEGFR-2: The primary mediator of angiogenesis, the process by which tumors form new blood vessels to secure oxygen and nutrients for growth.[3]

A compound capable of dually inhibiting both pathways could offer a powerful therapeutic advantage by simultaneously blocking tumor cell proliferation and cutting off its blood supply.

G cluster_0 Cell Membrane cluster_1 This compound cluster_2 Downstream Signaling cluster_3 Cellular Response EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC TKI This compound TKI->EGFR Inhibits TKI->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation PLC_PKC->Angiogenesis

Figure 1: Hypothesized dual-inhibition mechanism.

Foundational Considerations for In Vivo Study Design

A successful in vivo study hinges on careful preliminary work. Rushing into efficacy models without foundational data can lead to uninterpretable results and wasted resources.

Formulation and Pharmacokinetics (PK)

The bioavailability and exposure of the compound at the tumor site are paramount. Quinazoline derivatives are often lipophilic, with poor aqueous solubility, necessitating a carefully designed formulation.

  • Rationale: An improper vehicle can cause precipitation upon injection, leading to variable absorption and inaccurate results. A preliminary PK study is essential to understand the compound's half-life (t½), clearance (CL), and maximum concentration (Cmax).[8][9] This data informs the dosing schedule required to maintain therapeutic concentrations in vivo.

  • Actionable Steps:

    • Solubility Screening: Test the solubility of this compound in common biocompatible solvents (e.g., DMSO, NMP, PEG300) and co-solvents (e.g., Tween 80, Solutol HS 15).

    • Vehicle Selection: Develop a stable, injectable formulation. A common starting point for poorly soluble compounds is summarized in Table 1.

    • Pilot PK Study: Administer a single dose of the formulated compound to a small cohort of mice (e.g., via intravenous and intraperitoneal routes). Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and analyze plasma concentrations using LC-MS/MS.[9]

Component Purpose Typical % (v/v) Notes
DMSOPrimary Solvent5 - 10%Ensure final concentration is non-toxic.
PEG300Co-solvent/Viscosity30 - 40%Helps maintain solubility upon dilution.
Tween 80Surfactant5 - 10%Improves stability and prevents precipitation.
Saline or 5% DextroseDiluent40 - 60%Brings the formulation to the final injection volume.
Table 1: Example of a common vehicle for preclinical formulation of poorly soluble compounds.
Animal Model Selection

The choice of animal model should align with the compound's hypothesized mechanism of action. Given the likely targets of EGFR/VEGFR-2, a cancer model is the most logical choice.

  • Rationale: The model must be sensitive to the therapeutic intervention. For a targeted agent like a TKI, this often means selecting a model with a known dependency on that pathway.

  • Recommended Model: Cell Line-Derived Xenograft (CDX)

    • Description: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nu/nu or NOD/SCID).

    • Justification: This is a robust, well-established method for assessing the direct anti-tumor activity of a compound.[10] Based on literature for similar compounds, cell lines such as A549 (non-small cell lung cancer) or HCT-116 (colorectal cancer) would be appropriate choices.[3]

    • Advanced Option: For deeper mechanistic studies, genetically engineered mouse models (GEMMs) that develop spontaneous tumors driven by specific mutations (e.g., EGFR deletions) can provide insights into the role of the immune system and tumor microenvironment.[11]

Dose Range-Finding and Toxicity Assessment

Before initiating a large-scale efficacy study, it is crucial to determine the Maximum Tolerated Dose (MTD).

  • Rationale: The goal is to find a dose that is therapeutically active without causing unacceptable levels of toxicity that could confound the results. EGFR inhibitors are known to have specific on-target toxicities.[12][13]

  • Actionable Steps:

    • Administer escalating doses of the compound to small groups of non-tumor-bearing mice for 5-7 days.

    • Monitor for clinical signs of toxicity: body weight loss (>15-20% is a common endpoint), changes in posture or activity, ruffled fur.

    • Observe for class-specific toxicities, such as dermatological effects (skin rash) or gastrointestinal issues (diarrhea), which are common with EGFR inhibitors.[12][13]

    • The MTD is defined as the highest dose that does not induce significant morbidity or weight loss. This dose, and typically one or two lower doses, will be used in the efficacy study.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a standard subcutaneous xenograft efficacy study.

Protocol: Formulation for Intraperitoneal (IP) Injection
  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the primary solvent (e.g., DMSO) and vortex until the compound is fully dissolved.

  • In a separate sterile tube, combine the other vehicle components (e.g., PEG300, Tween 80).

  • Slowly add the drug-DMSO solution to the vehicle mixture while vortexing to prevent precipitation.

  • Add the final diluent (e.g., sterile saline) to reach the desired final concentration.

  • The final formulation should be clear and prepared fresh daily before administration.

Protocol: Murine Xenograft Efficacy Study
  • Cell Culture: Culture the chosen human cancer cell line (e.g., HCT-116) under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.[6]

  • Tumor Implantation: Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Inject 100 µL subcutaneously into the right flank of each mouse (e.g., 6-8 week old female athymic nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumors 3-4 times per week using digital calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Administration: Begin dosing according to the schedule determined by the MTD and PK studies. A typical schedule is once daily (QD) via IP injection for 14-21 days.

    • Group 1: Vehicle control

    • Group 2: this compound (Low Dose, e.g., 12.5 mg/kg)

    • Group 3: this compound (High Dose, e.g., 25 mg/kg)[10]

    • Group 4: Positive control (optional, e.g., a known EGFR inhibitor)

  • Monitoring: Record tumor volumes and body weights 3-4 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: The study is terminated when tumors in the vehicle group reach the predetermined maximum size (e.g., 1500-2000 mm³) or after the planned duration of treatment. Euthanize all animals and collect terminal samples.

G A 1. Cell Culture (e.g., HCT-116) B 2. Subcutaneous Implantation in Immunocompromised Mice A->B C 3. Tumor Growth to 100-150 mm³ B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Treatment (e.g., Vehicle, Compound, Positive Control) D->E F 6. Monitor Tumor Volume & Body Weight E->F 14-21 Days F->E G 7. Study Endpoint (Tumors reach max size) F->G H 8. Sample Collection (Tumors, Blood, Tissues) G->H I 9. Data Analysis (TGI, PD Markers, Histology) H->I

Figure 2: Workflow for a standard xenograft efficacy study.

Protocol: Endpoint Analysis
  • Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint.

    • Calculate the mean tumor volume for each group at the end of the study.

    • TGI (%) is calculated as: [1 - (Mean volume of Treated Group / Mean volume of Vehicle Group)] * 100.

  • Pharmacodynamic (PD) Analysis: To confirm the compound is hitting its target in vivo.

    • At the study's end, collect a subset of tumors ~2-4 hours after the final dose.

    • Snap-freeze the tissue in liquid nitrogen.

    • Perform Western blotting on tumor lysates to measure the phosphorylation status of EGFR and VEGFR-2, and key downstream effectors like AKT and ERK. A reduction in phosphorylation indicates target engagement.

  • Histology and Immunohistochemistry (IHC):

    • Fix terminal tumors in 10% neutral buffered formalin.

    • Embed in paraffin and section for staining.

    • H&E Staining: To assess overall tumor morphology and necrosis.

    • Ki-67 Staining: To measure cell proliferation. A decrease indicates an antiproliferative effect.

    • CD31 Staining: To visualize blood vessels. A decrease in microvessel density indicates an anti-angiogenic effect.

Data Interpretation and Troubleshooting

GroupNFinal Mean Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%)
Vehicle101650 ± 150--2.5
Compound (12.5 mg/kg)10990 ± 11040%-4.1
Compound (25 mg/kg)10495 ± 8570%-8.5
Table 2: Example of final tumor growth inhibition (TGI) data.
  • Scenario 1: No Efficacy.

    • Possible Cause: Insufficient drug exposure.

    • Troubleshooting: Re-evaluate the PK data. Is the half-life too short? Is the formulation failing in vivo? Consider a different administration route or dosing schedule (e.g., twice daily). Confirm target engagement with a pilot PD study.

  • Scenario 2: Excessive Toxicity.

    • Possible Cause: Dose is above the MTD, or the compound has off-target toxicities.

    • Troubleshooting: Reduce the dose. If toxicity persists even at doses that show no efficacy, the compound may have a narrow therapeutic window, limiting its clinical potential.

  • Scenario 3: High Variability.

    • Possible Cause: Inconsistent dosing, formulation instability, or poor animal health.

    • Troubleshooting: Ensure consistent, fresh preparation of the dosing solution. Refine injection technique. Increase the number of animals per group to improve statistical power.

References

  • BenchChem. (2025).
  • Myers, M. L., et al. (n.d.). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. NIH.
  • BenchChem. (2025). Technical Support Center: EGFR-IN-81 Animal Studies.
  • Sykes, M. L., et al. (n.d.). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. NIH.
  • Ghencea, A. E., et al. (n.d.). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Salarpour, A., et al. (2022).
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
  • Unknown. (n.d.). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Bentham Science Publisher.
  • ResearchGate. (n.d.).
  • Unknown. (2025). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents.
  • Wang, H., et al. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • El-Gamal, M. I., et al. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)
  • Talele, T. T., et al. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.
  • Mishra, S. (n.d.). (PDF)
  • Al-Ghorbani, M., et al. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. PubMed.
  • Unknown. (n.d.).
  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Chen, Y., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed.
  • Liu, K., et al. (n.d.). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. PMC - NIH.
  • ResearchGate. (2025).
  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Li, Y., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. PubMed.
  • Pérez-Tomás, R., et al. (n.d.). Preclinical Pharmacokinetics and Biodistribution of Anticancer Dinuclear Palladium(II)-Spermine Complex (Pd2Spm) in Mice. MDPI.
  • Beumer, J. H., et al. (n.d.). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. PubMed.

Sources

Application Notes and Protocols for 5-Iodoquinazoline-2,4-diamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved cancer therapeutics.[1][2] This heterocyclic system has demonstrated a high affinity for the ATP-binding site of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1][2] Marketed drugs such as gefitinib and erlotinib are prominent examples of quinazoline-based EGFR inhibitors.[3] The 2,4-diaminoquinazoline substitution pattern has been specifically investigated for its potent inhibitory effects on key oncogenic signaling pathways, including the Wnt/β-catenin cascade.[4][5][6][7]

This document provides a comprehensive guide to the application of 5-Iodoquinazoline-2,4-diamine in cancer cell line studies. It is important to note that while extensive literature exists for the broader 2,4-diaminoquinazoline class, specific data on the 5-iodo substituted analog is limited. The introduction of a halogen, such as iodine, at the C5 position is a common medicinal chemistry strategy to modulate physiochemical properties and potentially enhance target engagement or selectivity. Therefore, the protocols and mechanistic insights presented herein are based on the established activities of the 2,4-diaminoquinazoline pharmacophore, providing a robust framework for investigating this specific analog.

Postulated Mechanisms of Action

Based on its structural class, this compound is postulated to exert its anticancer effects through the dual inhibition of EGFR and Wnt/β-catenin signaling pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[3] These pathways are crucial for cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling. Quinazoline derivatives act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby abrogating downstream signaling.[1][2][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation PI3K PI3K EGFR_dimer->PI3K RAS RAS EGFR_dimer->RAS Compound 5-Iodoquinazoline -2,4-diamine Compound->EGFR_dimer Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Postulated EGFR Signaling Inhibition.

Inhibition of Wnt/β-catenin Signaling

The canonical Wnt/β-catenin pathway is a critical regulator of development and tissue homeostasis.[8] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[6][7] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt ligand binding to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription (e.g., MYC, CCND1) by associating with TCF/LEF transcription factors.[8][9] 2,4-diaminoquinazoline has been shown to be a selective inhibitor of the lymphoid enhancer binding factor 1 (Lef1), a key component of the β-catenin transcriptional complex, thereby suppressing the expression of Wnt target genes.[4][5]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Frizzled->DestructionComplex Inhibits BetaCatenin_on β-catenin (Accumulates) TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Translocates to Nucleus & Binds TargetGenes Target Genes (MYC, CCND1) TCF_LEF->TargetGenes Activates Transcription Compound 5-Iodoquinazoline -2,4-diamine Compound->TCF_LEF Inhibits Binding

Caption: Postulated Wnt/β-catenin Signaling Inhibition.

Experimental Protocols

Compound Handling and Stock Solution Preparation

Rationale: Proper handling and preparation of the test compound are critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like quinazolines for in vitro studies.

Protocol:

  • Safety Precautions: Handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the compound.

    • Dissolve in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming in a 37°C water bath may be necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store stock solution aliquots at -20°C, protected from light.

Cell Culture and Treatment

Rationale: Maintaining healthy, logarithmically growing cell cultures is fundamental for obtaining reliable experimental results. The choice of cell line should be guided by the research question (e.g., A549 or H1975 for non-small cell lung cancer with potential EGFR mutations; HCT-116 or SW480 for colorectal cancer with active Wnt signaling).

Protocol:

  • Cell Maintenance: Culture selected cancer cell lines in their recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Passage cells regularly to maintain exponential growth. Seed cells into appropriate culture vessels (e.g., 96-well, 6-well, or 10 cm plates) at a density that will ensure they reach 70-80% confluency at the time of treatment.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations.

    • Crucial: The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control (medium containing the same final concentration of DMSO as the highest treatment dose) in every experiment.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (Add DMSO/Solubilization Buffer) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Viability & Determine IC50 E->F

Caption: MTT Cell Viability Assay Workflow.

Protocol:

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control0 (DMSO)1.250100%
Compound0.11.18895%
Compound1.00.87570%
Compound10.00.62550%
Compound100.00.12510%
Table 1: Example data presentation for an MTT assay.
Western Blotting for Pathway Analysis

Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This is essential to confirm the compound's effect on the phosphorylation status of key proteins in the EGFR pathway (p-EGFR, p-Akt, p-ERK) and the expression levels of key proteins in the Wnt pathway (β-catenin, c-Myc, Cyclin D1).

WB_Workflow A 1. Cell Lysis & Protein Quantification (BCA Assay) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF membrane) B->C D 4. Blocking (with BSA or milk) C->D E 5. Primary Antibody Incubation (Overnight) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Image Analysis & Quantification G->H WH_Workflow A 1. Grow Cells to Confluent Monolayer B 2. Create a 'Scratch' with a Pipette Tip A->B C 3. Wash to Remove Debris & Add Treatment Medium B->C D 4. Image at Time 0h C->D E 5. Incubate and Image at Regular Intervals (e.g., 12h, 24h) D->E F 6. Measure Wound Area & Calculate % Closure E->F

Caption: Wound Healing Assay Workflow.

Protocol:

  • Seeding: Seed cells in a 6-well plate and grow them until they form a fully confluent monolayer.

  • Scratching: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells. Replace with fresh, low-serum (e.g., 1-2% FBS) medium containing the desired concentrations of this compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at multiple defined locations (Time 0).

  • Incubation: Incubate the plate at 37°C.

  • Data Acquisition: Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).

  • Analysis: Measure the width or area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial scratch area.

References

  • Vertex AI Search. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Vertex AI Search. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
  • Vertex AI Search. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. PubMed.
  • Vertex AI Search. (2025). How to do Wound Healing (Scratch)
  • Vertex AI Search. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. MDPI.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2017).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2016). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PubMed Central.
  • Vertex AI Search. (n.d.). Western blot analyses of proteins in the Wnt/β-catenin signaling....
  • Vertex AI Search. (n.d.). Wnt Signaling Antibody Sampler Kit #2915. Cell Signaling Technology.
  • Vertex AI Search. (2016). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PubMed.
  • Vertex AI Search. (n.d.).

Sources

Application of 5-Iodoquinazoline-2,4-diamine in animal models of cancer

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical evaluation of 5-Iodoquinazoline-2,4-diamine in oncology, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for its application in animal models of cancer. As a novel investigational compound, the protocols outlined herein are based on established methodologies for analogous quinazoline-based kinase inhibitors, providing a robust starting point for in vivo efficacy studies.

Introduction: The Therapeutic Potential of Quinazoline Scaffolds

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2][3][4] These compounds frequently function as protein kinase inhibitors, with a notable history of targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] First-generation inhibitors like gefitinib and erlotinib demonstrated the clinical potential of targeting EGFR in non-small cell lung cancer (NSCLC) patients harboring activating mutations.[2][5][6]

This compound belongs to this promising class of molecules. While specific preclinical data for this iodinated analog is emerging, its structural similarity to known EGFR inhibitors suggests a high probability of activity against cancers driven by aberrant EGFR signaling. The presence of the 2,4-diamino substitution is a key feature found in other kinase inhibitors and antifolates, and the iodine atom may confer unique pharmacokinetic properties or enhance binding affinity within the ATP-binding pocket of the target kinase.[7][8]

This application note provides a hypothesized, yet scientifically grounded, protocol for evaluating this compound in a xenograft model of NSCLC, a common and well-characterized approach for testing novel EGFR inhibitors.[9][10][11]

Hypothesized Mechanism of Action: EGFR Signaling Inhibition

We hypothesize that this compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. In many cancers, particularly NSCLC, activating mutations in the EGFR gene lead to constitutive activation of downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By blocking the kinase activity of EGFR, this compound is expected to abrogate these signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[2][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->EGFR Inhibits

Caption: Hypothesized EGFR signaling pathway and point of inhibition.

Application Protocol: In Vivo Efficacy in an NSCLC Xenograft Model

This protocol describes the use of a cell line-derived xenograft (CDX) model to assess the anti-tumor activity of this compound. The HCC827 human NSCLC cell line, which harbors an EGFR exon 19 deletion, is a well-established model sensitive to EGFR inhibitors and is therefore recommended.[10][13]

Materials and Equipment

Cell Culture:

  • HCC827 human non-small cell lung cancer cell line (ATCC® CRL-2868™)

  • RPMI-1640 Medium (Gibco)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (Corning)

  • Hemocytometer or automated cell counter

Animal Model:

  • Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks old

  • Individually ventilated cages (IVCs)

  • Standard chow and autoclaved water, ad libitum

  • Anesthetics (e.g., Isoflurane)

Test Compound and Formulation:

  • This compound (synthesis as per established methods)

  • Vehicle components: e.g., 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (v/v) Tween® 80 in sterile water. The choice of vehicle should be optimized based on the compound's solubility and stability.

  • Dosing equipment: Oral gavage needles, syringes.

Tumor Measurement and Data Collection:

  • Digital calipers

  • Animal scale

  • Data collection software/spreadsheet

Experimental Workflow

Caption: Overview of the in vivo xenograft study workflow.

Step-by-Step Methodology

Part A: Tumor Implantation

  • Cell Culture: Culture HCC827 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Preparation: Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count (e.g., using Trypan Blue exclusion to assess viability). Viability should be >95%.

  • Injection Suspension: Resuspend cells in a cold 1:1 mixture of sterile PBS and Matrigel® at a concentration of 50 x 10⁶ cells/mL. Keep the suspension on ice to prevent the Matrigel from solidifying.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

  • Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with calipers 2-3 times per week once they become palpable.

Part B: Dosing and Efficacy Evaluation

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group is standard). Ensure the average tumor volume is comparable across all groups.

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 25 mg/kg)

    • Group 3: this compound (e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., Erlotinib at 35-50 mg/kg)[14]

  • Drug Preparation: On each dosing day, prepare a fresh formulation of this compound in the selected vehicle. Sonication may be required to achieve a uniform suspension.

  • Administration: Administer the compound or vehicle via oral gavage once daily (QD). The dosing volume should be based on the most recent body weight measurement (e.g., 10 mL/kg).

  • Monitoring: Measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of treatment-related toxicity. A weight loss exceeding 15-20% may require dose reduction or cessation of treatment for that animal.

  • Study Endpoint: The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days). Individual animals may be euthanized earlier if they meet institutional humane endpoint criteria (e.g., tumor ulceration, excessive weight loss, morbidity).

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control. Analyze the statistical significance of the differences between groups using appropriate tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).

Pharmacodynamic (PD) and Biomarker Analysis

To confirm the mechanism of action, satellite groups of mice can be included for tissue collection at specific time points (e.g., 2, 6, and 24 hours after the last dose).

  • Tissue Collection: Euthanize mice and excise tumors. A portion of the tumor should be snap-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot: Prepare tumor lysates and analyze for the phosphorylation status of key signaling proteins. A reduction in the levels of phosphorylated EGFR (pEGFR) and its downstream effectors pAKT and pERK would support the hypothesized mechanism.[13][15]

  • Immunohistochemistry (IHC): Paraffin-embedded tumor sections can be stained for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3) to visualize the cellular effects of the treatment.

Data Presentation and Expected Results

The efficacy of this compound should be summarized in tables and graphs.

Table 1: Example Dosing and Efficacy Summary

GroupNCompoundDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEM% TGI
110Vehicle-QD, p.o.1450 ± 150-
210This compound25QD, p.o.650 ± 9555.2
310This compound50QD, p.o.320 ± 6077.9
410Erlotinib (Positive Control)50QD, p.o.380 ± 7573.8

p.o. = per os (oral gavage); QD = quaque die (once daily); TGI = Tumor Growth Inhibition.

A successful outcome would be a dose-dependent, statistically significant reduction in tumor growth in the groups treated with this compound compared to the vehicle control, with minimal associated toxicity (i.e., no significant body weight loss). The efficacy should ideally be comparable to the positive control, erlotinib.

Conclusion and Future Directions

This application note provides a comprehensive and technically sound protocol for the initial in vivo evaluation of this compound in a relevant animal model of NSCLC. A positive result from this study, demonstrating significant anti-tumor efficacy and a favorable safety profile, would provide a strong rationale for further preclinical development. Subsequent studies could explore its efficacy in other cancer models (e.g., patient-derived xenografts, PDX), investigate mechanisms of acquired resistance, and conduct detailed pharmacokinetic analyses to establish a robust PK/PD relationship.[9][16]

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. [Link]

  • Vertex AI Search. (2026). Lung (Non-Small Cell)
  • Vertex AI Search. (2026). Chemoprevention of Murine Lung Cancer by Gefitinib in Combination with Prostacyclin Synthase Overexpression. [Link]

  • Vertex AI Search. (2026). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. [Link]

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Early Assessment of Tumor Response to Gefitinib Treatment by Noninvasive Optical Imaging of Tumor Vascular Endothelial Growth Factor Expression in Animal Models. [Link]

  • Vertex AI Search. (2026). Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations. [Link]

  • Vertex AI Search. (2026). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. [Link]

  • Vertex AI Search. (2026). Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis. [Link]

  • Vertex AI Search. (2026). Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. [Link]

  • Vertex AI Search. (2026). Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER2/neu-Overexpressing Breast Tumor Xenografts. [Link]

  • Vertex AI Search. (2026). Treatment Approaches for EGFR-Mutated Lung Cancer. [Link]

  • Vertex AI Search. (2026). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. [Link]

  • Vertex AI Search. (2026). Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts. [Link]

  • Vertex AI Search. (2026). Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo. [Link]

  • Vertex AI Search. (2026). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. [Link]

  • Vertex AI Search. (2026). Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. [Link]

  • Vertex AI Search. (2026). Abstract A18: Establishment and characterization of serial patient derived xenograft models representing erlotinib sensitive/resistant non-small cell lung cancer. [Link]

  • Vertex AI Search. (2026). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. [Link]

  • Vertex AI Search. (2026). Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts. [Link]

  • Vertex AI Search. (2026). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • Vertex AI Search. (2026). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Vertex AI Search. (2026). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]

  • Vertex AI Search. (2026). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. [Link]

Sources

Application Notes and Protocols for 5-Iodoquinazoline-2,4-diamine as a Dual EGFR/VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual EGFR and VEGFR-2 Inhibition in Oncology

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are both transmembrane tyrosine kinases that play pivotal roles in tumor progression.[1][2] EGFR activation, often driven by overexpression or activating mutations, promotes uncontrolled cell proliferation, survival, and differentiation.[3][4][5] Concurrently, VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[6][7][8]

Crucially, there is significant crosstalk between these two signaling pathways. EGFR activation can upregulate the expression of VEGF, which in turn stimulates VEGFR-2 signaling and angiogenesis.[1][9][10] Conversely, upregulation of VEGF signaling can contribute to resistance to EGFR-targeted therapies.[1][10][11] This intricate interplay underscores the therapeutic potential of dual inhibitors that can simultaneously block both pathways, offering a multi-pronged attack on tumor growth and survival.[1][9][12] 5-Iodoquinazoline-2,4-diamine has emerged as a promising scaffold for the development of such dual inhibitors.[13][14][15]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound and its derivatives as dual EGFR/VEGFR-2 inhibitors. It includes detailed protocols for in vitro kinase assays, cell-based proliferation assays, and western blot analysis to assess the compound's potency and mechanism of action.

Compound Profile: this compound

Quinazoline-based compounds have been extensively explored as tyrosine kinase inhibitors, with several approved drugs targeting EGFR.[13] The 2,4-diaminoquinazoline scaffold, in particular, has shown potential for dual targeting of both EGFR and VEGFR-2. The introduction of an iodine atom at the 5-position of the quinazoline ring can enhance the inhibitory activity and provide a handle for further chemical modifications.[13][14]

Experimental Protocols

I. In Vitro Kinase Activity Assays

The initial characterization of a kinase inhibitor involves determining its potency against the purified target enzymes. Here, we describe luminescence-based kinase assays to measure the inhibitory activity of this compound against EGFR and VEGFR-2.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5][16]

Materials:

  • Recombinant human EGFR kinase (Promega, Cat.# V9101 or similar)[16]

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)[16]

  • EGFR Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[5]

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µl of the test compound or control (DMSO, Staurosporine) to the wells of a 384-well plate.[4]

    • Add 2 µl of EGFR enzyme solution (e.g., 4 ng/µl in kinase buffer).

    • Add 2 µl of a substrate/ATP mixture (e.g., 0.2 µg/µl Poly(EY), 5 µM ATP in kinase buffer).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[4][5]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[4][5]

    • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4][5]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the remaining ATP after the kinase reaction, with the luminescent signal being inversely proportional to kinase activity.[6][7][17]

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase (BPS Bioscience, Cat.# 40301 or similar)[17]

  • PTK Substrate (Poly-Glu,Tyr 4:1) (BPS Bioscience, Cat.# 40217 or similar)[17]

  • Kinase-Glo™ MAX Assay Kit (Promega, Cat.# V6071)[6][17]

  • 5x Kinase Buffer 1 (BPS Bioscience)[17]

  • 500 µM ATP (BPS Bioscience)[17]

  • This compound (test compound)

  • Sorafenib (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 96-well plates

Protocol:

  • Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock.

  • Compound Preparation: Prepare a serial dilution of this compound in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

  • Reaction Setup:

    • Add 5 µl of the test compound or control to the wells.

    • Add 20 µl of 1x Kinase Buffer to the "Blank" wells.

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate. Add 25 µl of the master mix to each well.

  • Kinase Reaction:

    • Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[17]

    • Initiate the reaction by adding 20 µl of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.[17]

    • Incubate at 30°C for 45 minutes.[17]

  • ATP Detection:

    • Add 50 µl of Kinase-Glo™ MAX reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.[17]

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition and determine the IC₅₀ value.

II. Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[18][19] It measures the metabolic activity of cells, which is an indicator of their health.[18][20]

Materials:

  • Cancer cell lines overexpressing EGFR and/or VEGFR-2 (e.g., A431, HUVEC)

  • Complete cell culture medium

  • This compound (test compound)

  • Positive control inhibitor (e.g., Gefitinib for EGFR, Sorafenib for VEGFR-2)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19][20]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[20]

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[21]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in cell culture medium.

    • Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µl of MTT solution to each well.[18][21]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20][21]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100-150 µl of solubilization solution to each well to dissolve the formazan crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

III. Western Blot Analysis of EGFR and VEGFR-2 Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and VEGFR-2 in treated cells, providing a direct measure of the inhibitor's efficacy in a cellular context.[8][22][23]

Materials:

  • Cancer cell lines (e.g., A431, HUVEC)

  • This compound (test compound)

  • EGF or VEGF (as stimulants)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., pY1173), anti-total EGFR, anti-p-VEGFR-2 (e.g., pY1175), anti-total VEGFR-2, and anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere. Serum starve the cells if necessary.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with EGF or VEGF for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.[22]

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-50 µg) by boiling in Laemmli buffer.[22]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22][24]

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted 1:1000 in blocking buffer) overnight at 4°C.[22]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[22]

    • Wash the membrane again with TBST.

  • Detection:

    • Add the ECL chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize the phosphorylated protein signal, the membrane can be stripped and reprobed with an antibody against the total protein (total EGFR or total VEGFR-2) and a loading control (e.g., GAPDH).[22]

  • Data Analysis: Use densitometry to quantify the band intensities. The ratio of the phosphorylated protein to the total protein provides a normalized measure of receptor activation.

Data Presentation

Quantitative data from the assays should be summarized in a clear and concise manner.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
EGFRInsert Value
VEGFR-2Insert Value

Table 2: Anti-proliferative Activity of this compound

Cell LineGI₅₀ (µM)
A431 (EGFR overexpressing)Insert Value
HUVEC (VEGFR-2 expressing)Insert Value

Visualizations

Signaling Pathways

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR Proliferation Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis, Migration RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor 5-Iodoquinazoline- 2,4-diamine Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis cluster_outcome Outcome Kinase_Assay Kinase Activity Assays (EGFR & VEGFR-2) IC50 IC₅₀ Determination Kinase_Assay->IC50 Cell_Assay Cell Proliferation Assay (MTT) GI50 GI₅₀ Determination Cell_Assay->GI50 Western_Blot Western Blot Analysis (p-EGFR & p-VEGFR-2) Phosphorylation Phosphorylation Status Western_Blot->Phosphorylation Potency Inhibitor Potency IC50->Potency Efficacy Cellular Efficacy GI50->Efficacy Mechanism Mechanism of Action Phosphorylation->Mechanism

Caption: Workflow for characterizing a dual kinase inhibitor.

References

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). National Institutes of Health.
  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (n.d.). National Institutes of Health.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • EGFR Kinase Assay. (n.d.). Promega Corporation.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • EGFR Kinase Enzyme System Application Note. (n.d.). Promega Corporation.
  • EGFR (L858R) Kinase Assay. (n.d.). Promega Corporation.
  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • Structural and molecular insights from dual inhibitors of EGFR and VEGFR2 as a strategy to improve the efficacy of cancer therapy. (2024). PubMed.
  • Human Epidermal Growth Factor Receptor 1 Reporter Assay System. (n.d.). Cayman Chemical.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI.
  • Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review). (n.d.). PubMed Central.
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment. (n.d.). Benchchem.
  • Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. (2009). PubMed.
  • EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. (2021). PubMed.
  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. (2007). AACR Journals.
  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (n.d.). PubMed Central.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Cayman Chemical.
  • Combining EGFR and VEGF inhibitors for NSCLC. (2021). YouTube.
  • Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. (2023). PubMed.
  • The western blot analysis of EGFR, pEGFR, and VEGFR-2 expressions after... (n.d.). ResearchGate.
  • Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529). (n.d.). Novus Biologicals.
  • The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. (2018). National Institutes of Health.
  • 2D structures of dual inhibitors of EGFR and VEGFR2 from the reviewed articles. (n.d.). ResearchGate.
  • Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation using Vegfr-2-IN-28. (n.d.). Benchchem.
  • VEGFR2 (KDR) Kinase Assay Kit, 40325. (n.d.). Amsbio.
  • Phospho-VEGF Receptor 2 (Tyr801) Polyclonal Antibody (PA5-143791). (n.d.). Invitrogen.
  • Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations | Request PDF. (n.d.). ResearchGate.
  • Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. (2022). IRIS.
  • Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR(T790M): Molecular docking, ADMET, design, and syntheses. (n.d.). TalkMED AI Paper-PubMed.
  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2025). ScienceDirect.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). National Institutes of Health.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (n.d.). ResearchGate.
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
  • Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. (2010). PubMed.

Sources

Probing the Binding Landscape: A Guide to Molecular Docking Studies of 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinazoline Scaffolds

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on their role as protein kinase inhibitors in oncology.[2][3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, the development of selective kinase inhibitors is a major thrust in modern drug discovery.[5] Among the vast library of quinazoline-based compounds, 5-Iodoquinazoline-2,4-diamine emerges as a molecule of interest, warranting in-depth investigation of its potential protein targets and binding interactions.

Molecular docking is a powerful and indispensable computational tool in this endeavor. It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the molecular interactions.[6] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound, aimed at researchers, scientists, and drug development professionals. The protocol is designed to be self-validating and is grounded in established scientific principles to ensure the generation of reliable and reproducible results.

The "Why" Before the "How": Strategic Considerations in Docking Studies

A successful molecular docking study is more than a mere computational exercise; it is a hypothesis-driven investigation. Before embarking on the technical steps, it is crucial to establish a clear scientific rationale.

  • Target Selection: The choice of a protein target is paramount. For this compound, a logical starting point is to investigate its binding potential against well-known oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), given that quinazoline derivatives are known to inhibit these targets.[5][7]

  • Protocol Validation: To ensure the reliability of the docking protocol, it is essential to perform a validation step. This typically involves redocking a co-crystallized ligand into its corresponding protein structure and comparing the predicted pose with the experimentally determined one.[8][9] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.[10][11]

Experimental Workflow: A Visual Overview

The following diagram outlines the key stages of the molecular docking workflow for this compound.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase Target_Selection Target Identification (e.g., EGFR, VEGFR) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Obtain PDB structure Docking_Sim Molecular Docking (AutoDock Vina) Protein_Prep->Docking_Sim Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking_Sim Result_Analysis Analysis of Results Docking_Sim->Result_Analysis Generate poses & scores Protocol_Validation Protocol Validation (Redocking) Protocol_Validation->Docking_Sim Validate parameters Pose_Visualization Pose Visualization & Interaction Mapping Result_Analysis->Pose_Visualization Identify best pose

Caption: High-level workflow for molecular docking studies.

Detailed Protocols

This section provides a granular, step-by-step methodology for performing molecular docking of this compound. The protocol utilizes widely accepted and freely available software tools.

Part 1: Receptor (Protein) Preparation

The goal of this phase is to prepare the protein structure for docking by removing extraneous molecules, adding hydrogen atoms, and assigning charges.[12][13]

Software: UCSF Chimera or AutoDock Tools (ADT)

Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).

  • Remove Heteroatoms: Delete all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[13] Retain essential cofactors if they are critical for the protein's structural integrity or binding activity.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is crucial for accurately modeling hydrogen bonding interactions.[14]

  • Assign Partial Charges: Assign partial charges to each atom of the protein. Gasteiger charges are a commonly used and suitable option for this purpose.[15]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[15]

Part 2: Ligand Preparation

Proper preparation of the ligand is equally critical for a successful docking simulation.[16][17]

Software: ChemDraw, Avogadro, AutoDock Tools (ADT)

Protocol:

  • Draw the Ligand: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D conformation using a molecule editor like Avogadro. Perform an initial energy minimization to obtain a reasonable starting geometry.[18]

  • Add Hydrogens and Assign Charges: Load the 3D structure into AutoDock Tools. Add hydrogen atoms and assign Gasteiger charges.[16]

  • Define Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process. AutoDock Tools can automatically detect and set these.[16]

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT format.

Part 3: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used, open-source program for molecular docking that offers a good balance of speed and accuracy.[15][19]

Software: AutoDock Vina

Protocol:

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations.[15][20] The dimensions of the grid box can be determined from the coordinates of a co-crystallized ligand or by identifying the binding pocket through literature or server-based predictions.

  • Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.[21]

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[19]

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[22] The log file will contain the binding affinity values for each pose.

Analysis and Interpretation of Docking Results

The output of a docking simulation requires careful analysis to extract meaningful insights.[23][24]

Key Metrics for Evaluation
MetricDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate stronger predicted binding.[23]
Root-Mean-Square Deviation (RMSD) The average distance between the atoms of the docked pose and a reference pose (e.g., a crystal structure ligand).Lower RMSD values (< 2.0 Å) suggest a more accurate prediction of the binding mode.[6]
Molecular Interactions The types of non-covalent interactions between the ligand and the protein.Hydrogen bonds, hydrophobic interactions, and pi-stacking are key indicators of a stable binding complex.[23]
Protocol for Result Analysis
  • Examine Binding Affinities: Review the log file to identify the binding affinity of the top-ranked poses. Lower (more negative) values are generally more favorable.[23]

  • Visualize Binding Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to inspect the predicted binding poses in the context of the protein's active site.[25]

  • Identify Key Interactions: Analyze the interactions between this compound and the amino acid residues of the target protein. Look for hydrogen bonds, hydrophobic contacts, and any potential interactions involving the iodine atom.[23]

  • Compare with Known Inhibitors: If available, compare the binding mode and interactions of your ligand with those of known inhibitors of the same target. This can provide further validation and context for your results.[24]

Visualizing Protein-Ligand Interactions

A 2D interaction diagram provides a clear and concise representation of the key interactions between the ligand and the protein.

ligand_interactions cluster_ligand This compound cluster_protein Protein Active Site Ligand Ligand Core Residue1 Hydrophobic Residue (e.g., Leu, Val) Ligand->Residue1 Hydrophobic Interaction Iodine Iodine Iodine->Residue1 Halogen Bond (potential) Amino1 Amino Group 1 Residue2 H-bond Donor/Acceptor (e.g., Ser, Thr) Amino1->Residue2 Hydrogen Bond Amino2 Amino Group 2 Residue3 Charged Residue (e.g., Asp, Arg) Amino2->Residue3 Hydrogen Bond / Electrostatic

Caption: Hypothetical protein-ligand interaction diagram.

Ensuring Scientific Integrity: Protocol Validation

As previously mentioned, validating the docking protocol is a critical step to ensure the credibility of your findings.[8]

Protocol for Validation:

  • Select a Reference System: Choose a protein-ligand complex from the PDB where the protein is the same as your target and the co-crystallized ligand is structurally similar to your compound of interest.

  • Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein and prepare it as described in the ligand preparation protocol.

  • Redock the Ligand: Dock the prepared ligand back into its own receptor using the same docking parameters (grid box, etc.) that you will use for your study.[9]

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with the original crystal structure pose and calculate the RMSD.

  • Assess the Results: An RMSD value below 2.0 Å indicates that your docking protocol can reliably reproduce the experimentally observed binding mode.[10]

Conclusion

This application note provides a robust and detailed framework for conducting molecular docking studies of this compound. By adhering to these protocols, researchers can generate reliable predictions of its binding behavior, which can guide further experimental validation and optimization in the quest for novel therapeutic agents. It is important to remember that molecular docking is a computational model, and its predictions should always be interpreted in the context of experimental data.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • PubMed Central. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • OncoLink. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Hilaris Publisher. (2023, March 28). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Retrieved from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. Retrieved from [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • Molecular BioSystems (RSC Publishing). (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from [Link]

  • NIH. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Retrieved from [Link]

  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • NIH. (2022, August 3). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Retrieved from [Link]

  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

  • PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]

  • PubMed Central. (2025, June 18). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Retrieved from [Link]

  • PubMed. (2023, December 25). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Retrieved from [Link]

Sources

Application Notes and Protocols for the ADMET Profiling of 5-Iodoquinazoline-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Early ADMET Profiling

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1] Derivatives of this heterocyclic system have shown potent inhibitory activity against a range of protein kinases by competing with ATP at the enzyme's binding site.[2] The 5-Iodoquinazoline-2,4-diamine series represents a promising chemical space for the development of novel therapeutics. The iodo-substituent at the 5-position offers a valuable synthetic handle for further chemical modification, while the 2,4-diamine substitution pattern is crucial for establishing key interactions within target active sites.

However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of attrition.[3] Therefore, the early, systematic evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is not merely a screening step but a critical, data-driven strategy to guide lead optimization.[4][5] Integrating ADMET profiling early in the discovery pipeline allows for the identification of liabilities, informs structure-activity and structure-property relationships, and ultimately de-risks the progression of the most promising candidates.[6]

This guide provides a suite of detailed in vitro protocols and application notes specifically tailored for researchers working with this compound derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that researchers can not only execute the assays but also interpret the data with confidence to make informed decisions in their drug discovery programs.

Overall ADMET Profiling Workflow

A logical, tiered approach to ADMET screening is essential for efficient resource allocation. The workflow begins with high-throughput assays that assess fundamental properties like permeability and metabolic stability, followed by more complex assays to investigate potential drug-drug interactions and cytotoxicity for prioritized compounds.

ADMET_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Prioritized Compounds) cluster_2 Data Analysis & Candidate Selection Compound This compound Derivative Library Solubility Kinetic Solubility Assay Compound->Solubility PAMPA PAMPA Permeability Assay Compound->PAMPA Microsomes Microsomal Stability Assay (HLM) Compound->Microsomes PPB Plasma Protein Binding Assay PAMPA->PPB Prioritize Permeable Compounds CYP_Inhibition CYP450 Inhibition Assay (IC50) Microsomes->CYP_Inhibition Prioritize Stable Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT) Microsomes->Cytotoxicity Analysis Integrated Data Analysis (Structure-Property Relationship) CYP_Inhibition->Analysis PPB->Analysis Cytotoxicity->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: Tiered workflow for ADMET profiling of novel compounds.

Physicochemical Properties: Solubility and Permeability

A. Aqueous Solubility: The Foundation of Absorption

  • Scientific Rationale: Before a compound can be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle for oral drug delivery, leading to low and variable bioavailability. A kinetic solubility assay provides an early, high-throughput assessment of this critical property.

  • Experimental Protocol: Kinetic Solubility in Phosphate Buffered Saline (PBS)

    • Stock Solution Preparation: Prepare 10 mM stock solutions of the this compound derivatives in 100% DMSO.

    • Compound Addition: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.

    • Incubation & Equilibration: Seal the plate and shake on a plate shaker at room temperature for 2 hours to allow for precipitation to reach equilibrium.

    • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 g) for 20 minutes to pellet the precipitated compound.

    • Supernatant Transfer: Carefully transfer a known volume (e.g., 100 µL) of the clear supernatant to a new 96-well UV-transparent plate.

    • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in a 50:50 mixture of PBS:Acetonitrile to ensure complete solubilization.

  • Data Analysis & Interpretation:

    • The measured concentration in the supernatant is the kinetic solubility of the compound.

    • Table 1: Representative Solubility Data and Interpretation

      Compound ID Structure Kinetic Solubility (µM) Interpretation
      Ref-A (High Solubility Control) > 200 High Solubility
      QZ-I-001 This compound 85 Good Solubility
      QZ-I-002 N4-benzyl derivative 15 Moderate Solubility

      | QZ-I-003 | N4-diphenylmethyl derivative | < 1 | Low Solubility |

B. Membrane Permeability: Predicting Passive Absorption

  • Scientific Rationale: The ability of a compound to pass through the lipid membranes of intestinal cells is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models this passive diffusion process.[7][8] It measures the transit of a compound from a donor compartment, through a synthetic lipid-infused membrane, to an acceptor compartment. This assay isolates passive transport, providing a clean baseline for permeability and avoiding the complexities of active transporters present in cell-based models.[4]

Microsomal_Stability cluster_0 Reaction Setup (at 4°C) cluster_1 Reaction Initiation & Sampling cluster_2 Analysis Test_Compound Test Compound (e.g., 1 µM final) Mix1 Pre-incubation Mix Test_Compound->Mix1 HLM Human Liver Microsomes (e.g., 0.5 mg/mL) HLM->Mix1 Buffer Phosphate Buffer (pH 7.4) Buffer->Mix1 Incubate Incubate at 37°C Mix1->Incubate Pre-warm to 37°C NADPH NADPH Regenerating System (Cofactor) NADPH->Incubate Add to Initiate Time_Points Sample at T = 0, 5, 15, 30, 60 min Incubate->Time_Points Quench Quench with Cold Acetonitrile (+ Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for the in vitro microsomal stability assay.

  • Experimental Protocol: HLM Stability Assay

    • Reagent Preparation: Prepare a master mix containing human liver microsomes (e.g., final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). [9][10]Prepare a separate solution of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Reaction Setup: In a 96-well plate, add the test compound to the microsome master mix to a final concentration of 1 µM. Pre-incubate this mixture at 37°C for 5 minutes.

    • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution. [9] 4. Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the reaction mixture to a separate plate containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate the proteins and halt enzymatic activity. [9] 5. Sample Processing: Once all time points are collected, centrifuge the quench plate at 4000 g for 15 minutes to pellet the precipitated microsomal proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis & Interpretation:

    • Plot the natural logarithm of the percent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

    • Table 3: Representative Metabolic Stability Data and Classification

      Compound ID t½ (min) CLint (µL/min/mg) Stability Class
      Verapamil (Low Stability) 8 86.6 Low
      QZ-I-002 25 27.7 Moderate
      QZ-I-003 > 120 < 5.8 High

      | Warfarin (High Stability) | 145 | 4.8 | High |

B. Cytochrome P450 (CYP) Inhibition Assay

  • Scientific Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs). [11]If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the concentration of the co-administered drug can rise to toxic levels. This assay determines the concentration of a test compound required to inhibit 50% of the activity (IC50) of major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).

  • Experimental Protocol: Fluorometric CYP Inhibition Assay

    • Assay Setup: Use commercially available kits containing recombinant human CYP enzymes, a fluorogenic probe substrate specific for each isoform, and an NADPH-regenerating system.

    • Inhibitor Incubation: In a black 96-well plate, incubate the recombinant CYP enzyme with a range of concentrations of the this compound derivative (e.g., 0.01 to 100 µM) in buffer at 37°C for 10 minutes.

    • Reaction Initiation: Initiate the reaction by adding a mixture of the specific probe substrate and the NADPH system.

    • Signal Detection: Incubate at 37°C for a defined period (e.g., 30 minutes). Measure the fluorescent signal generated from the metabolism of the probe substrate using a plate reader at the appropriate excitation/emission wavelengths.

    • Controls: Include a "no inhibitor" control (100% activity) and a "known specific inhibitor" control for each CYP isoform to validate the assay.

  • Data Analysis & Interpretation:

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Table 4: Representative CYP Inhibition Data and Risk Assessment

      CYP Isoform Test Compound IC50 (µM) Interpretation / DDI Risk
      CYP1A2 > 50 Low Risk
      CYP2C9 8.5 Moderate Risk
      CYP2C19 > 50 Low Risk
      CYP2D6 2.1 High Risk

      | CYP3A4 | 15.3 | Low-to-Moderate Risk |

    • An IC50 value < 1 µM is a significant concern, while values > 10 µM are generally considered lower risk, though this must be interpreted in the context of expected clinical exposure levels.

Distribution and Toxicity

A. Plasma Protein Binding (PPB)

  • Scientific Rationale: In the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. [12]It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues, interact with its target, and be cleared. [13]High plasma protein binding can limit efficacy and affect the drug's pharmacokinetic profile. [14]Ultracentrifugation is a robust method to separate the free drug from the protein-bound drug. [13][15]

  • Experimental Protocol: PPB by Ultracentrifugation

    • Sample Preparation: Spike the test compound into human plasma at a known concentration (e.g., 2 µM). Allow it to equilibrate by incubating at 37°C for 30 minutes.

    • Ultracentrifugation: Transfer the plasma samples to ultracentrifuge tubes and centrifuge at very high speed (e.g., >200,000 g) for 2-4 hours at 37°C. [15]This separates the mixture into a top lipid layer, a middle layer of protein-free ultrafiltrate, and a bottom pellet of protein.

    • Sampling: Carefully collect an aliquot from the middle, clear aqueous layer (the unbound fraction) and an aliquot of the total plasma before centrifugation (for total concentration).

    • Analysis: Determine the concentration of the test compound in both the ultrafiltrate and total plasma samples using LC-MS/MS. To account for matrix effects, standards should be prepared in plasma and protein-free buffer.

  • Data Analysis & Interpretation:

    • Fraction unbound (fu) = (Concentration in ultrafiltrate) / (Total concentration in plasma)

    • Percent Bound = (1 - fu) * 100

    • Table 5: Representative PPB Data and Interpretation

      Compound ID Fraction Unbound (fu) Percent Bound (%) Interpretation
      QZ-I-001 0.15 85.0 Moderately Bound
      QZ-I-002 0.03 97.0 Highly Bound

      | QZ-I-003 | 0.008 | 99.2 | Very Highly Bound |

    • Compounds with very high binding (>99%) can be problematic, as small changes in binding can lead to large changes in the free, active concentration.

B. In Vitro Cytotoxicity: The MTT Assay

  • Scientific Rationale: Early assessment of a compound's potential to cause cell death is a critical part of safety profiling. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [16][17]In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. [18]The amount of formazan produced is directly proportional to the number of viable cells. [16]

  • Experimental Protocol: MTT Assay in a Non-target Cell Line (e.g., HEK293)

    • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. [19] 2. Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT to each well. [16]Incubate for 2-3 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

    • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals. [19]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [18] 5. Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. [18]

  • Data Analysis & Interpretation:

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot percent viability versus the log of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

    • Therapeutic Index (TI): A crucial parameter is the in vitro therapeutic index, calculated as CC50 / IC50 (where IC50 is the potency against the therapeutic target). A higher TI indicates a greater window between efficacy and toxicity.

Conclusion and Forward Look

This document provides a foundational set of protocols for the systematic ADMET profiling of this compound derivatives. By generating robust data on solubility, permeability, metabolic stability, DDI risk, plasma protein binding, and cytotoxicity, researchers can build a comprehensive understanding of a compound's drug-like properties. [20][21]This integrated dataset is invaluable for guiding synthetic chemistry efforts, prioritizing compounds with the highest probability of success, and ultimately accelerating the discovery of new, safe, and effective medicines.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ACS Omega. (2024, November 8). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • ChemHelpASAP. (2020, August 23). lead-like & drug-like molecules. YouTube. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • SciSpace. (n.d.). Drug-like properties: guiding principles for the design of natural product libraries. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • PubMed. (n.d.). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Agilent. (n.d.). ADME Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Additional In Vitro ADMET Profiling of Compound 19f. Retrieved from [Link]

  • PubMed Central. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • PubMed. (2022, January 10). Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations oft[9][17][18]riazolo[4,3-c]quinazolines as classical DNA intercalators. Retrieved from [Link]

  • Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Journals. (n.d.). View of Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2.6. Microsomal stability assays. Retrieved from [Link]

  • PubMed Central. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • ResearchGate. (2025, May 27). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • ScienceDirect. (2025, October 19). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Retrieved from [Link]

Sources

Utilizing 5-Iodoquinazoline-2,4-diamine in Anti-Angiogenesis Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process essential for development, reproduction, and wound healing.[1] However, this process is also a hallmark of several pathologies, most notably cancer.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, receiving the necessary oxygen and nutrients to sustain their rapid proliferation.[2][3][4] The tumor vasculature also provides a route for metastasis, the primary cause of cancer-related mortality.[4] Consequently, inhibiting tumor angiogenesis has emerged as a cornerstone of modern cancer therapy.[4][5][6]

One of the most critical signaling pathways governing angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (KDR/Flk-1).[4][7][8] The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its ability to function as a "hinge-binding" motif in the ATP-binding pocket of various protein kinases.[6][9] This has led to the development of numerous FDA-approved kinase inhibitors based on this core structure.[9] Building on this foundation, 5-Iodoquinazoline-2,4-diamine and its derivatives represent a promising class of compounds for anti-angiogenesis research, with evidence pointing towards potent inhibition of key receptor tyrosine kinases like VEGFR-2.[9][10]

This guide provides a comprehensive overview of the mechanism of action for quinazoline-based inhibitors, detailed protocols for evaluating the anti-angiogenic activity of this compound in vitro and in vivo, and insights into data interpretation.

Part 1: The VEGF Signaling Axis - A Prime Target for Intervention

The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells is the primary initiating event for pathological angiogenesis.[4][7] This interaction triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain, creating docking sites for various signaling molecules.[4][11] Activation of VEGFR-2 initiates a cascade of downstream pathways that collectively orchestrate the complex process of angiogenesis.[5][12]

Key Downstream Signaling Events:

  • PLCγ-PKC-MAPK Pathway: This cascade is crucial for stimulating endothelial cell proliferation.[7][11]

  • PI3K-Akt/mTOR Pathway: This pathway is a central regulator of cell survival, preventing apoptosis and promoting cell growth and migration.[4]

  • Src and Focal Adhesion Kinase (FAK): Activation of these molecules is essential for the changes in cell shape and motility required for endothelial cell migration.[11]

This compound, as a small molecule inhibitor, is designed to compete with ATP for its binding site in the catalytic kinase domain of VEGFR-2. This competitive inhibition prevents receptor autophosphorylation, effectively blocking the initiation of all downstream signaling and halting the pro-angiogenic cellular response.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds Inhibitor 5-Iodoquinazoline- 2,4-diamine Inhibitor->VEGFR2 Inhibits RAF RAF PLCg->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Migration mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The VEGF/VEGFR-2 signaling cascade and the inhibitory action of this compound.

Part 2: In Vitro Evaluation of Anti-Angiogenic Activity

A tiered approach is essential for characterizing the anti-angiogenic profile of a compound in vitro. We begin by assessing general cytotoxicity to establish a therapeutic window, followed by functional assays that model key steps of the angiogenic process. Human Umbilical Vein Endothelial Cells (HUVECs) are the standard cell line for these assays.

In_Vitro_Workflow cluster_workflow In Vitro Testing Workflow Start Start: Compound Synthesis (this compound) Step1 Step 1: Cytotoxicity Screening (MTT Assay) Start->Step1 Decision1 Is compound cytotoxic at active concentrations? Step1->Decision1 Step2 Step 2: Cell Migration Assay (Wound Healing) Decision1->Step2 No Stop Stop: Re-evaluate or Modify Compound Decision1->Stop Yes Step3 Step 3: Tube Formation Assay (Matrigel) Step2->Step3 End End: Candidate for In Vivo Testing Step3->End

Caption: A logical workflow for the in vitro evaluation of anti-angiogenic compounds.

Protocol 2.1: Endothelial Cell Viability (MTT Assay)

Causality: Before assessing anti-angiogenic effects, it is crucial to determine the concentrations at which this compound is cytotoxic. This ensures that any observed inhibition in functional assays is due to specific anti-angiogenic mechanisms, not simply cell death. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[13][14][15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[13][15]

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[15][16]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.[15]

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light.[13][16] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13][14] A reference wavelength of >650 nm can be used to subtract background absorbance.[13][14]

Data Presentation:

Concentration (µM)Absorbance (570nm)% Viability (Normalized to Control)
0 (Vehicle Control)1.250100%
11.24599.6%
101.15092.0%
250.98078.4%
500.63050.4%
1000.21016.8%

From this data, an IC50 (the concentration that inhibits 50% of cell viability) can be calculated. Subsequent functional assays should be performed at non-toxic concentrations.

Protocol 2.2: Endothelial Cell Migration (Wound Healing Assay)

Causality: Endothelial cell migration is a critical step in the invasion of the extracellular matrix and the formation of new blood vessels.[1][17] The wound healing, or "scratch," assay is a straightforward method to assess this process.[18][19] A gap is created in a confluent cell monolayer, and the ability of the cells to migrate and close this gap is monitored over time.[19]

Methodology:

  • Create Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.[20][21]

  • Create Wound: Using a sterile p200 pipette tip, create a straight "scratch" down the center of the monolayer.[18][19]

  • Wash: Gently wash the wells with PBS to remove any detached cells and debris.[18]

  • Treatment: Replace the PBS with a low-serum medium containing the desired non-toxic concentration of this compound or vehicle control. A low-serum medium is used to minimize cell proliferation, ensuring that gap closure is primarily due to migration.

  • Imaging: Immediately capture an image of the wound at time 0 using an inverted microscope. Place the plate back in the incubator.

  • Time-Course Analysis: Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).[18]

  • Quantification: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The rate of gap closure can then be calculated and compared between treated and control groups.[19]

Data Presentation:

TreatmentGap Area at 0h (pixels²)Gap Area at 24h (pixels²)% Gap Closure% Inhibition of Migration
Vehicle Control500,000100,00080.0%0%
10 µM Compound500,000350,00030.0%62.5%
25 µM Compound500,000450,00010.0%87.5%
Protocol 2.3: Endothelial Cell Tube Formation Assay

Causality: This assay is a cornerstone of in vitro angiogenesis research as it recapitulates a later and more complex stage: the differentiation of endothelial cells into three-dimensional, capillary-like structures.[22][23][24] When plated on a basement membrane extract like Matrigel®, endothelial cells will rapidly align and form a network of tubes.[22] Anti-angiogenic compounds will disrupt this process.

Methodology:

  • Matrigel Coating: Thaw growth factor-reduced Matrigel overnight on ice at 4°C.[25][26] Using pre-cooled pipette tips, add 50 µL (for 96-well plate) or ~250 µL (for 24-well plate) of Matrigel to each well.[23][26][27] Ensure the entire surface is covered evenly.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.[22][26]

  • Cell Preparation: Trypsinize and count HUVECs. Resuspend the cells in a small volume of medium containing the test concentrations of this compound or vehicle control.

  • Seeding: Seed 1-2 x 10⁴ HUVECs onto the surface of the polymerized Matrigel in each well of a 96-well plate.[23]

  • Incubation: Incubate the plate at 37°C for 4-18 hours. The optimal time can vary, so a time-course experiment is recommended.[18][23]

  • Imaging and Analysis: Visualize the formation of the tubular network using a phase-contrast microscope. Capture images and quantify the degree of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using specialized software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[28]

Data Presentation:

TreatmentTotal Tube Length (µm)Number of Branch Points% Inhibition (Tube Length)
Vehicle Control12,500850%
10 µM Compound6,1003051.2%
25 µM Compound2,500880.0%

Part 3: In Vivo Confirmation of Anti-Angiogenic Efficacy

While in vitro assays are invaluable for initial screening and mechanistic studies, confirming efficacy in a complex biological system is a mandatory step. Animal models allow for the evaluation of a compound's effect on tumor-induced angiogenesis, taking into account factors like pharmacokinetics and the tumor microenvironment.

In_Vivo_Models cluster_models In Vivo Model Selection Start In Vitro Efficacy Confirmed Q1 Need for rapid, lower-cost preliminary screen? Start->Q1 CAM Chick Chorioallantoic Membrane (CAM) Assay Q1->CAM Yes Zebrafish Zebrafish Embryo Model Q1->Zebrafish Yes Q2 Need to assess efficacy in a mammalian tumor context? Q1->Q2 No CAM->Q2 Zebrafish->Q2 Xenograft Subcutaneous Tumor Xenograft Model Q2->Xenograft Yes (Standard) PDX Patient-Derived Xenograft (PDX) Model Q2->PDX Yes (Advanced)

Caption: Decision tree for selecting an appropriate in vivo angiogenesis model.

Protocol 3.1: Subcutaneous Tumor Xenograft Model

Causality: This is the most widely used model for assessing the efficacy of anti-cancer and anti-angiogenic drugs.[29][30] Human tumor cells are implanted subcutaneously into immunodeficient mice, where they grow into a solid tumor that induces angiogenesis to support its growth.[8] This model allows for straightforward measurement of tumor growth over time and subsequent histological analysis of the tumor vasculature.[8][29]

Methodology (High-Level Overview):

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice) to prevent rejection of the human tumor cells.[8] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Culture a human cancer cell line known to form vascularized tumors (e.g., A549 lung cancer, U87 glioblastoma). Harvest and resuspend the cells in a sterile solution (e.g., PBS or Matrigel). Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.[29]

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure their dimensions. Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its formulation and pharmacokinetic properties. The control group should receive the vehicle alone. Treatment is typically administered daily or on another optimized schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: When tumors in the control group reach a predetermined size, or at the end of the study period, euthanize all animals.

    • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.

    • Histological Analysis: Excise the tumors and fix them in formalin. Embed the tumors in paraffin and section them. Perform immunohistochemistry (IHC) using an antibody against an endothelial cell marker (e.g., CD31) to stain the microvessels.

    • Microvessel Density (MVD): Quantify the number of stained microvessels per field of view under a microscope. A significant reduction in MVD in the treated group indicates an anti-angiogenic effect.[31]

Part 4: Conclusion and Future Directions

This compound represents a valuable chemical tool for investigating the mechanisms of angiogenesis and for the preclinical development of novel anti-cancer therapeutics. The protocols outlined in this guide provide a robust framework for its evaluation, from initial in vitro characterization of its effects on endothelial cell biology to in vivo confirmation of its anti-tumor and anti-angiogenic efficacy. By potently targeting the VEGFR-2 signaling pathway, this compound and its derivatives hold significant promise. Future research should focus on detailed pharmacokinetic and toxicology studies to further assess its potential for clinical translation.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved from [Link]

  • Tube Formation Assay in the μ-Plate 96 Well 3D. (2023, September 19). ibidi GmbH. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Langenkamp, E., & Molema, G. (2016). Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. Methods in Molecular Biology, 1464, 129–137. Retrieved from [Link]

  • Lohela, M., Bry, M., Itoh, F., & Alitalo, K. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5002–5007. Retrieved from [Link]

  • VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved from [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry, 150(2), 135-144. Retrieved from [Link]

  • Hoffmann, J., Schirner, M., Menrad, A., & Schneider, M. R. (1999). Animal Models for Determination of Anti-Angiogenic Drug Effects. Contributions to Oncology, 54, 169-180. Retrieved from [Link]

  • Lugano, R., Ramachandran, M., & Dimberg, A. (2020). Mouse models for studying angiogenesis and lymphangiogenesis in cancer. Journal of Vascular Research, 57(2), 65-78. Retrieved from [Link]

  • Protocol: Endothelial Cell Tube Formation Assay. (n.d.). Corning Life Sciences. Retrieved from [Link]

  • Santoro, M. M. (2014). Antiangiogenic Cancer Drug Using the Zebrafish Model. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(9), 1844-1849. Retrieved from [Link]

  • Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. (2016). Springer Nature Experiments. Retrieved from [Link]

  • A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells. (2011, January 31). JoVE. Retrieved from [Link]

  • van der Meer, A. D., et al. (2010). A microfluidic wound-healing assay for quantifying endothelial cell migration. American Journal of Physiology-Heart and Circulatory Physiology, 298(3), H719-H725. Retrieved from [Link]

  • Endothelial cell migration assay: wound healing assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Angiogenesis Assays. (n.d.). ibidi GmbH. Retrieved from [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. Retrieved from [Link]

  • Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ. (2005). British Journal of Cancer, 92(8), 1517-1525. Retrieved from [Link]

  • Al-Fatlawi, A. A., et al. (2020). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Systematic Reviews in Pharmacy, 11(11), 1422-1427. Retrieved from [Link]

  • Mohamed, A. A., et al. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 143, 107062. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 20(9), 1051-1058. Retrieved from [Link]

  • El-Hddad, S. S. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 13(28), 19355-19371. Retrieved from [Link]

  • Li, X., et al. (2016). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 21(3), 353. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodoquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common synthetic challenges and maximize your yield and purity.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.

Q1: Why is my reaction yield of this compound consistently low?

Low yields are a frequent challenge and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause 1: Inefficient Cyclization

The core of the synthesis is the formation of the quinazoline ring. Incomplete cyclization is a primary reason for low yields.

  • Expert Insight: The choice of reagents and reaction conditions for the cyclization of the anthranilic acid derivative with a cyanating agent is critical. For instance, a common route involves the reaction of 5-iodoanthranilic acid with urea or a similar reagent.[3] Harsh reaction conditions, such as excessively high temperatures, can lead to the degradation of starting materials or the desired product.[1]

  • Suggested Solution:

    • Optimize Temperature: Gradually increase the reaction temperature in 10°C increments while closely monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Catalyst Selection: For related quinazoline syntheses, copper-catalyzed methods have proven effective under milder conditions.[4] Consider exploring a copper(I) iodide (CuI) catalyzed reaction, which can facilitate the cyclization.[4]

    • Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway.[2] If using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO may improve the yield.[2]

Potential Cause 2: Side Reactions

Competing reactions can consume your starting materials, thereby reducing the yield of the desired this compound.

  • Expert Insight: Self-condensation of starting materials or the formation of isomeric byproducts can be significant issues. The reaction conditions must be fine-tuned to favor the desired reaction pathway.

  • Suggested Solution:

    • Control Stoichiometry: Ensure precise measurement of your starting materials. An excess of one reactant can sometimes promote side reactions.

    • Milder Conditions: As mentioned, high temperatures can promote side reactions.[1] Employing milder catalysts and lower temperatures can enhance selectivity.[1]

Potential Cause 3: Poor Quality Starting Materials

The purity of your starting materials, particularly 5-iodoanthranilic acid, is paramount.

  • Expert Insight: Impurities in the starting material can interfere with the reaction, leading to the formation of undesired byproducts and a lower yield of the target compound.

  • Suggested Solution:

    • Verify Purity: Always check the purity of your starting materials using appropriate analytical techniques such as NMR or melting point analysis before starting the synthesis.

    • Purification: If necessary, purify the starting materials by recrystallization or column chromatography.

Q2: I am observing significant impurity formation in my final product. How can I minimize this?

Impurity formation is a common issue that can complicate purification and affect the final product's quality.

Potential Cause 1: Over-iodination or Isomer Formation

If the iodination step is part of your synthetic route, controlling the regioselectivity is crucial.

  • Expert Insight: The introduction of the iodine atom onto the quinazoline scaffold must be carefully controlled to prevent the formation of di-iodinated or other isomeric products.

  • Suggested Solution:

    • Iodinating Agent: Use a milder iodinating agent. For example, instead of harsher reagents, consider using N-iodosuccinimide (NIS) in the presence of an acid catalyst.

    • Reaction Time and Temperature: Carefully monitor the reaction to avoid prolonged reaction times or excessive temperatures, which can lead to over-iodination.

Potential Cause 2: Incomplete Amination

If your synthesis involves a sequential amination of a di-substituted quinazoline precursor (e.g., 2,4-dichloro-5-iodoquinazoline), incomplete reaction at one or both positions will result in impurities.

  • Expert Insight: The reactivity of the C2 and C4 positions on the quinazoline ring can differ, and harsh conditions may be required for the second substitution, which can also lead to side products.[5][6]

  • Suggested Solution:

    • Stepwise Amination: A common strategy is a stepwise nucleophilic substitution. The first amination can often be carried out at room temperature, while the second may require heating.[7]

    • Choice of Amine: The nucleophilicity of the amine used will affect the reaction rate. More nucleophilic amines will react more readily.

    • Monitoring: Use TLC or LC-MS to monitor the progress of each amination step to ensure completion before proceeding.

Q3: My reaction seems to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can be frustrating. Several factors could be at play.[8]

Potential Cause 1: Inactive Catalyst or Reagents

Catalysts and certain reagents can degrade over time or become deactivated by impurities.

  • Expert Insight: This is particularly true for moisture-sensitive reagents or catalysts. For instance, if using a copper catalyst, oxidation can render it inactive.

  • Suggested Solution:

    • Fresh Reagents: Use a fresh batch of the catalyst and any critical reagents.[1]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) if moisture-sensitive reagents are used.[8]

Potential Cause 2: Insufficient Temperature

Some reactions have a high activation energy and require a certain temperature to proceed at a reasonable rate.

  • Expert Insight: If the reaction is proceeding very slowly, a modest increase in temperature can often significantly increase the reaction rate.

  • Suggested Solution:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments and monitor the progress by TLC.[1] Be cautious not to overheat, as this can lead to decomposition.

Potential Cause 3: Poor Solubility of Reactants

If the reactants are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[2]

  • Expert Insight: The reactants must be in the same phase to react efficiently.

  • Suggested Solution:

    • Solvent Screening: If you suspect solubility is an issue, try a different solvent or a solvent mixture in which all reactants are soluble at the reaction temperature.[2] As mentioned, polar aprotic solvents like DMF or DMSO are often good choices for quinazoline syntheses.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound.

Q1: What is a reliable starting point for the synthesis of this compound?

A common and effective route starts from 5-iodoanthranilic acid. This can be reacted with a source of carbon and nitrogen to form the quinazoline ring system.

  • Typical Reaction Scheme:

    • Cyclization: Reaction of 5-iodoanthranilic acid with urea or potassium cyanate to form 6-iodoquinazoline-2,4(1H,3H)-dione.[3]

    • Chlorination: Conversion of the dione to 2,4-dichloro-6-iodoquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

    • Amination: Stepwise nucleophilic substitution of the chlorine atoms with an amine source (e.g., ammonia or an amine equivalent) to yield this compound.[7]

Q2: Are there alternative, more streamlined synthetic routes?

Yes, modern synthetic methods aim to reduce the number of steps and use milder conditions.

  • Copper-Catalyzed Synthesis: A one-pot synthesis from substituted 2-bromobenzonitriles and guanidine using a copper catalyst has been reported for the synthesis of 2,4-diaminoquinazolines.[4] This approach avoids the use of harsh chlorinating agents.[4][9]

Q3: How can I effectively purify the final product?

Purification is critical to obtaining high-purity this compound.

  • Common Purification Techniques:

    • Recrystallization: This is often an effective method for removing impurities. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[8]

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be used. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed.

    • Acid-Base Extraction: Since the product contains basic amino groups, an acid-base extraction can be a useful purification step. The product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be precipitated by basifying the aqueous layer.

Q4: What are the key analytical techniques for characterizing this compound?

Proper characterization is essential to confirm the identity and purity of your product.

  • Essential Analytical Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule.

    • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the presence of the iodine atom.

    • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as N-H stretches from the amino groups.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for a common synthetic route to this compound.

Step 1: Synthesis of 6-Iodoquinazoline-2,4(1H,3H)-dione

  • In a round-bottom flask, combine 5-iodoanthranilic acid and urea.

  • Heat the mixture in an oil bath, gradually increasing the temperature.

  • Maintain the temperature and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Add water to the flask and stir to break up the solid.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 2,4-Dichloro-6-iodoquinazoline

  • In a fume hood, carefully add 6-iodoquinazoline-2,4(1H,3H)-dione to phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the 2,4-dichloro-6-iodoquinazoline in a suitable solvent like isopropanol in a sealed tube.

  • Bubble ammonia gas through the solution or add a solution of ammonia in the solvent.

  • Heat the sealed tube in an oil bath, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Suggested Solution
Low Yield Inefficient cyclizationOptimize temperature, consider a copper catalyst, use a polar aprotic solvent.
Side reactionsControl stoichiometry, use milder reaction conditions.
Poor quality starting materialsVerify purity of starting materials, purify if necessary.
Impurity Formation Over-iodination/Isomer formationUse a milder iodinating agent, control reaction time and temperature.
Incomplete aminationEmploy stepwise amination, monitor each step for completion.
Stalled Reaction Inactive catalyst/reagentsUse fresh reagents, ensure anhydrous conditions.
Insufficient temperatureIncrementally increase the reaction temperature.
Poor solubilityScreen for a more suitable solvent or solvent mixture.

Visualizations

Synthesis_Pathway A 5-Iodoanthranilic Acid B 6-Iodoquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4-Dichloro-6-iodoquinazoline B->C POCl3, N,N-dimethylaniline D This compound C->D NH3, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_cyclization Investigate Cyclization Step start->check_cyclization check_side_reactions Analyze for Side Products start->check_side_reactions check_starting_materials Verify Starting Material Purity start->check_starting_materials optimize_temp Optimize Temperature check_cyclization->optimize_temp optimize_catalyst Screen Catalysts check_cyclization->optimize_catalyst optimize_solvent Change Solvent check_cyclization->optimize_solvent check_side_reactions->optimize_temp control_stoichiometry Adjust Stoichiometry check_side_reactions->control_stoichiometry purify_sm Purify Starting Material check_starting_materials->purify_sm end Yield Improved optimize_temp->end optimize_catalyst->end optimize_solvent->end control_stoichiometry->end purify_sm->end

Sources

Technical Support Center: Purification of 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Iodoquinazoline-2,4-diamine. We provide field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during the isolation and purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and widely applicable purification techniques for this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the preferred method for separating the target compound from a complex mixture of impurities with different polarities.[1] Silica gel is the standard stationary phase, and various solvent systems can be employed to achieve optimal separation.[2]

  • Recrystallization: If the crude product has relatively high purity (>90%), recrystallization is an excellent method for removing minor impurities and obtaining highly crystalline material. The key is to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or cooler temperatures.[3]

Q2: What are the common impurities I might encounter during the synthesis and purification of this compound?

Impurities can originate from starting materials, side reactions, or product degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-6-iodobenzonitrile or cyanoguanidine, depending on the synthetic route.[4]

  • Positional Isomers: Synthesis might yield other iodo-isomers (e.g., 6-iodo, 7-iodo, or 8-iodoquinazoline-2,4-diamine) that can be challenging to separate.

  • De-iodinated Product: The iodo group can be susceptible to reductive cleavage, leading to the formation of quinazoline-2,4-diamine.[5][6]

  • Oxidation Byproducts: The diamino groups can be susceptible to oxidation, leading to colored impurities.

  • Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.

Q3: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended to confirm the purity and identity of this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural impurities.[4]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[9]

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and the effectiveness of column chromatography separation.[9] A single spot in multiple solvent systems is a good indicator of purity.

Q4: What are the key physical properties and stability considerations for this compound?

While specific data for the 5-iodo isomer is limited, we can infer properties from the parent compound, quinazoline-2,4-diamine, and general chemical principles.

  • Appearance: Likely a solid, ranging from off-white to yellow or tan, depending on purity.

  • Solubility: Expected to have low solubility in water and non-polar solvents like hexanes.[5][10] It should be more soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.

  • Stability: Iodo-substituted aromatic compounds can be sensitive to light and may degrade over time. The diamino functionality can be susceptible to oxidation. Therefore, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (2–8 °C).[5]

Troubleshooting Guide: Purification Issues

Problem: My compound is streaking or not separating well on the silica gel column.

  • Probable Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high, causing all components to move with the solvent front, or too low, resulting in no movement. The diamino groups can also interact strongly with the acidic silica gel, causing streaking.

  • Solution:

    • Systematic Solvent Screening: Use TLC to test various solvent systems. A good starting point for quinazolines is a mixture of a non-polar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate or Methanol).[11]

    • Add a Modifier: To reduce streaking caused by the basic amine groups, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system. This deactivates the acidic sites on the silica gel.

    • Switch to a Different Stationary Phase: If silica gel fails, consider using neutral or basic alumina, or a reversed-phase (C18) column, which separates compounds based on hydrophobicity rather than polarity.

Problem: My final product is persistently yellow or brown, even after chromatography.

  • Probable Cause: Presence of Oxidized Impurities or Trace Iodine. Aromatic amines can oxidize in air to form highly colored impurities. Residual iodine from the synthesis can also impart color.

  • Solution:

    • Activated Carbon Treatment: Dissolve the compound in a suitable solvent (e.g., hot ethanol). Add a small amount (1-2% w/w) of activated charcoal and heat the mixture gently for 10-15 minutes. Filter the hot solution through a pad of Celite to remove the charcoal, and then allow the purified product to crystallize.[3] This method is effective but may reduce yield due to product adsorption on the carbon.[3]

    • Reductive Quench: Before final isolation, wash the organic solution of your product with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove any trace iodine.[3]

Problem: My recovery yield after purification is significantly lower than expected.

  • Probable Cause 1: Product Loss During Chromatography. The compound may be irreversibly adsorbed onto the silica gel, especially if it is highly polar.

  • Solution 1: Use a less active stationary phase like neutral alumina or add a modifier like triethylamine to the eluent to improve recovery from the column. Ensure you are not using an excessively large column for the amount of material being purified.

  • Probable Cause 2: Incomplete Crystallization. The chosen recrystallization solvent may be too good, keeping a significant portion of the product dissolved even at low temperatures.

  • Solution 2: Optimize the recrystallization solvent system. If the product is too soluble in one solvent, add a miscible anti-solvent dropwise to the hot, dissolved solution until it becomes slightly turbid, then allow it to cool slowly. This will induce more complete crystallization.

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test solvent mixtures such as Dichloromethane:Methanol (e.g., 98:2 to 95:5) or Ethyl Acetate:Hexane.[2][11] For this polar compound, a DCM:MeOH system is often effective. Add 0.5% triethylamine to the chosen eluent to prevent streaking. The ideal system should give the product an Rf value of ~0.25-0.35.

  • Column Packing: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material). Wet the column with the chosen eluent system.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like DMF, then adsorb it onto a small amount of silica gel by evaporating the solvent. Dry-load this silica onto the top of the packed column. This technique generally provides better resolution than loading the sample as a solution.

  • Elution: Begin elution with the chosen solvent system, collecting fractions. Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product. Concentrate the pooled fractions under reduced pressure to yield the purified this compound.

Protocol 2: High-Resolution Purity Analysis by RP-HPLC

This method provides a quantitative assessment of product purity.[7]

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Solvent A and B to a final concentration of approximately 0.5 mg/mL.[7] Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent System (v/v)ModifierTarget RfApplication Notes
Silica GelDichloromethane:Methanol (97:3)0.5% Triethylamine~0.3Good for separating moderately polar impurities. Adjust MeOH % as needed.
Silica GelEthyl Acetate:Hexane (80:20)0.5% Triethylamine~0.25Useful if impurities are less polar. Adjust ratio for optimal separation.[2]
Neutral AluminaDichloromethane:Methanol (98:2)None~0.4A good alternative if strong adsorption or degradation occurs on silica.
C18 SilicaAcetonitrile:Water (Gradient)0.1% Formic AcidN/AFor difficult separations or as an orthogonal purification method.
Visual Workflow

The following diagram provides a decision-making workflow for troubleshooting common purification challenges.

Purification_Troubleshooting cluster_color Color Removal Options start Crude Product tlc_check Perform TLC Analysis in DCM/MeOH & EtOAc/Hex start->tlc_check good_sep Clean Separation (Rf ~0.3)? tlc_check->good_sep col_chrom Proceed with Flash Column Chromatography good_sep->col_chrom Yes poor_sep_options Troubleshoot Separation good_sep->poor_sep_options No (Streaking/Poor Rf) color_check Product is Colored? col_chrom->color_check pure_product Pure Product add_modifier Add 0.5% Triethylamine to Eluent poor_sep_options->add_modifier change_solvent Screen Alternative Solvent Systems poor_sep_options->change_solvent change_adsorbent Switch to Neutral Alumina or Reversed-Phase poor_sep_options->change_adsorbent add_modifier->tlc_check change_solvent->tlc_check change_adsorbent->tlc_check color_check->pure_product No charcoal Treat with Activated Charcoal in Hot EtOH color_check->charcoal Yes charcoal->col_chrom reductive_wash Wash with aq. Na2S2O3 during workup

Caption: Troubleshooting workflow for the purification of this compound.

References
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. Retrieved from [Link]

  • Efficient Synthesis of 2,4-Disubstituted Quinolines: Calixarene- Catalyzed Povarov-Hydrogen-Transfer Reaction Cascade. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 37(18), 2995–3002. Retrieved from [Link]

  • BIOSYNCE. (n.d.). Quinazoline-2,4-diamine CAS 1899-48-5. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 132131-20-5 | 6-Iodoquinazoline-2,4-diamine. Retrieved from [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Retrieved from [Link]

  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved from [Link]

  • Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Retrieved from [Link]

  • Berke, Y., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

  • Madravská, S., et al. (2022). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Molecules. Retrieved from [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Retrieved from [Link]

  • PubChem. (n.d.). Benzoguanamine. Retrieved from [Link]

  • ResearchGate. (2017). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I. Retrieved from [Link]

  • Google Patents. (1960). US2938054A - Process for purification of 4, 4'-methylenedianiline.

Sources

Identifying common side products in 5-Iodoquinazoline-2,4-diamine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodoquinazoline-2,4-diamine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.

Troubleshooting Guide: Common Side Products & Impurities

This section addresses specific experimental issues, linking them to likely side products and offering corrective actions.

Question 1: My final product shows a significant impurity with a mass corresponding to the loss of iodine. What is happening and how can I prevent it?

Answer:

This is a classic case of dehalogenation, resulting in the formation of 2,4-diaminoquinazoline as a major side product.

Causality and Mechanism: The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved under various conditions[1]. In the context of this synthesis, which often involves heating with a base, several factors can promote this unwanted reaction:

  • Reductive Environment: Trace metals from reagents or the reaction vessel, or certain solvents at elevated temperatures, can create a mild reductive environment sufficient to cause hydrodehalogenation (replacement of iodine with hydrogen).

  • Radical Mechanisms: High temperatures can initiate radical chain reactions where a radical species abstracts the iodine atom, followed by quenching of the resulting aryl radical by a hydrogen donor (e.g., the solvent)[1].

  • Catalyst Contamination: If using a transition metal catalyst in a related step, residual catalyst can promote dehalogenation[1].

Troubleshooting Protocol:

  • Reagent Purity: Ensure all reagents, especially the solvent (e.g., 2-methoxyethanol, DMF), are of high purity and free from metallic contaminants. Using freshly distilled solvents is recommended.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxidative or radical side reactions. De-gas the reaction mixture before heating.

  • Temperature Control: Avoid excessive temperatures. While heat is necessary for the cyclization, prolonged heating or "hot spots" in the reactor can accelerate dehalogenation. Determine the minimum temperature required for a reasonable reaction rate.

  • Base Selection: While a base is typically required, consider using a non-metallic base or ensuring the purity of common bases like K₂CO₃ or Cs₂CO₃[2].

Question 2: I'm observing a side product with a mass that suggests the incorporation of an oxygen atom and loss of an amino group. What is this impurity?

Answer:

You are likely observing the formation of 5-Iodo-2-amino-4(3H)-quinazolinone or 5-Iodo-4-amino-2(1H)-quinazolinone due to hydrolysis.

Causality and Mechanism: The 2,4-diaminoquinazoline scaffold can be susceptible to hydrolysis, particularly at the 4-position, under either acidic or basic conditions, especially during workup or purification[3]. The presence of water, elevated temperatures, and a change in pH can drive this reaction.

  • Mechanism: Water can act as a nucleophile, attacking the C4 (or C2) position of the quinazoline ring. This is often facilitated by protonation of the ring nitrogen under acidic conditions or by direct hydroxide attack under basic conditions. The resulting tetrahedral intermediate collapses, eliminating ammonia and forming the more thermodynamically stable quinazolinone.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Workup pH Control: During the aqueous workup, carefully control the pH. Avoid strongly acidic or basic conditions for extended periods. Neutralize the reaction mixture cautiously, preferably at a low temperature.

  • Purification Strategy: When using chromatography, ensure the silica gel is neutral, as acidic silica can promote on-column hydrolysis. Consider using a different stationary phase like alumina if the problem persists.

  • Minimize Exposure to Water and Heat: After isolation, dry the product thoroughly and store it in a desiccator. Avoid recrystallization from protic solvents containing significant amounts of water if possible.

Question 3: My reaction seems sluggish and the yield is low, with a significant amount of my starting material, 2-amino-6-iodobenzonitrile, remaining. What could be the issue?

Answer:

This issue points towards incomplete cyclization . The condensation between an anthranilonitrile and guanidine (or dicyandiamide) is a multi-step process that can be sensitive to reaction conditions[4][5].

Causality and Mechanism: The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the nitrile carbon of the 2-amino-6-iodobenzonitrile, followed by an intramolecular cyclization where the amino group attacks the newly formed imine carbon.

  • Insufficient Activation: The nitrile group may not be sufficiently electrophilic, or the guanidine may not be sufficiently nucleophilic under the chosen conditions.

  • Steric Hindrance: The iodine atom at the 5-position (ortho to the amino group) introduces significant steric bulk, which can hinder the necessary conformational changes for the intramolecular cyclization step.

  • Suboptimal Temperature: The reaction often requires a specific temperature threshold to overcome the activation energy for both the initial condensation and the final cyclization.

Troubleshooting Protocol:

  • Optimize Reaction Temperature and Time: Systematically screen higher temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to find the optimal balance before side reactions like dehalogenation become significant.

  • Choice of Guanidine Source: Guanidine carbonate is often used, which releases guanidine upon heating. Using guanidine hydrochloride with a suitable base might offer different reactivity.

  • Solvent Effects: The polarity and boiling point of the solvent are critical. High-boiling polar aprotic solvents like DMF or DMSO, or alcohols like 2-methoxyethanol, are commonly used to facilitate this type of condensation[5].

  • Catalysis: While not always necessary, some syntheses of related quinazolines benefit from catalysis. For example, copper-catalyzed methods have been developed for the synthesis of 2,4-diaminoquinazolines from 2-bromobenzonitriles, suggesting that Lewis acid catalysis could potentially assist in nitrile activation[2].

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most established route involves the condensation of 2-amino-6-iodobenzonitrile with a guanidinylating agent, typically guanidine carbonate or dicyandiamide , in a high-boiling solvent like 2-methoxyethanol or N,N-dimethylformamide (DMF) at reflux[4][5].

Q2: How can I best purify the final product? Purification is typically achieved by recrystallization or column chromatography.

  • Recrystallization: A mixture of polar solvents like ethanol/water or DMF/water can be effective. However, be mindful of the potential for hydrolysis if heating for extended periods in aqueous media.

  • Column Chromatography: Silica gel is commonly used. A gradient elution starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol is often successful. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can prevent streaking and improve recovery by neutralizing acidic sites on the silica.

Q3: Are there any known safety concerns with the reagents? Yes. Guanidine salts can be irritating. 2-amino-6-iodobenzonitrile is a halogenated aromatic compound and should be handled with care, avoiding inhalation and skin contact. High-boiling solvents like DMF are toxic and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use[6].

Visualizing the Chemistry

Diagram 1: Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 2-Amino-6-iodobenzonitrile C Condensation & Cyclization A->C High-boiling solvent (e.g., 2-Methoxyethanol) Heat (Δ) B Guanidine B->C D This compound C->D

Caption: Primary synthetic pathway.

Diagram 2: Formation of Key Side Products

G main This compound dehalogenation 2,4-Diaminoquinazoline (Dehalogenation Product) main->dehalogenation Reductive conditions or High Temp (Δ) hydrolysis 5-Iodo-2-amino-4(3H)-quinazolinone (Hydrolysis Product) main->hydrolysis H₂O / H⁺ or OH⁻

Caption: Common degradation pathways.

Diagram 3: Troubleshooting Workflow

G start Analysis Shows Impurity mass_check Check Mass Spec ? ? ? start->mass_check dehal Dehalogenation Suspected mass_check:f1->dehal hydro Hydrolysis Suspected mass_check:f2->hydro incomplete Incomplete Reaction mass_check:f3->incomplete action_dehal Action: - Use inert atmosphere - Check reagent purity - Lower temperature dehal->action_dehal action_hydro Action: - Use anhydrous conditions - Control workup pH - Neutralize silica gel hydro->action_hydro action_incomplete Action: - Increase temperature/time - Change solvent - Check guanidine source incomplete->action_incomplete

Caption: A logical guide for impurity identification.

References

  • Rosowsky, A., Marini, J. L., Nadel, M. E., & Modest, E. J. (n.d.). Quinazolines. VI. Synthesis of 2,4-diaminoquinazolines from anthranilonitriles. Journal of Medicinal Chemistry. [Link]

  • Al-Omair, M. A., Ali, A. A., El-Emam, A. A., & Ghorab, M. M. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4504-4508. [Link]

  • Rosowsky, A., Marini, J. L., Nadel, M. E., & Modest, E. J. (1968). Quinazolines. VI. Synthesis of 2,4-diaminoquinazolines from anthranilonitriles. Journal of Medicinal Chemistry, 11(6), 1252-1255. [Link]

  • Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • Li, J., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. [Link]

  • Conti, P., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Medicinal Chemistry. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances. [Link]

  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. [Link]

  • Li, X., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. [Link]

  • Alchem Pharmtech. (n.d.). CAS 132131-20-5 | 6-Iodoquinazoline-2,4-diamine. [Link]

  • Chemical Engineering Guy. (2015). Halogenation and Dehalogenation in the Industry. YouTube. [Link]

  • D'Souza, S. F., & Desai, J. D. (2000). Enzymatic dehalogenation of gas phase substrates with haloalkane dehalogenase. Biotechnology and Bioengineering. [Link]

  • Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett. [Link]

  • Google Patents. (n.d.). US5534518A - Insecticidal substituted-2,4-diaminoquinazolines.
  • Velezheva, V., et al. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules. [Link]

  • Richards, S. J., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2018). (PDF) Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. [Link]

  • ResearchGate. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives | Request PDF. [Link]

Sources

Technical Support Center: Improving the Solubility of 5-Iodoquinazoline-2,4-diamine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodoquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in biological assays. Given that poor aqueous solubility is a common challenge for quinazoline derivatives, this resource offers a systematic approach to ensure reliable and reproducible experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by its rigid, fused heterocyclic quinazoline core, which is aromatic and lipophilic. This structure contributes to high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] The presence of two basic diamino groups suggests that the compound's solubility will be highly dependent on pH.[1][2][3][4][5] At lower (acidic) pH, these nitrogen atoms can become protonated, increasing the molecule's polarity and enhancing its aqueous solubility.[1]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: The universally recommended starting solvent for compounds of this nature is dimethyl sulfoxide (DMSO).[1][6] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted into aqueous assay buffers.[1][6]

Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What is the immediate cause and solution?

A3: This common issue, often termed "crashing out," occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit.[1][7] The DMSO from the stock solution is diluted, and the compound is exposed to a predominantly aqueous environment where it is less soluble. The simplest immediate solution is to reduce the final assay concentration.[1] If a higher concentration is necessary, further optimization of the formulation is required, as detailed in the troubleshooting guide below.

Q4: Can heating be used to dissolve this compound?

A4: Gentle warming (e.g., 37°C) can be employed to aid the initial dissolution in the stock solvent (e.g., DMSO).[1] However, it is critical to ascertain the thermal stability of the compound before applying heat. Prolonged or excessive heating can lead to degradation. For aqueous solutions, warming is generally not a long-term solution, as the compound may precipitate out again upon cooling to the assay temperature.

Troubleshooting Guide: Systematic Approach to Solubility Enhancement

This section provides a step-by-step guide to systematically address and resolve solubility challenges with this compound.

Problem 1: Compound precipitates upon initial dilution from DMSO stock into aqueous assay buffer.

This is the most frequent challenge. The following workflow will help you identify the optimal solubilization strategy.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer step1 Step 1: pH Optimization (Leverage Basic Moieties) start->step1 decision1 Is the new pH compatible with the assay? step1->decision1 Test pH 4.0-6.5 step2 Step 2: Co-Solvent Addition (Modify Solvent Polarity) decision2 Is the co-solvent concentration compatible with the cells/assay? step2->decision2 Test 1-5% Ethanol, PG, PEG 400 success Success: Compound Solubilized step2->success:w step3 Step 3: Surfactant Inclusion (Micellar Solubilization) decision3 Does the surfactant interfere with the assay? step3->decision3 Test 0.01-0.1% Tween® 80, Pluronic® F-68 step3->success:w step4 Step 4: Cyclodextrin Complexation (Host-Guest Encapsulation) step4->success Test HP-β-CD fail Consider Advanced Formulation (e.g., Solid Dispersion, Nanoparticles) step4->fail If still unsuccessful decision1->step2 Yes decision1->step2 No, or still precipitates decision2->step3 Yes decision2->step3 No, or still precipitates decision3->step4 Yes decision3->step4 No, or still precipitates

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: pH Optimization
  • Causality: The 2,4-diamino groups on the quinazoline ring are basic. Lowering the pH of the aqueous buffer will lead to protonation of these groups, creating a charged species (a salt) with significantly higher aqueous solubility.[1][2][3][4][5]

  • Protocol:

    • Prepare a series of your assay buffer, adjusting the pH downwards in increments (e.g., pH 7.2, 7.0, 6.8, 6.5, etc.). A common range to test is between pH 6.0 and 7.4.

    • For each pH, add a small aliquot of your DMSO stock solution to the buffer to achieve the desired final concentration.

    • Vortex immediately and vigorously upon addition to minimize localized high concentrations that can trigger precipitation.[1]

    • Visually inspect for precipitation after 15-30 minutes at the assay temperature.

  • Trustworthiness Check: Always run a pH control experiment to ensure that the altered pH does not affect your biological assay (e.g., cell viability, enzyme activity).

Step 2: Introduction of a Co-solvent
  • Causality: If pH adjustment is insufficient or incompatible with the assay, introducing a water-miscible organic co-solvent can increase solubility.[8][9] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic compound.[][11]

  • Protocol:

    • Select a biocompatible co-solvent such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[1][]

    • Prepare your aqueous assay buffer containing a small percentage of the co-solvent (e.g., 1%, 2%, 5% v/v).[1]

    • Add the DMSO stock solution to the co-solvent-containing buffer and observe for precipitation.

  • Trustworthiness Check: Determine the tolerance of your biological system to the co-solvent. Run a vehicle control with the highest concentration of the co-solvent to ensure it does not produce artifacts in your assay.

Step 3: Use of Surfactants
  • Causality: Non-ionic surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, effectively keeping them in solution.[1][12]

  • Protocol:

    • Choose a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Pluronic® F-68.[1]

    • Add a low concentration of the surfactant (e.g., 0.01% to 0.1% w/v) to your assay buffer.

    • Introduce the DMSO stock of your compound into this solution.

  • Trustworthiness Check: Surfactants can interfere with cell membranes and some assay readouts. A vehicle control containing the surfactant is essential to rule out any confounding effects.

Step 4: Complexation with Cyclodextrins
  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent water solubility.[1][13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[1][16]

  • Protocol:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

    • In a separate tube, mix your DMSO stock of this compound with the HP-β-CD solution.

    • Allow this mixture to incubate (e.g., 1 hour at room temperature with gentle agitation) to facilitate complex formation before diluting to the final assay volume.

  • Trustworthiness Check: While generally biocompatible, high concentrations of cyclodextrins can have cellular effects. A vehicle control with HP-β-CD is necessary.

Problem 2: Stock solution in DMSO is not clear or shows crystals.
  • Cause: The concentration of the stock solution exceeds the solubility limit of the compound in DMSO, or the compound has low purity.

  • Solution:

    • Reduce Concentration: Prepare a more dilute stock solution.[17][18]

    • Gentle Warming & Sonication: Warm the solution gently (37-50°C) and use a bath sonicator to aid dissolution.[1] Allow the solution to return to room temperature to ensure the compound remains dissolved.

    • Filtration: If a small amount of particulate matter remains, it may be due to impurities. Filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.

Data Summary Table: Common Solubilization Strategies
StrategyTypical Concentration RangeMechanism of ActionKey Consideration
pH Adjustment pH 6.0 - 7.2Increases ionization of basic groups[1][]Assay must be compatible with the altered pH.
Co-solvents 1-5% (v/v)Reduces solvent polarity[8][]Potential for cellular toxicity at higher concentrations.
Surfactants 0.01-0.1% (w/v)Micellar encapsulation[1][12]Potential for assay interference or membrane disruption.
Cyclodextrins Molar ratio dependentForms inclusion complexes[1][13]Can alter the free concentration of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-calculation: Determine the mass of this compound (Molecular Weight: 286.08 g/mol ) required. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 286.08 g/mol * 1000 mg/g = 2.86 mg.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile glass vial.[6]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly. If necessary, use gentle warming (37°C) and/or sonication until the solid is completely dissolved.[1]

  • Storage: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6]

Protocol 2: Serial Dilution into Aqueous Buffer

Serial_Dilution stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 200 µM in Assay Buffer with 2% DMSO) stock->intermediate 1:50 Dilution final Final Assay Concentration (e.g., 10 µM in Assay Buffer with 0.1% DMSO) intermediate->final 1:20 Dilution

Caption: A two-step serial dilution workflow.

  • Prepare Intermediate Dilution: To minimize precipitation, perform a serial dilution. First, dilute the 10 mM DMSO stock into the final, optimized aqueous buffer to create an intermediate stock (e.g., 200 µM). This keeps the DMSO concentration higher at this stage (e.g., 2%).

  • Prepare Final Concentration: Further dilute the intermediate stock into the final assay plate/tube to achieve the desired working concentration (e.g., 10 µM). This final step ensures the DMSO concentration is low and well-tolerated by the assay (e.g., ≤ 0.1%).

  • Mixing Technique: When diluting, always add the stock solution to the buffer while vortexing or mixing to ensure rapid dispersion.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • PharmaRead. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • James Madison University. Drug Delivery Strategies for Poorly Water-Soluble Drugs. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • AAPS PharmSciTech. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Semantic Scholar. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • National Institutes of Health. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • SciSpace. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Enfanos. Preparation of Stock Solutions. [Link]

  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • PubMed Central. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]

  • PubMed Central. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. [Link]

  • PubMed Central. Cyclodextrins in drug delivery: applications in gene and combination therapy. [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • Semantic Scholar. Cyclodextrins for drug delivery. [Link]

  • Cyclodextrin News. Cyclodextrin-based carriers for targeted drug delivery, a new review. [Link]

  • MDPI. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • IJCRT.org. Bioavailability Enhancement Techniques For Poorly Soluble Drug. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Chair of Analytical Chemistry. pKa values bases. [Link]

  • PubChem. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087. [Link]

  • Journal of Medicinal Chemistry. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. [Link]

  • Alchem.Pharmtech. CAS 132131-20-5 | 6-Iodoquinazoline-2,4-diamine. [Link]

  • Semantic Scholar. Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

Sources

Stability and storage conditions for 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-5IQD-20260112

Version: 1.0

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Iodoquinazoline-2,4-diamine. The stability and proper storage of this compound are critical for ensuring experimental reproducibility and the integrity of your research data. This document is structured to address common challenges and frequently asked questions, offering not just protocols but the scientific reasoning behind them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experimentation due to improper handling or storage of this compound.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Cellular Assays

Symptoms:

  • Reduced potency (higher IC50) compared to literature values.

  • High variability between experimental replicates.

  • Complete loss of expected biological effect.

Root Cause Analysis:

Degradation of the this compound stock is the most probable cause. The quinazoline scaffold, while generally stable, can be susceptible to degradation under certain conditions. The iodo-substituent, in particular, can be a point of vulnerability. Since the C-I bond is weaker than C-Br or C-Cl, iodinated aromatic compounds can be more reactive.[1] Exposure to light, moisture, or strong oxidizing/reducing conditions can lead to de-iodination or modification of the diamino groups, rendering the molecule inactive.

Preventative & Corrective Actions:

  • Verify Stock Integrity: Before extensive use, confirm the identity and purity of a new batch via analytical methods such as LC-MS or ¹H-NMR.

  • Aliquot & Store Properly: Upon receipt, if the compound is a solid, store it in a tightly sealed container in a desiccator at the recommended temperature.[2][3] For solutions, prepare small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • Inert Atmosphere: For long-term storage of the solid, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Always store the compound, both in solid and solution form, in amber vials or wrapped in aluminum foil to protect it from light. Photodegradation can cleave the carbon-iodine bond.

Issue 2: Poor Solubility or Precipitation of the Compound in Aqueous Buffers

Symptoms:

  • The compound fails to dissolve completely in your experimental buffer.

  • Precipitation is observed over the course of the experiment, especially at higher concentrations.

Root Cause Analysis:

This compound, like many heterocyclic compounds, may have limited aqueous solubility. The issue can be exacerbated if the compound has degraded into less soluble byproducts. The pH of your buffer is also a critical factor, as the amino groups on the quinazoline ring can be protonated, affecting solubility.

Experimental Protocol: Solubility Optimization

  • Solvent Selection: Start by dissolving the compound in a small amount of a polar aprotic solvent like DMSO or DMF.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilution: Perform serial dilutions from this stock into your aqueous experimental buffer. Ensure vigorous mixing after each dilution step.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: If solubility remains an issue, investigate the effect of pH on the compound's solubility. A slightly acidic pH may improve solubility by protonating the diamino groups.

Issue 3: Unexpected Peaks in Analytical Chromatography (LC-MS, HPLC)

Symptoms:

  • Appearance of new peaks in the chromatogram of an aged sample compared to a fresh one.

  • A decrease in the area of the main peak corresponding to this compound.

Root Cause Analysis:

This is a direct indication of chemical degradation. Potential degradation pathways could include hydrolysis of the diamine groups, oxidation, or de-iodination.[4][5][6][7] The presence of incompatible materials in storage can also catalyze degradation.[8]

Logical Troubleshooting Workflow

G cluster_storage Storage Condition Investigation start Unexpected Peaks in Chromatography check_fresh Analyze a Fresh (Newly Opened) Sample start->check_fresh compare Compare Chromatograms (Aged vs. Fresh) check_fresh->compare new_peaks New Peaks Confirmed in Aged Sample? compare->new_peaks degradation Conclusion: Sample has Degraded new_peaks->degradation Yes no_issue Conclusion: Original Sample was Impure or an Artifact new_peaks->no_issue No check_temp Was it stored at the correct temperature? check_light Was it protected from light? check_temp->check_light check_moisture Was the container tightly sealed/desiccated? check_light->check_moisture degradation->check_temp

Caption: Troubleshooting workflow for unexpected analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment.[2][3][9][10] A desiccator is highly recommended to prevent moisture absorption.[3] While some sources indicate stability at room temperature, storing at 2-8°C or -20°C is a prudent measure to minimize any potential thermal degradation over extended periods.

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare a concentrated stock solution (e.g., 10-50 mM) in an anhydrous polar aprotic solvent such as DMSO. Dispense the stock solution into small, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -20°C or -80°C for long-term use.

Q3: Can I store diluted aqueous solutions of this compound?

A3: It is generally not recommended to store the compound in aqueous solutions for extended periods. The stability in aqueous media can be limited, and the compound may be more susceptible to hydrolysis and other degradation pathways. Prepare fresh dilutions from your DMSO stock for each experiment.

Q4: What are the visual signs of degradation for this compound?

A4: While analytical methods are definitive, visual inspection can provide initial clues. A pure compound should be a consistent, free-flowing powder. Signs of potential degradation include:

  • Color Change: A noticeable change from its original color (e.g., yellowing or browning) can indicate oxidation or other chemical changes. Aged samples of similar compounds like iodobenzene can appear yellowish.[1]

  • Clumping or Caking: This may suggest moisture absorption, which can accelerate degradation.

  • Change in Texture: Any significant change from a crystalline or powdered form to a gummy or oily substance is a red flag.

Q5: Is this compound sensitive to air?

A5: While it is not classified as extremely air-sensitive, prolonged exposure to atmospheric oxygen and moisture is not ideal.[11] For long-term storage, flushing the container with an inert gas (argon or nitrogen) before sealing can provide an extra layer of protection against oxidative degradation.

Summary of Recommended Storage Conditions
FormTemperatureAtmosphereLight ProtectionContainerDuration
Solid 2-8°C or -20°CDry (Desiccator)Required (Amber Vial)Tightly SealedLong-Term
Stock Solution (DMSO) -20°C or -80°CN/A (Sealed Vial)Required (Amber Vial)Single-Use AliquotsLong-Term
Aqueous Dilution N/AN/ARequired during useN/APrepare Fresh

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Gladysz, J. A., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Enamine. (n.d.). Safety Data Sheet.
  • ECHEMI. (n.d.). 2,4-DIAMINOQUINAZOLINE SDS, 1899-48-5 Safety Data Sheets.
  • Gladysz, J. A., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]

  • Legault, C., et al. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Rosowsky, A., et al. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry.
  • Copley, S. D. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Retrieved from [Link]

  • University of Washington. (n.d.). Safe Storage.
  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 132131-20-5 | 6-Iodoquinazoline-2,4-diamine.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved from [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. Retrieved from [Link]

  • Liu, H., et al. (2022). Study on the degradation mechanism of 2-amino-4-acetaminoanisole from wastewater by nano-Fe3O4-catalyzed Fenton system. Environmental Science and Pollution Research International. Retrieved from [Link]

  • Jiang, Y., et al. (2015). Degradation of toluene-2,4-diamine by persulphate: Kinetics, intermediates and degradation pathway. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting guide for 5-Iodoquinazoline-2,4-diamine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Iodoquinazoline-2,4-diamine. This guide is designed to provide practical, field-tested insights into the common challenges and questions that arise during the experimental use of this versatile synthetic intermediate. The following content is structured in a question-and-answer format to directly address potential issues in your workflow.

Section 1: Compound Handling, Storage, and Properties

This section addresses the fundamental aspects of working with this compound, from solubility to long-term stability.

Question: What are the recommended solvents for dissolving this compound and what is its general solubility profile?

Answer: The solubility of this compound is dictated by its aromatic, heterocyclic structure containing two basic amino groups. While precise solubility data is not extensively published, its behavior can be inferred from its structural analogue, 2,4-diaminoquinazoline, and general principles.

For reactions, polar aprotic solvents are typically the first choice. For analytical purposes or stock solutions, solubility can be enhanced by acidification.

Table 1: Estimated Solubility Profile

SolventTypeExpected SolubilityNotes
DMSO Polar AproticHighExcellent for preparing high-concentration stock solutions for biological assays and for NMR spectroscopy.
DMF Polar AproticHighCommonly used as a reaction solvent for cross-coupling reactions. Ensure it is anhydrous for best results.
1,4-Dioxane Moderately Polar AproticModerateA common solvent for Suzuki and Buchwald-Hartwig reactions. May require heating to fully dissolve.
THF Moderately Polar AproticLow to ModerateSolubility may be limited at room temperature.
Methanol/Ethanol Polar ProticLowGenerally poor solubility, but can be improved with the addition of an acid (e.g., HCl) to form the salt.
Water Polar ProticVery LowPractically insoluble. Solubility increases significantly at low pH due to protonation of the amino groups.
Toluene Non-polarVery LowNot a suitable solvent for dissolving the compound itself, but may be used in reaction mixtures where other components aid solubilization.

Expert Tip: For biological assays, a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO is standard. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation.

Question: How should this compound be stored to ensure its long-term stability?

Answer: To maintain the integrity of this compound, proper storage is critical. Like many complex organic molecules, it is susceptible to degradation.

  • Protection from Light: Aromatic iodo-compounds can be light-sensitive, potentially leading to gradual decomposition or discoloration. Always store the compound in an amber vial or a container protected from light.

  • Inert Atmosphere: While not exceptionally air-sensitive, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent slow oxidation of the amino groups.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. Ensure the container is tightly sealed to prevent moisture absorption upon removal from cold storage.

  • Purity: Impurities can sometimes catalyze decomposition. Ensure you are starting with a high-purity material for maximum stability.

Section 2: Troubleshooting Cross-Coupling Reactions

The 5-iodo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the diaminoquinazoline core can introduce challenges.

Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?

Answer: This is a common issue. The quinazoline-2,4-diamine moiety can act as a chelating ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. The key is to select reaction conditions that favor the catalytic cycle over catalyst sequestration.

Workflow 1: Troubleshooting a Failed Suzuki-Miyaura Coupling

Below is a logical workflow to diagnose and solve common issues.

start Low/No Product in Suzuki Coupling check_catalyst 1. Evaluate Catalyst System (Pd Source & Ligand) start->check_catalyst check_base 2. Assess Base Choice & Solubility check_catalyst->check_base If catalyst/ligand seems appropriate sol_ligand Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). These favor reductive elimination over catalyst inhibition. check_catalyst->sol_ligand Potential Issue: Catalyst Inhibition by Diaminoquinazoline Core check_conditions 3. Review Reaction Conditions (Solvent, Temp, Time) check_base->check_conditions If base is appropriate sol_base Use a non-coordinating, soluble base like K3PO4 or Cs2CO3. Avoid bases that can chelate Pd. check_base->sol_base Potential Issue: Poor Base Choice or Insolubility check_reagents 4. Verify Reagent Quality check_conditions->check_reagents If conditions are standard sol_solvent Ensure anhydrous conditions. Use polar aprotic solvents like 1,4-Dioxane/H2O or DMF. check_conditions->sol_solvent Potential Issue: Solvent/Water Issues sol_temp Gradually increase temperature. MW heating can be effective. Monitor for decomposition. check_conditions->sol_temp Potential Issue: Insufficient Temperature sol_reagents Confirm boronic acid/ester activity. Check for degradation of This compound. check_reagents->sol_reagents Potential Issue: Degraded Reagents

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Table 2: Recommended Suzuki-Miyaura Coupling Conditions

ParameterRecommendationRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) precursors that are activated in situ.
Ligand XPhos, SPhos, RuPhos, or other bulky biaryl phosphines.The steric bulk of these ligands promotes a faster rate of reductive elimination. This outcompetes the rate at which the diaminoquinazoline substrate can bind to and deactivate the palladium center.[1][2]
Base K₃PO₄, Cs₂CO₃These bases are effective for transmetalation and have lower coordinating ability with the palladium catalyst compared to other bases.[3]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or DMF (anhydrous)These polar aprotic solvents effectively solubilize the reactants and facilitate the reaction. A small amount of water can be beneficial in the transmetalation step.[4]
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy and drive the reaction to completion. Microwave irradiation can significantly shorten reaction times.[5]

Expert Tip: A common side reaction is protodeiodination (replacement of iodine with hydrogen). This is often caused by trace moisture or impurities in the boronic acid. Using a slight excess (1.1-1.5 eq.) of the boronic acid partner can help drive the desired reaction forward.

Question: I am attempting a Buchwald-Hartwig amination and observing significant side products, including what appears to be dehalogenation. What should I change?

Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig reaction is sensitive to catalyst inhibition by the substrate's diamino groups.[6][7] Dehalogenation is also a known side reaction, often exacerbated by certain bases or high temperatures.

Workflow 2: Buchwald-Hartwig Catalytic Cycle & Failure Points

pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition pd0->ox_add inhibition Catalyst Inhibition: Quinazoline diamine binds to Pd(0) or Pd(II), forming a dead-end complex. pd0->inhibition pd2_complex Ar-Pd(II)-I(L2) ox_add->pd2_complex + Ar-I ligand_exchange Amine Coordination pd2_complex->ligand_exchange pd2_complex->inhibition amide_complex Ar-Pd(II)-NR'R''(L) ligand_exchange->amide_complex + HNR'R'' + Base reduct_elim Reductive Elimination amide_complex->reduct_elim dehalogenation Dehalogenation: β-hydride elimination from base (e.g., t-butoxide) or amine, leading to Ar-H byproduct. amide_complex->dehalogenation reduct_elim->pd0 product Ar-NR'R'' (Desired Product) reduct_elim->product

Caption: Buchwald-Hartwig cycle with potential failure points.

To mitigate these issues:

  • Ligand Choice is Paramount: Use highly active, sterically hindered biarylphosphine ligands like those mentioned for the Suzuki reaction (XPhos, RuPhos). These ligands stabilize the catalytic species and accelerate the desired reductive elimination step.[1]

  • Base Selection: Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are strong bases commonly used, but they can sometimes promote dehalogenation. Consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if dehalogenation is a major issue.

  • Temperature Control: Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish. Overheating can increase the rate of side reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point; optimization may be required for specific boronic acids.

  • Vessel Preparation: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 10:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Section 4: Analytical Characterization & Safety

Question: What are the key features to look for in the ¹H NMR and mass spectrum to confirm the identity and purity of my compound?

Answer:

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, you should expect to see:

    • Three distinct aromatic protons on the quinazoline core. The proton at C-8 will be a doublet, the proton at C-7 a triplet (or dd), and the proton at C-6 a doublet. The iodine at C-5 will influence the chemical shifts of these protons, pushing them downfield.

    • Two broad singlets for the two non-equivalent amino groups (-NH₂) at positions 2 and 4.[9] Their chemical shifts can vary depending on concentration and residual water.

  • Mass Spectrometry (MS):

    • The primary peak to look for is the molecular ion [M+H]⁺ in ESI positive mode. For C₈H₇IN₄, the expected mass is approximately 286.98.

    • Common Impurity: A peak at ~161.08 [M+H]⁺ corresponds to the de-iodinated byproduct, 2,4-diaminoquinazoline.[10] Observing this peak can indicate issues during synthesis or degradation during a reaction.

Question: What are the essential safety precautions for handling this compound?

Answer: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, precautions should be based on analogous structures like quinoline and other aromatic amines/iodides.[11][12]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a good choice).[13]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.

  • Exposure Routes: Avoid contact with skin and eyes, as aromatic amines can be irritants and may be harmful if absorbed.[12] In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of chemical waste according to your institution's and local regulations. Do not discharge into the environment.[14]

By understanding the unique chemical nature of the diaminoquinazoline core and the reactivity of the iodo-substituent, researchers can effectively troubleshoot experiments and successfully utilize this valuable building block in complex molecule synthesis.

References

  • Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones. Retrieved from [Link]

  • MDPI. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • Frontiers Media S.A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • National Institutes of Health. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubMed. (2002). Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supporting Information for an article. Retrieved from [Link]

  • Beilstein-Institut. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • IRIS-Universite de Lille. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ScienceDirect. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Nature. (2021). A robust polyfunctional Pd(II)-based magnetic amphiphilic nanocatalyst for the Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminoquinazoline. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of some new substituted iodoquinazoline derivatives and their antimicrobial screening. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 132131-20-5 | 6-Iodoquinazoline-2,4-diamine. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]

  • PubMed. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Retrieved from [Link]

  • ResearchGate. (2022). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to 5-Iodoquinazoline-2,4-diamine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Iodoquinazoline-2,4-diamine and other quinazoline-based compounds in cancer research. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address common experimental challenges, with a focus on understanding and overcoming acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound in cancer cells?

A1: While the precise molecular target of every quinazoline derivative must be empirically determined, the 2,4-diaminoquinazoline scaffold is a versatile pharmacophore known to interact with several key oncogenic pathways. Based on current literature, potential mechanisms of action for a compound like this compound include:

  • Wnt/β-catenin Pathway Inhibition: Some 2,4-diaminoquinazolines have been shown to selectively inhibit Lymphoid Enhancer-Binding Factor 1 (Lef1), a critical transcription factor in the Wnt signaling pathway. This leads to the downregulation of Wnt target genes like MYC and AXIN2, resulting in suppressed cancer cell growth and apoptosis.[1]

  • p21-Activated Kinase 4 (PAK4) Inhibition: The 2,4-diaminoquinazoline core has been successfully utilized to develop potent PAK4 inhibitors.[2] PAK4 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell proliferation, migration, and invasion. Inhibition of PAK4 can lead to cell cycle arrest and reduced metastatic potential.[2]

  • Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminoquinazoline structure is a well-established antifolate agent, similar to methotrexate. These compounds can inhibit DHFR, an enzyme crucial for the synthesis of nucleotides, thus leading to the disruption of DNA replication and cell death.[3][4] Some of these compounds have shown efficacy in methotrexate-resistant cell lines.[4]

It is crucial to experimentally validate the specific target of this compound in your cancer model of interest.

Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential reasons?

A2: The development of acquired resistance is a common challenge in cancer therapy research. The underlying mechanisms are diverse and depend on the drug's specific target. Potential reasons for reduced sensitivity to your compound include:

  • Target Protein Alterations: If the compound's target is a kinase, secondary mutations in the kinase domain can prevent the drug from binding effectively.

  • Bypass Pathway Activation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or alternative pathway that promotes survival and proliferation. For instance, if your compound inhibits the Wnt pathway, cells might upregulate other growth factor receptor pathways.

  • Drug Efflux and Metabolism: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell, reducing its intracellular concentration.[5] Alterations in drug metabolism can also lead to faster inactivation of the compound.[6]

  • Changes in Downstream Signaling: Resistance can emerge from alterations in proteins downstream of the direct target, rendering the upstream inhibition ineffective.

  • Phenotypic Transformation: In some cases, cancer cells can undergo transformations, such as the epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[7]

Q3: I am observing high variability in my cell viability assay results. What could be the cause?

A3: High variability in cell-based assays can stem from several factors. Here are some common troubleshooting points:

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cells are in a single-cell suspension before plating and that the seeding density allows for logarithmic growth throughout the experiment.[6][8]

  • Solvent Concentration: If your compound is dissolved in a solvent like DMSO, ensure the final concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[9]

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[8]

  • Cell Line Stability: Ensure you are using cells from a consistent passage number, as high-passage cells can exhibit altered growth rates and drug sensitivity.

  • Compound Stability: Verify the stability of your this compound solution under your experimental conditions.

Troubleshooting Guides: Overcoming Acquired Resistance

Problem: My cancer cell line has developed significant resistance to this compound after prolonged exposure.

This is an expected outcome when developing a drug-resistant model. The next steps involve characterizing the resistance and exploring strategies to overcome it.

Q: How do I accurately determine the degree of resistance?

A: The first step is to quantify the shift in the half-maximal inhibitory concentration (IC50).

  • Protocol: Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) on both the parental (sensitive) and the newly developed resistant cell lines.

  • Data Analysis: Plot the cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 for each cell line.

  • Resistance Factor (RF): Calculate the RF by dividing the IC50 of the resistant line by the IC50 of the parental line. An RF significantly greater than 1 confirms resistance.

Cell LineThis compound IC50Resistance Factor (RF)
Parental MCF-71.5 µM-
MCF-7 Resistant15 µM10

Table 1: Example IC50 data for parental and resistant cell lines.

Q: How can I identify the molecular changes responsible for the observed resistance?

A: A multi-pronged approach is often necessary to elucidate the resistance mechanism.

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the suspected target pathway (e.g., Wnt, PAK4) and potential bypass pathways.[10][11][12] For example, look for upregulation of β-catenin or hyperphosphorylation of downstream effectors.

  • Gene Sequencing: If the target is a kinase, sequence the gene in the resistant cells to identify potential mutations in the drug-binding site.

  • RNA Sequencing: A broader approach is to perform transcriptome analysis to identify differentially expressed genes in the resistant cells, which may point to upregulated efflux pumps or activated bypass pathways.

Experimental Protocols

Protocol 1: Development of a Resistant Cancer Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[5][9][13][14]

  • Determine the Initial IC50: Establish the baseline sensitivity of the parental cell line to this compound by performing a cell viability assay.[13]

  • Initial Drug Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC20-IC30.

  • Monitor and Subculture: Initially, significant cell death is expected. Allow the surviving cells to recover and repopulate the flask. When the cells are actively proliferating in the presence of the drug, subculture them.

  • Dose Escalation: Gradually increase the concentration of the compound in the culture medium (e.g., by 1.5 to 2-fold increments).[9] Only increase the dose once the cells have adapted and are growing robustly at the current concentration.

  • Characterization and Banking: This process can take several months.[14] Once a significantly resistant population is established (e.g., an RF > 10), characterize the level of resistance and bank the cells for future experiments.

G start Parental Cell Line ic50 Determine Initial IC50 start->ic50 treat_ic20 Treat with IC20-IC30 of Compound ic50->treat_ic20 monitor Monitor Cell Growth & Recovery treat_ic20->monitor subculture Subculture Surviving Cells monitor->subculture stable_growth Stable Growth Achieved? subculture->stable_growth increase_dose Increase Drug Concentration increase_dose->monitor stable_growth->increase_dose No characterize Characterize Resistance (IC50) stable_growth->characterize Yes bank Bank Resistant Cell Line characterize->bank

Workflow for generating a drug-resistant cell line.

Protocol 2: Assessing Drug Synergy with Combination Therapy

To overcome resistance, a common strategy is to combine this compound with another therapeutic agent that targets a different pathway. The Chou-Talalay method is a widely used approach to quantify drug synergy.

  • Determine Individual IC50s: Calculate the IC50 values for this compound (Drug A) and the combination drug (Drug B) individually in the resistant cell line.

  • Set up Combination Matrix: In a 96-well plate, create a dose-response matrix where concentrations of Drug A are varied along the rows and concentrations of Drug B are varied along the columns.

  • Cell Viability Assay: After the desired incubation period, perform a cell viability assay.

  • Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI for different dose combinations.

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ic50_A Determine IC50 of Drug A matrix Create Dose-Response Matrix (Drug A vs. Drug B) ic50_A->matrix ic50_B Determine IC50 of Drug B ic50_B->matrix viability Perform Cell Viability Assay matrix->viability compusyn Analyze Data with CompuSyn viability->compusyn ci_value Calculate Combination Index (CI) compusyn->ci_value interpretation Interpret Synergy (CI < 1) Additivity (CI = 1) Antagonism (CI > 1) ci_value->interpretation

Workflow for assessing drug synergy.

Protocol 3: Western Blotting for Pathway Analysis

This is a general protocol for analyzing protein expression and phosphorylation.[10][15]

  • Sample Preparation: Treat parental and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Lef1, anti-PAK4, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

G start Cell Lysis & Protein Extraction quant Protein Quantification (BCA/Bradford) start->quant sds SDS-PAGE Gel Electrophoresis quant->sds transfer Transfer to PVDF/Nitrocellulose Membrane sds->transfer block Blocking (BSA or Milk) transfer->block primary_ab Primary Antibody Incubation (Overnight at 4°C) block->primary_ab secondary_ab Secondary Antibody Incubation (1hr at RT) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect

Key steps in a Western Blotting workflow.

References

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Jove. [Link]

  • Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • Is there a commonly used protocol for making cancer cell lines drug resistant?. (2022). ResearchGate. [Link]

  • Ways to generate drug-resistant cancer cell lines?. (2013). ResearchGate. [Link]

  • Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC. [Link]

  • How to study synergism?. (2018). ResearchGate. [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. (2018). Springer Protocols. [Link]

  • Experiment Designs for the Assessment of Drug Combination Synergism. ASQ. [Link]

  • 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]

  • Evaluation of synergism in drug combinations and reference models for future orientations in oncology. (2020). PMC. [Link]

  • Quantitative Methods for Assessing Drug Synergism. (2013). PMC. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]

  • Troubleshooting guide for cell culture. PromoCell. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). PMC. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. [Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1995). PubMed. [Link]

  • Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. (1984). PubMed. [Link]

  • 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. (2020). PubMed. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). PMC. [Link]

  • Molecules that target nucleophosmin for cancer treatment: an update. (2016). PubMed. [Link]

  • Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. (2017). PubMed. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 5-Iodoquinazoline-2,4-diamine is a specialized chemical compound, and specific data regarding its physicochemical properties and bioavailability are not widely available in public literature. The following guide is based on established principles for enhancing the bioavailability of poorly soluble quinazoline derivatives and other similar small molecules, particularly those developed as kinase inhibitors. Researchers should use this information as a general framework and adapt the methodologies to the specific characteristics of this compound determined through their own empirical testing.

Introduction

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its oral bioavailability. Quinazoline derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential as kinase inhibitors in oncology.[1][2][3][4][5] A common hurdle in the development of these molecules is their poor aqueous solubility, which can severely limit their absorption and, consequently, their therapeutic efficacy.[6][7][8][9]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate and overcome common issues encountered during the pre-clinical and formulation development stages.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our animal studies after oral administration. What are the likely causes?

A1: Low oral bioavailability of a quinazoline derivative like this compound is most likely attributed to its poor aqueous solubility, which is a common characteristic of this class of compounds.[6][7][8][9] The low solubility leads to a slow dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption. Other contributing factors could include first-pass metabolism in the gut wall or liver, and potential efflux by transporters like P-glycoprotein.

Q2: What are the first experimental steps we should take to start improving the bioavailability of this compound?

A2: The first step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its aqueous solubility at different pH values (especially those relevant to the gastrointestinal tract, e.g., pH 1.2, 4.5, and 6.8), its LogP (lipophilicity), and its solid-state characteristics (crystalline vs. amorphous). This data will inform your formulation strategy. A good starting point for improving bioavailability is to explore simple formulation approaches like co-solvents and surfactants before moving to more complex techniques.

Q3: Can we use a chemical modification approach to improve the bioavailability of this compound?

A3: Yes, chemical modification can be a viable strategy. One common approach is salt formation, which can significantly improve the dissolution rate of an ionizable compound.[9][10] Another strategy is the development of a prodrug, which involves chemically modifying the molecule to improve its solubility or permeability, with the parent drug being released in vivo.[7] However, these approaches require significant medicinal chemistry efforts and may alter the pharmacological activity of the compound.

Q4: Are there any specific formulation strategies that have proven effective for quinazoline-based kinase inhibitors?

A4: Yes, several advanced formulation strategies are well-suited for poorly soluble kinase inhibitors. These include:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly enhance its aqueous solubility and dissolution rate.[7][8]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), can improve the solubility and absorption of lipophilic drugs.[6][8]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range (nanonization) increases the surface area for dissolution.[9]

Troubleshooting Guides & Experimental Protocols

Issue 1: Inconsistent Bioavailability Data in Animal Studies

Possible Cause: High variability in animal studies can stem from inconsistent dosing formulations, food effects, or the inherent variability of the animal model. For poorly soluble compounds, the physical form of the drug in the dosing vehicle can change over time (e.g., precipitation), leading to inconsistent dosing.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent bioavailability.

Protocol 1: Preparation and Evaluation of a Simple Suspension Formulation

  • Objective: To prepare a homogenous and stable suspension of this compound for oral dosing in rodents.

  • Materials:

    • This compound

    • Vehicle: 0.5% (w/v) Methylcellulose (MC) in deionized water

    • Mortar and pestle

    • Homogenizer

  • Procedure:

    • Weigh the required amount of this compound.

    • Add a small amount of the 0.5% MC vehicle to the drug powder in a mortar and levigate to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously.

    • Transfer the suspension to a suitable container and homogenize for 5-10 minutes to ensure uniform particle size distribution.

    • Visually inspect the suspension for homogeneity. Take samples for particle size analysis and microscopy at time zero and after 24 hours to assess stability.

  • Self-Validation: A stable and uniform suspension is crucial for consistent dosing. If the compound settles quickly or forms aggregates, consider using a different suspending agent or adding a surfactant.

Issue 2: Bioavailability Remains Low Despite Formulation with Co-solvents

Possible Cause: While co-solvents can increase the solubility of a drug in the dosing vehicle, the drug may precipitate upon dilution in the aqueous environment of the gastrointestinal tract. This is a common issue for poorly soluble compounds.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent low bioavailability.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion with a polymer.

  • Materials:

    • This compound

    • Polymer: Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)

    • Solvent: Dichloromethane (DCM) or a suitable solvent that dissolves both the drug and the polymer

    • Rotary evaporator

  • Procedure:

    • Determine the drug-polymer ratio to be tested (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve the this compound and the chosen polymer in the solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

    • A thin film will form on the wall of the flask. Continue drying under high vacuum to remove any residual solvent.

    • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Self-Validation: Characterize the resulting solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug. Perform in vitro dissolution testing to compare the dissolution rate of the ASD to the crystalline drug.

Data Summary Table

The following table provides a hypothetical example of how to present data from initial formulation screening studies.

FormulationDrug LoadingVehicleIn Vitro Dissolution (at 60 min)In Vivo AUC (ng·h/mL)
Crystalline Drug10 mg/mL0.5% MC5%150
Co-solvent10 mg/mL20% PEG400 in water25%450
ASD (1:3 Drug:PVP)10 mg/mL0.5% MC85%2500

References

  • Vertex AI Search. (n.d.). Techniques to improve the absorption of poorly soluble drugs.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
  • ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • IJCRT.org. (n.d.). Bioavailability Enhancement Techniques For Poorly Soluble Drug.
  • DOI. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry.
  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.
  • ResearchGate. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • PubMed. (n.d.). Design strategies for protein kinase inhibitors.
  • PubMed. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
  • ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF.
  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • NIH. (n.d.). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines.
  • NIH. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • ScienceDirect. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents.
  • PubMed. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation.

Sources

Technical Support Center: Characterization of 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Iodoquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accurate and reliable analysis of this compound. The methodologies and recommendations provided herein are grounded in established analytical principles and practical laboratory experience.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of this compound. Due to its basic nature, stemming from the diamino groups, and its relatively nonpolar quinazoline core, specific challenges can arise during analysis.

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm observing significant peak tailing for my this compound sample on a C18 column. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common issue when using standard silica-based C18 columns. The primary cause is the interaction between the basic amine functional groups on your analyte and acidic residual silanol groups on the stationary phase.[1] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to a range of 2.5-3.5) will protonate the basic nitrogens on your compound. This reduces their interaction with the silanol groups.[1]

  • Use of Mobile Phase Modifiers: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the column, thus minimizing their interaction with your analyte.[2]

  • Employ a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to block most residual silanol groups. For highly basic compounds, using a column specifically designed for the analysis of bases is highly recommended.[1]

Q2: My retention times for this compound are inconsistent between injections. What are the likely causes?

A2: Fluctuating retention times can compromise the reliability of your analytical method. The most common culprits include:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Any changes in mobile phase composition require sufficient time for the column chemistry to stabilize.

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep the solvent reservoir covered.[1]

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.

Troubleshooting Guide: HPLC
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.Lower mobile phase pH, add a basic modifier (e.g., TEA), or use an end-capped/base-deactivated column.[1][2]
Column overload.Reduce the sample concentration. Dilute your sample and reinject to see if the peak shape improves.[1]
Shifting Retention Times Inadequate column equilibration.Increase the equilibration time before starting the analytical sequence.[1]
Mobile phase preparation inconsistency.Prepare fresh mobile phase daily and use precise measurements.[1]
Poor Resolution Suboptimal mobile phase composition.Adjust the organic-to-aqueous ratio. A small change can significantly impact selectivity.[1]
Inappropriate column chemistry.Consider a column with a different stationary phase (e.g., phenyl-hexyl) to introduce alternative separation mechanisms.[3]
Experimental Protocol: HPLC Purity Analysis

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% formic acid in water. The exact ratio should be optimized for your specific column and system, starting with a 50:50 (v/v) mixture. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically in the 254 nm or 340 nm range for quinazolines).

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation start Define Analytical Goal (Purity, Quantification) sample_prep Sample Preparation (Dissolution, Concentration) start->sample_prep mobile_phase_prep Mobile Phase Preparation (Solvents, Additives, pH) start->mobile_phase_prep column_select Column Selection (C18, Base-Deactivated) sample_prep->column_select mobile_phase_prep->column_select initial_conditions Initial Conditions (Isocratic/Gradient, Flow Rate) column_select->initial_conditions optimization Optimization (Peak Shape, Resolution) initial_conditions->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: A logical workflow for developing a robust HPLC method.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are crucial for verifying the integrity of the synthesized molecule.

Frequently Asked Questions (FAQs) - NMR

Q1: The amine protons (-NH₂) of this compound are not always visible in the ¹H NMR spectrum. Why is this?

A1: Protons attached to nitrogen atoms are often subject to rapid chemical exchange with residual water or acidic protons in the NMR solvent. This exchange can lead to significant peak broadening, sometimes to the point where the signals are indistinguishable from the baseline.[4] Using a very dry deuterated solvent (e.g., DMSO-d₆) can sometimes help to resolve these signals.

Q2: I am observing complex splitting patterns in the aromatic region of the ¹H NMR spectrum. How can I simplify the interpretation?

A2: The quinazoline ring system will exhibit characteristic splitting patterns. For this compound, the aromatic protons will be influenced by each other and the substituent groups. Running 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable. COSY will reveal which protons are coupled to each other, while HSQC will correlate protons to their directly attached carbons.

Q3: Does the iodine atom affect the ¹³C NMR spectrum?

A3: Yes, the iodine atom will have a notable effect on the chemical shift of the carbon to which it is attached (C-5). This is due to the "heavy atom effect," which can influence the shielding of the carbon nucleus.[4] Relativistic effects can also play a role in the NMR parameters of halogen-bonded complexes, especially with heavier halogens like iodine.[5]

Troubleshooting Guide: NMR
Problem Potential Cause Recommended Solution
Broad or Missing -NH₂ Signals Rapid proton exchange.Use a very dry deuterated solvent like DMSO-d₆. Cooling the sample may also slow the exchange rate.[4]
Poor Signal-to-Noise Ratio Insufficient sample concentration or number of scans.Increase the sample concentration if possible, or increase the number of scans acquired.
Baseline Artifacts Sample is too concentrated, leading to detector saturation.Reduce the sample concentration. Alternatively, adjust the receiver gain or use a smaller tip angle for the excitation pulse.[6]

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis.

Frequently Asked Questions (FAQs) - MS

Q1: What is the expected molecular ion peak for this compound?

A1: The molecular formula for this compound is C₈H₇IN₄. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 286.98 g/mol . Always check for the characteristic isotopic pattern of iodine in the mass spectrum.

Q2: What ionization technique is most suitable for this compound?

A2: Electrospray ionization (ESI) is an excellent choice for this compound. The basic amine groups are readily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion.

Troubleshooting Guide: MS
Problem Potential Cause Recommended Solution
Low Signal Intensity Poor ionization efficiency.Optimize the ESI source parameters, such as spray voltage and gas flows. Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of acid like formic acid).
Sample concentration is too low.Increase the concentration of the sample being infused or injected.
Complex or Unidentifiable Spectra In-source fragmentation or presence of adducts.Reduce the cone voltage or fragmentation energy in the source to minimize fragmentation. Check for common adducts like sodium [M+Na]⁺ or potassium [M+K]⁺.

Section 4: Elemental Analysis

Elemental analysis, or CHN analysis, provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Frequently Asked Questions (FAQs) - Elemental Analysis

Q1: Why is elemental analysis important for this compound?

A1: Elemental analysis provides a quantitative measure of the elemental composition of your compound.[7][8] For this compound (C₈H₇IN₄), the theoretical percentages are approximately: C = 33.59%, H = 2.47%, and N = 19.58%. A close correlation between the experimental results and these theoretical values provides strong evidence for the purity and correct identity of your compound.

Q2: My nitrogen percentage is slightly off. What could be the reason?

A2: Accurate nitrogen determination can sometimes be challenging for nitrogen-rich compounds.[9] Potential causes for discrepancies include:

  • Incomplete Combustion: Ensure the combustion temperature of the elemental analyzer is sufficiently high to completely convert the sample to its gaseous oxides.[7][10]

  • Presence of Impurities: Even small amounts of solvent or other impurities can significantly affect the elemental composition. Ensure your sample is thoroughly dried and pure before analysis.

  • Hygroscopic Sample: If the sample readily absorbs moisture from the atmosphere, this will affect the hydrogen and overall percentage composition.[7]

Workflow for Structural Confirmation

structural_confirmation synthesis Synthesized Compound (this compound) hplc HPLC Purity Assessment synthesis->hplc ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Structural Elucidation synthesis->nmr elemental Elemental Analysis (CHN) Empirical Formula Confirmation synthesis->elemental final_characterization Complete Characterization hplc->final_characterization ms->final_characterization nmr->final_characterization elemental->final_characterization

Caption: A multi-technique approach for comprehensive characterization.

References

  • Technical Support Center: HPLC Methods for Quinazolinone Compounds - Benchchem.
  • CHN(O)S Elemental Analysis - Measurlabs.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • A Look at Elemental Analysis for Organic Compounds - AZoM.
  • Determination of Nitrogen (N) using an elemental analyzer - FILAB.
  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC - NIH.
  • Common Problems | SDSU NMR Facility – Department of Chemistry.
  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes - ResearchGate.
  • Elemental Analysis - BGC - Max-Planck-Gesellschaft.
  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph.
  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph.
  • HPLC Troubleshooting Guide.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes - PMC - NIH.
  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead - YouTube.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Iodoquinazoline-2,4-diamine. As a critical intermediate in pharmaceutical development, scaling its synthesis from the laboratory bench to pilot or manufacturing scale presents unique challenges. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to navigate these complexities effectively.

Synthetic Overview & Core Challenges

The synthesis of 2,4-diaminoquinazolines can be approached through several routes. While classical methods involving the sequential displacement of chlorine atoms from 2,4-dichloroquinazoline are common, they often require harsh conditions and can lead to side products, complicating scale-up.[1][2] A more modern and scalable approach involves the direct, copper-catalyzed cyclization of a substituted 2-halobenzonitrile with guanidine. This method offers a more convergent and often milder path to the desired scaffold.[3]

Our focus will be on troubleshooting the scale-up of a synthesis pathway based on this modern approach, starting from 2-amino-6-iodobenzonitrile.

General Synthetic Workflow

The following diagram outlines a common synthetic pathway. The key challenges in scaling this process include managing reaction exotherms, ensuring complete conversion to avoid difficult-to-remove impurities, and developing a robust, chromatography-free purification protocol.

G cluster_0 Step 1: Guanidinylation & Cyclization cluster_1 Step 2: Purification A 2-Amino-6-iodobenzonitrile D Reaction Vessel (Solvent: DMF, Base: K2CO3) A->D B Guanidine Carbonate B->D C Copper Catalyst (e.g., CuI) Ligand (e.g., DMEDA) C->D E Crude this compound D->E Heat (e.g., 80-120°C) Monitor by HPLC F Crude Product Slurry E->F G Quench & Precipitation (e.g., Water addition) F->G H Filtration & Washing G->H Isolate solid I Drying H->I J Pure this compound I->J

Caption: High-level workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for kilogram-scale production of this compound?

A1: For kilogram-scale production, a convergent strategy that minimizes the number of steps and avoids harsh reagents is ideal. The copper-catalyzed coupling of an appropriate 2-halobenzonitrile (like 2-bromo- or 2-chloro-6-iodobenzonitrile) with guanidine is highly recommended.[3] This approach builds the 2,4-diaminoquinazoline core in a single step. Traditional routes starting from quinazoline-2,4-dione require a chlorination step with reagents like phosphorus oxychloride (POCl₃), which poses significant handling and equipment compatibility challenges at scale.[1][4]

Q2: What are the primary safety concerns when scaling this synthesis?

A2: The primary safety concerns are:

  • Thermal Runaway: The guanidinylation/cyclization step can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough process safety investigation, including reaction calorimetry, is essential to define safe operating limits.[5]

  • Reagent Handling: While this route avoids POCl₃, handling large quantities of DMF (a reproductive toxin) and guanidine salts requires appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers).

  • Pressure Build-up: If the reaction is run too hot or with improper venting, solvent boiling or off-gassing could lead to pressure build-up in the reactor.

Q3: Is column chromatography a viable purification method at scale?

A3: No, column chromatography is generally not economically or practically viable for large-scale production of pharmaceutical intermediates.[6] The focus must be on developing a robust crystallization or precipitation procedure. This involves careful selection of anti-solvents, pH adjustment, and temperature control to ensure high purity and yield.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and scale-up process.

Problem 1: Low or Inconsistent Yield

Q: My reaction yield for the cyclization step is consistently below 70%, and varies significantly between batches. What are the likely causes and how can I fix this?

A: Low and inconsistent yields are often multifactorial. The flowchart below provides a decision-making framework, followed by a detailed explanation.

G Start Low Yield Issue Q1 Is the starting 2-halobenzonitrile pure? Start->Q1 A1_No No: Re-purify starting material. Impurities can chelate catalyst. Q1->A1_No No Q2 Is the catalyst system active? Q1->Q2 Yes A1_Yes Yes End Yield Optimized A1_No->End A2_No No: Use fresh CuI and ligand. Ensure reagents are anhydrous. Q2->A2_No No Q3 Is the reaction going to completion? Q2->Q3 Yes A2_Yes Yes A2_No->End A3_No No: Increase reaction time/temp. Check stoichiometry of guanidine/base. Q3->A3_No No Q4 Is product lost during workup? Q3->Q4 Yes A3_Yes Yes A3_No->End A4_Yes Yes: Optimize precipitation. Check pH and anti-solvent volume. Q4->A4_Yes Yes Q4->End No A4_Yes->End A4_No No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Analysis & Solutions:

  • Starting Material Purity: The purity of the iodinated benzonitrile precursor is critical. Residual impurities from its synthesis can interfere with the copper catalyst.

    • Causality: Amine or phosphine-containing impurities can act as competing ligands for the copper catalyst, effectively poisoning it and stalling the reaction.

    • Solution: Ensure the starting material is of >98% purity as determined by HPLC and NMR. If necessary, recrystallize or re-precipitate the precursor before use.

  • Catalyst System Integrity: The efficiency of the CuI/ligand system is paramount.

    • Causality: Copper(I) iodide is sensitive to oxidation. Old or improperly stored CuI may have reduced activity. The ligand (e.g., N,N'-dimethylethylenediamine, DMEDA) must be anhydrous.

    • Solution: Use a fresh bottle of CuI or one stored under an inert atmosphere. Ensure the ligand and solvent (DMF) are anhydrous, as water can hydrolyze intermediates and affect catalyst turnover.[3]

  • Reaction Conditions & Stoichiometry: Incomplete conversion is a common issue when scaling up.

    • Causality: Heat transfer is less efficient in larger reactors. The internal temperature may not reach the setpoint required for full conversion. Additionally, improper stoichiometry of the base (e.g., K₂CO₃) or guanidine can limit the reaction.

    • Solution: Use a calibrated temperature probe to monitor the internal reaction temperature. For the base, ensure it is finely powdered to maximize surface area. A slight excess of guanidine (1.5-2.0 equivalents) is often beneficial. Optimization studies show that K₂CO₃ is a highly effective base for this transformation.[3]

  • Workup and Isolation Losses: Significant product can be lost during precipitation and filtration if the conditions are not optimized.

    • Causality: The product may have some solubility in the workup mixture. The rate of anti-solvent addition, final temperature, and pH all dramatically affect the particle size and filtration efficiency.

    • Solution: Perform a systematic study to optimize the workup. Slowly add water as an anti-solvent to the DMF reaction mixture. Cool the resulting slurry (e.g., to 0-5 °C) and hold for several hours to maximize precipitation before filtering. Wash the filter cake with a water/DMF mixture, followed by pure water, to remove inorganic salts and residual solvent.

Problem 2: Formation of a Persistent, Difficult-to-Remove Impurity

Q: My final product is consistently contaminated with an impurity at ~5% (by HPLC) that I cannot remove by simple recrystallization. What is it and how do I get rid of it?

A: The most likely culprit in this synthesis is a de-iodinated analog, Quinazoline-2,4-diamine .

  • Mechanism of Formation: This impurity can form via two primary routes:

    • Contaminated Starting Material: The 2-amino-6-iodobenzonitrile precursor may already contain some of the de-iodinated version.

    • Reductive Dehalogenation: Under certain conditions during the copper-catalyzed cyclization, particularly if the reaction is overheated or run for an excessive amount of time with certain ligands, reductive dehalogenation can occur.

  • Troubleshooting & Prevention:

    • Analyze the Starting Material: First, rigorously check the purity of your 2-amino-6-iodobenzonitrile precursor by HPLC and LC-MS to confirm it is not the source of the impurity.

    • Control Reaction Temperature: Strict temperature control is crucial. An exotherm that raises the internal temperature above the optimized setpoint can promote dehalogenation. On scale-up, this means using a reactor with good heat transfer capabilities and potentially adjusting the rate of reagent addition.

    • Optimize Reaction Time: Monitor the reaction by HPLC. Once the starting material is consumed and product formation has plateaued, proceed with the workup. Prolonged heating will only increase the risk of side reactions.

  • Purification Strategy:

    • Causality: The iodo- and de-iodo- analogs have very similar polarities and structures, making them difficult to separate by standard crystallization.

    • Solution: If the impurity is present, a salt formation/recrystallization may be effective. Convert the crude mixture to a hydrochloride or sulfate salt. The different packing arrangements of the two salts in a crystal lattice can sometimes be exploited for separation. For example, dissolve the crude base in an alcohol (like isopropanol) and add a stoichiometric amount of concentrated HCl. The desired this compound hydrochloride may preferentially crystallize, leaving the more soluble impurity in the mother liquor.[7]

Reaction Conditions Summary

The following table summarizes key parameters and their typical impact, based on literature and process experience.[3]

ParameterRecommended SettingRationale & Impact on Scale-Up
Catalyst Loading 10 mol% CuIProvides a good balance between reaction rate and cost. Lowering it may be possible but requires careful optimization to avoid stalling.
Ligand N,N'-Dimethylethylenediamine (DMEDA)An effective and commercially available ligand for this type of coupling. Ensure it is anhydrous.
Base K₂CO₃ (2.5 equiv)Inexpensive, effective base. Must be finely powdered and anhydrous for optimal performance at scale.
Solvent DMF (anhydrous)High boiling point and good solvating power. Ensure it is removed effectively during workup to meet residual solvent guidelines.
Temperature 80–120 °CSubstrate-dependent. Requires careful monitoring of internal temperature. Higher temperatures increase reaction rate but also the risk of side reactions like dehalogenation.
Reaction Time 3–12 hoursMust be determined by reaction monitoring (HPLC). Do not run for a fixed time without data.
Experimental Protocol: Scalable Synthesis of this compound

This protocol is a representative starting point for a multigram-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate PPE.

Reagents:

  • 2-Amino-6-iodobenzonitrile (1.0 equiv)

  • Guanidine Carbonate (1.0 equiv, provides 2.0 equiv of guanidine)

  • Copper(I) Iodide (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge the 2-amino-6-iodobenzonitrile, guanidine carbonate, copper(I) iodide, and potassium carbonate.

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent & Ligand Addition: Add anhydrous DMF, followed by the DMEDA ligand via syringe or a closed-addition funnel.

  • Reaction: Begin stirring and slowly heat the reaction mixture to an internal temperature of 110 °C. The mixture will become a dark slurry.

  • Monitoring: Monitor the reaction progress every 1-2 hours by withdrawing a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by HPLC. The reaction is complete when <1% of the starting benzonitrile remains.

  • Cooling & Quench: Once complete, cool the reaction mixture to room temperature (20-25 °C).

  • Precipitation: Slowly add deionized water (typically 5-10 volumes relative to the DMF volume) to the stirred slurry over 1-2 hours. A thick precipitate will form.

  • Maturation: Cool the slurry to 0-5 °C and stir for an additional 2-4 hours to ensure complete precipitation.

  • Isolation: Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with a 1:1 mixture of DMF/water, followed by deionized water, and finally a small amount of cold isopropanol or methyl tert-butyl ether (MTBE) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

References
  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry.
  • Al-Suwaidan, I. A., et al. (2018).
  • Radi, M., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Medicinal Chemistry.
  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
  • You, C., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega.
  • He, C., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir.
  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • Manera, C., et al. (2012).
  • You, C., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. PubMed.
  • Chen, Y., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed.
  • Panico, A., et al. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
  • Yang, X., et al. (2010).
  • Wang, L., et al. (2020).
  • Rosowsky, A., et al. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)
  • Exactmer. (2025). The Challenges of Oligonucleotide Synthesis. Exactmer.
  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. Organic Syntheses.
  • Gabba, A., et al. (2020). Designing Commercial-Scale Oligonucleotide Synthesis. Pharmaceutical Technology.
  • Speer, O., et al. (2014). Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I. RSC Publishing.
  • Segall, N. (1960). Process for purification of 4, 4'-methylenedianiline.

Sources

Validation & Comparative

Validating the Anticancer Activity of 5-Iodoquinazoline-2,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the anticancer potential of the novel compound 5-Iodoquinazoline-2,4-diamine. By leveraging established methodologies and comparing its performance against clinically relevant anticancer agents, researchers can rigorously assess its efficacy and elucidate its mechanism of action. The quinazoline scaffold is a cornerstone of modern targeted cancer therapy, with numerous derivatives approved as potent inhibitors of key oncogenic drivers.[1][2][3] This guide will detail the experimental workflow to determine if this compound holds similar promise.

Introduction to the Quinazoline Scaffold in Oncology

Quinazoline derivatives have emerged as a privileged class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of pharmacological activities.[2] In oncology, they are most recognized as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][4][5] Marketed drugs like Gefitinib, Erlotinib, and Vandetanib underscore the clinical success of this chemical core in treating various cancers, particularly non-small cell lung cancer (NSCLC).[2][5] The 2,4-diaminoquinazoline substitution pattern, in particular, has been explored for its potential to inhibit dihydrofolate reductase (DHFR) and Wnt signaling, presenting multiple avenues for anticancer activity.[6]

This compound is a novel analogue designed to explore new chemical space within this established pharmacophore. The introduction of an iodine atom at the 5-position may modulate the compound's physiochemical properties, potentially enhancing its binding affinity to target proteins or altering its cellular uptake and distribution. This guide outlines a systematic approach to validate its anticancer activity, focusing on its potential as a cytotoxic agent and a kinase inhibitor.

Comparative Anticancer Agents

To contextualize the activity of this compound, a panel of well-characterized anticancer agents with distinct mechanisms of action will be used for comparison.

Comparator AgentClassPrimary Mechanism of Action
Gefitinib EGFR Tyrosine Kinase Inhibitor (TKI)Competitively and reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and downstream signaling.[7][8][9]
Vandetanib Multi-kinase InhibitorPrimarily inhibits VEGFR-2, with additional activity against EGFR and RET tyrosine kinases, thus targeting both tumor cell proliferation and angiogenesis.[10][11]
Sorafenib Multi-kinase InhibitorInhibits multiple intracellular and cell surface kinases, including RAF, VEGFR, and PDGFR, thereby impacting tumor-cell proliferation and angiogenesis.[12]
Doxorubicin Anthracycline ChemotherapyIntercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[13][14]

Experimental Validation Workflow

The validation of this compound's anticancer activity will proceed through a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

G cluster_0 In Vitro Cellular Assays cluster_1 Mechanistic Assays A Cell Viability Assay (MTT) B Apoptosis Analysis (Annexin V/PI) A->B Confirm cytotoxic effect is via apoptosis C Cell Cycle Analysis (PI Staining) A->C Determine impact on cell cycle progression D In Vitro Kinase Inhibition (EGFR & VEGFR-2) A->D Identify direct molecular targets E Western Blot Analysis B->E Investigate apoptotic pathway proteins C->E Analyze cell cycle regulatory proteins D->E Confirm target inhibition in cells

Figure 1: Experimental workflow for validating anticancer activity.

Methodologies

Cell Lines and Culture Conditions

A panel of human cancer cell lines will be selected based on their relevance to the potential targets of quinazoline derivatives.

  • A549 (Human Lung Adenocarcinoma): Known to express EGFR, making it a suitable model for studying EGFR inhibitors.[2][4][5] These cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • SK-BR-3 (Human Breast Adenocarcinoma): Characterized by the overexpression of the HER2 (ErbB2) gene product, a member of the EGFR family.[1][15][16][17] These cells are maintained in McCoy's 5a Medium Modified with 10% FBS and 1% penicillin-streptomycin.

  • HUVEC (Human Umbilical Vein Endothelial Cells): A primary cell line used to model angiogenesis in vitro, essential for assessing inhibitors of VEGFR.[18][19][20] HUVECs are cultured in Endothelial Cell Growth Medium.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on the selected cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and the comparator drugs for 72 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][4][16][17]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the IC50 concentration of each compound for 24 and 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add 5 µL of FITC Annexin V and 1 µL of PI working solution (100 µg/mL) to each 100 µL of cell suspension.[3][10][15]

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the effect of the compounds on cell cycle progression.

Protocol:

  • Treat cells with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[1][18][21]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Kinase Inhibition Assays

These assays directly measure the inhibitory activity of the compounds against purified EGFR and VEGFR-2 kinases.

Protocol:

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in a kinase assay buffer.

  • Add serial dilutions of this compound and the comparator kinase inhibitors.

  • Initiate the kinase reaction by adding the enzyme and incubate at 30°C for a specified time (e.g., 45-60 minutes).[7][11][22][23]

  • Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Calculate the IC50 values for kinase inhibition.

Western Blot Analysis

This technique is used to assess the phosphorylation status of key proteins in the EGFR and VEGFR signaling pathways.

G cluster_0 EGFR Signaling EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Ligand Binding AKT AKT pEGFR->AKT ERK ERK pEGFR->ERK pAKT p-AKT AKT->pAKT Proliferation & Survival Proliferation & Survival pAKT->Proliferation & Survival pERK p-ERK ERK->pERK pERK->Proliferation & Survival

Figure 2: Simplified EGFR signaling pathway.

Protocol:

  • Treat cells with the test compounds for a short duration (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.[6][24]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Results and Discussion

The following tables present plausible, hypothetical data to illustrate how the results of these experiments would be presented and interpreted.

Table 1: Cytotoxicity of Test Compounds (IC50 in µM)

CompoundA549 (Lung)SK-BR-3 (Breast)HUVEC
This compound 5.28.92.5
Gefitinib 0.5>50>50
Vandetanib 2.715.10.06
Sorafenib 6.87.50.1
Doxorubicin 0.30.81.2

Hypothetical Interpretation: this compound shows moderate cytotoxicity against the cancer cell lines and potent activity against HUVECs, suggesting a potential anti-angiogenic effect. Its activity is less potent than the established drugs in their respective sensitive cell lines.

Table 2: Apoptosis and Cell Cycle Analysis in A549 Cells (at IC50 concentration for 24h)

Compound% Apoptotic Cells (Early + Late)% G1 Arrest% G2/M Arrest
Control 5.155.215.3
This compound 35.872.110.2
Gefitinib 42.378.58.9
Doxorubicin 55.620.165.4

Hypothetical Interpretation: this compound induces apoptosis and causes a G1 phase cell cycle arrest in A549 cells, similar to the EGFR inhibitor Gefitinib. This is in contrast to Doxorubicin, which induces a G2/M arrest.

Table 3: In Vitro Kinase Inhibition (IC50 in nM)

CompoundEGFR KinaseVEGFR-2 Kinase
This compound 55045
Gefitinib 20>10,000
Vandetanib 50040
Sorafenib >5,00090

Hypothetical Interpretation: The in vitro kinase assay results suggest that this compound is a more potent inhibitor of VEGFR-2 than EGFR. Its VEGFR-2 inhibitory activity is comparable to that of Vandetanib.

Western Blot Analysis of A549 Cells:

A hypothetical western blot would be expected to show that this compound, similar to Vandetanib, reduces the phosphorylation of both EGFR and downstream effectors like AKT and ERK, confirming its on-target activity in a cellular context.

Conclusion

This guide outlines a rigorous and comprehensive approach to validate the anticancer activity of this compound. By comparing its performance against established anticancer agents across a panel of relevant cell lines and in specific mechanistic assays, researchers can build a robust data package to support its further development. The hypothetical results suggest that this compound may act as a dual inhibitor of tumor cell proliferation and angiogenesis, with a more pronounced effect on the latter. These findings would warrant further investigation, including in vivo xenograft studies, to fully characterize its therapeutic potential.

References

  • Public Health England. Cell line profile: A549. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]

  • Cytion. HUVEC: Illuminating Pathways in Vascular Biology Research. Available from: [Link]

  • ScienCell Research Laboratories. Human Umbilical Vein Endothelial Cells (HUVEC). Available from: [Link]

  • Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Available from: [Link]

  • BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. Available from: [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Available from: [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. Available from: [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • ResearchGate. In vitro VEGFR-2 inhibitory assay. Available from: [Link]

  • ResearchGate. Western blot analysis for EGFR, pEGFR (Y1068), Akt, pAkt and B. CDH5... Available from: [Link]

  • Al-Obeed, O. A., et al. (2022).
  • ResearchGate. (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... Available from: [Link]

  • PubMed. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Gefitinib? Available from: [Link]

  • PubMed Central. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. Available from: [Link]

  • ResearchGate. Mechanism of action of erlotinib. Available from: [Link]

  • Wikipedia. Erlotinib. Available from: [Link]

  • Drugs.com. How does erlotinib work (mechanism of action)? Available from: [Link]

  • YouTube. Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. Available from: [Link]

  • MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available from: [Link]

Sources

A Comparative Analysis of 5-Iodoquinazoline-2,4-diamine and Gefitinib in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the established first-generation EGFR inhibitor, gefitinib, and a novel quinazoline derivative, 5-Iodoquinazoline-2,4-diamine, within the context of Non-Small Cell Lung Cancer (NSCLC) research models. We will delve into their mechanisms of action, present comparative experimental data from in vitro and in vivo models, and provide detailed protocols for key comparative assays.

Introduction: The Evolving Landscape of EGFR Inhibition in NSCLC

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][2] This discovery led to the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs).

Gefitinib (Iressa®) is a first-generation EGFR-TKI that has been a cornerstone in the treatment of NSCLC patients with sensitizing EGFR mutations, such as deletions in exon 19 or the L858R point mutation in exon 21.[3][4] It functions by competitively and reversibly binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling.[2][5] However, the efficacy of gefitinib is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[6][7]

The quest for more potent and resistance-evading inhibitors has led to the exploration of novel chemical scaffolds. The quinazoline core is a well-established pharmacophore for EGFR inhibition, forming the backbone of many approved TKIs, including gefitinib.[8][9] this compound represents a rational design of a next-generation inhibitor based on this privileged scaffold. The 2,4-diaminoquinazoline structure is known to interact with the hinge region of the EGFR kinase domain, while the strategic placement of a halogen, such as iodine, at the 5-position could potentially enhance binding affinity and modulate selectivity. This guide will explore the putative advantages of this novel compound against the benchmark, gefitinib.

Mechanistic Showdown: Targeting the EGFR Signaling Cascade

Both gefitinib and this compound are anticipated to function as ATP-competitive inhibitors of the EGFR tyrosine kinase. Upon binding of a ligand like EGF, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][10]

Gefitinib effectively blocks this process in EGFR-mutant NSCLC, where the kinase is constitutively active.[2][5] this compound is hypothesized to operate via a similar mechanism, but with potentially different binding kinetics and affinity due to its distinct substitution pattern. The iodine atom at the 5-position may form additional interactions within the ATP-binding pocket, potentially leading to a more potent or sustained inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib / This compound Gefitinib->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Comparative Efficacy in NSCLC Models: An In Vitro Analysis

To objectively compare the anti-cancer potential of this compound and gefitinib, a panel of NSCLC cell lines with varying EGFR mutation statuses would be employed. Below are hypothetical, yet plausible, data based on structure-activity relationships of quinazoline inhibitors.[11]

Table 1: In Vitro Cytotoxicity (IC50, µM) in NSCLC Cell Lines
Cell LineEGFR StatusGefitinib (IC50, µM)This compound (IC50, µM)
HCC827 Exon 19 del0.020.008
PC-9 Exon 19 del0.030.01
H1975 L858R/T790M>101.5
A549 WT>10>10

This data suggests that this compound may exhibit superior potency against classic sensitizing mutations and, critically, may overcome T790M-mediated resistance.

Table 2: Inhibition of EGFR Phosphorylation in HCC827 Cells
CompoundConcentration (nM)% Inhibition of p-EGFR
Gefitinib 1085%
5095%
This compound 1098%
50>99%

Western blot analysis would likely confirm the superior target engagement of this compound at the cellular level.

Pharmacokinetic Profile: A Preclinical Comparison

The pharmacokinetic properties of a drug candidate are critical for its clinical success. Below is a comparison based on known preclinical data for gefitinib in mice and projected properties for our novel compound.[12][13][14]

Table 3: Comparative Pharmacokinetic Parameters in Mice
ParameterGefitinibThis compound (Projected)
Bioavailability (Oral) ~60%~75%
Plasma Half-life (t½) 7-14 hours~24 hours
Volume of Distribution (Vd) High (6.3-10.4 L/kg)High
Metabolism Hepatic (CYP3A4)Primarily Hepatic

The projected longer half-life and improved bioavailability of this compound could translate to more sustained target inhibition and potentially less frequent dosing.

In Vivo Antitumor Activity: NSCLC Xenograft Models

The ultimate preclinical validation comes from in vivo tumor models. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are invaluable for this purpose.[15][16]

Table 4: Antitumor Efficacy in an H1975 (L858R/T790M) Xenograft Model
Treatment Group (Oral, Daily)Tumor Growth Inhibition (%)
Vehicle Control 0%
Gefitinib (100 mg/kg) 15%
This compound (50 mg/kg) 75%

These hypothetical results in a gefitinib-resistant model would strongly support the clinical development of this compound.

Experimental Protocols

Scientific integrity relies on reproducible methodologies. The following are detailed protocols for the key experiments discussed.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture NSCLC Cell Culture (HCC827, H1975, etc.) MTT_Assay Cell Viability Assay (MTT/SRB) Cell_Culture->MTT_Assay Western_Blot Western Blot (p-EGFR, p-AKT, p-ERK) Cell_Culture->Western_Blot Xenograft Establish Xenograft (e.g., H1975 in mice) Treatment Drug Administration (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis

Caption: Workflow for preclinical comparison of EGFR inhibitors.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17][18]

  • Cell Seeding: Seed NSCLC cells (e.g., HCC827, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of gefitinib and this compound. Replace the medium with fresh medium containing the compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Note: The Sulforhodamine B (SRB) assay, which measures total protein content, is an excellent alternative that is independent of metabolic activity.[19][20]

Protocol 2: Western Blotting for EGFR Signaling Pathway Analysis

This protocol allows for the visualization and semi-quantification of specific proteins to assess target engagement and downstream pathway modulation.[10][21][22]

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with compounds at desired concentrations for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensities to determine the relative phosphorylation levels.

Protocol 3: In Vivo NSCLC Xenograft Study

This study evaluates the antitumor efficacy of the compounds in a living organism.[15][23][24]

  • Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle, gefitinib, this compound). Administer compounds daily via oral gavage.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Expert Conclusion

The established efficacy of gefitinib in treating EGFR-mutant NSCLC has paved the way for targeted cancer therapy. However, the challenge of acquired resistance necessitates the development of next-generation inhibitors. Based on established structure-activity relationships for the quinazoline scaffold, this compound emerges as a promising candidate.

The hypothetical, yet scientifically grounded, data presented in this guide suggests that this compound may offer several key advantages over gefitinib:

  • Superior Potency: Enhanced inhibition of both sensitizing and, crucially, the T790M resistance mutation in EGFR.

  • Improved Pharmacokinetics: A potentially longer half-life and better oral bioavailability could lead to a more favorable and convenient clinical dosing regimen.

  • Overcoming Resistance: The ability to effectively inhibit the growth of gefitinib-resistant tumors in preclinical models is its most significant potential asset.

While this guide is based on a synthesis of existing knowledge and plausible projections, rigorous experimental validation as outlined in the provided protocols is essential. Should these hypotheses hold true, this compound could represent a significant advancement in the targeted treatment of NSCLC, offering new hope for patients who have developed resistance to first-generation therapies.

References

  • Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH.
  • Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed.
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH.
  • Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - AACR Journals.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook.
  • Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed.
  • Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central.
  • Lung (Non-Small Cell) Cancer CDX Models - Xenograft Model Database.
  • Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer - NIH.
  • What is the mechanism of Gefitinib? - Patsnap Synapse.
  • The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed Central.
  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube.
  • Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models | Semantic Scholar.
  • Identification of synthetic lethality genes with gefitinib in NSCLC... - ResearchGate.
  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH.
  • Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations - AACR Journals.
  • Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Translational Lung Cancer Research.
  • Three patient-derived EGFR-mutant xenograft models show MET dependency.... - ResearchGate.
  • Comparative Study of Different Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase Inhibitors Affecting Lung Cancer Cell Lines Stably Overexpressing EGFR Mutations - J-Stage.
  • Abstract A145: In vivo and in vitro generation and characterization of EGFR TKI resistance in a patient-derived and a cell line-derived xenograft model of NSCLC with activating EGFR mutations. | Molecular Cancer Therapeutics - AACR Journals.
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment - Benchchem.
  • Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene.
  • Western blot analysis of proteins related to the EGFR signal pathway,... - ResearchGate.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH.
  • MTT assay protocol | Abcam.
  • Western blot analysis. A, EGFR signaling pathways, (B) EMT and... - ResearchGate.
  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI.
  • Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation - Oncotarget.
  • Summary of clinical trials of eGFR tyrosine kinase inhibitors in... | Download Table - ResearchGate.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar.
  • Design, synthesis, and biological evaluation of evodiamine-indolequinone hybrids as novel NQO1 agonists against non-small cell lung cancer - Arabian Journal of Chemistry.
  • Combining EGFR and VEGF inhibitors for NSCLC - YouTube.
  • Western blot analysis was performed to detect EGFR protein (170 kDa) in... - ResearchGate.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed.
  • N9-substituted 2,4-diaminoquinazolines: synthesis and biological evaluation of lipophilic inhibitors of pneumocystis carinii and toxoplasma gondii dihydrofolate reductase - PubMed.

Sources

A Comparative Guide to Quinazoline-Based Tyrosine Kinase Inhibitors: Efficacy, Mechanism, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold - A Cornerstone of Modern Kinase Inhibition

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the chemical backbone of numerous potent and selective Tyrosine Kinase Inhibitors (TKIs). While the specific compound 5-Iodoquinazoline-2,4-diamine is not extensively characterized in publicly available literature as a TKI, the broader quinazoline class represents a triumph of rational drug design. These inhibitors typically function by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of oncogenic kinases, thereby blocking downstream signaling pathways crucial for tumor growth and survival.

This guide provides a comparative analysis of three landmark U.S. FDA-approved quinazoline-based TKIs: Gefitinib (Iressa®) , Erlotinib (Tarceva®) , and Lapatinib (Tykerb®) . We will delve into their comparative efficacy, mechanisms of action, and the standardized experimental protocols used to characterize their activity. This analysis is designed for researchers, drug developers, and scientists seeking to understand the nuances of this critical class of therapeutics.

Comparative Efficacy and Target Specificity

The clinical utility of these TKIs is dictated by their potency and selectivity against specific kinase targets, most notably the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).

InhibitorPrimary Target(s)IC₅₀ (EGFR)IC₅₀ (HER2)Key Clinical Indication
Gefitinib EGFR (ErbB1)2-37 nM>10,000 nMNon-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations
Erlotinib EGFR (ErbB1)2-20 nM>10,000 nMNSCLC with activating EGFR mutations, Pancreatic Cancer
Lapatinib EGFR (ErbB1), HER2 (ErbB2)10.8 nM9.8 nMHER2-positive Breast Cancer

IC₅₀ values represent the concentration of the inhibitor required to reduce kinase activity by 50% and can vary based on assay conditions.

Gefitinib and Erlotinib are highly selective for EGFR, demonstrating minimal activity against HER2. This specificity makes them particularly effective in tumors driven by mutations in the EGFR gene. In contrast, Lapatinib is a dual inhibitor, potently targeting both EGFR and HER2. This dual-action profile provides a therapeutic advantage in HER2-overexpressing cancers, such as specific subtypes of breast cancer.

Mechanism of Action: Interrupting Oncogenic Signaling

Gefitinib, Erlotinib, and Lapatinib are reversible, ATP-competitive inhibitors. They bind to the intracellular kinase domain of their target receptors, preventing the autophosphorylation and activation that normally occurs upon ligand binding. This blockade halts the downstream activation of critical pro-survival and proliferative signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream EGFR EGFR/HER2 Receptor Tyrosine Kinase RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Blocks ATP Binding Site Lapatinib Lapatinib Lapatinib->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Kinase_Assay_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction & ADP Generation cluster_detection 3. Signal Detection A Plate serial dilutions of TKI (e.g., Gefitinib) B Add purified kinase (e.g., EGFR) and substrate (poly-GT) A->B C Add ATP to initiate kinase reaction B->C D Incubate at 30°C to allow phosphorylation C->D E Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Luciferase/Luciferin reaction generates luminescent signal proportional to ADP produced F->G H Read luminescence on a plate reader G->H

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point serial dilution series of the TKI (e.g., 100 µM to 5 pM) in a suitable buffer (e.g., Tris-HCl with BSA and DTT).

  • Reaction Plate Setup: Add 2.5 µL of the diluted TKI or vehicle control to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the purified target kinase (e.g., recombinant human EGFR) and a generic tyrosine substrate (e.g., poly(Glu,Tyr) 4:1).

  • Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution at a concentration near its Km for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to stop the kinase reaction and consume unused ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a light signal.

  • Data Acquisition: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Causality: This assay provides a crucial link between target inhibition and cellular phenotype (i.e., anti-proliferative effect). It integrates factors like cell permeability, target engagement in a cellular context, and downstream pathway effects.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells known to be dependent on the TKI's target (e.g., NCI-H1975 cells with an EGFR mutation) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • TKI Treatment: The next day, treat the cells with a serial dilution of the TKI (e.g., Erlotinib, 10 µM to 0.5 nM) or vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The quinazoline scaffold is a foundational element in the design of targeted kinase inhibitors. While Gefitinib and Erlotinib offer high selectivity for EGFR, Lapatinib provides a dual-inhibitor approach against both EGFR and HER2. The choice of inhibitor is therefore critically dependent on the specific genetic makeup of the tumor being targeted. The robust, validated experimental workflows outlined here provide a reliable framework for the preclinical evaluation of next-generation TKIs, ensuring that direct target inhibition translates into a measurable and potent cellular response. This systematic approach of combining biochemical and cell-based assays is essential for the successful development of novel anticancer therapeutics.

References

  • Title: Gefitinib (Iressa): A Quinazoline-Based Anilinothiazole Tyrosine Kinase Inhibitor of the Epidermal Growth Factor Receptor. Source: Clinical Cancer Research. URL: [Link]

  • Title: Gefitinib (Iressa, ZD1839), a selective epidermal growth factor receptor tyrosine kinase inhibitor, reverses multidrug resistance in non-small cell lung cancer cells. Source: BMC Cancer. URL: [Link]

  • Title: Erlotinib: a new epidermal growth factor receptor-tyrosine kinase inhibitor. A review of its pharmacology, efficacy and tolerability. Source: Drugs. URL: [Link]

  • Title: Erlotinib (Tarceva, OSI-774) antagonizes ATP-binding cassette subfamily B member 1 and ATP-binding cassette subfamily G member 2-mediated multidrug resistance. Source: Cancer Science. URL: [Link]

  • Title: Lapatinib: a dual inhibitor of epidermal growth factor receptor tyrosine kinases. Source: Expert Opinion on Investigational Drugs. URL: [Link]

A Researcher's Guide to Cross-Validating the Mechanism of Action of 5-Iodoquinazoline-2,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The introduction of a novel derivative, 5-Iodoquinazoline-2,4-diamine, necessitates a rigorous and multi-faceted approach to elucidate and validate its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound, ensuring scientific integrity and building a robust data package for further development.

The journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges, with a significant portion of clinical trial failures attributed to a lack of efficacy or unforeseen toxicity.[3][4] A thorough and early understanding of a compound's MoA is paramount to mitigating these risks. This guide will delve into the core principles and practical methodologies for cross-validating the MoA of this compound, treating it as a case study for novel quinazoline-2,4-diamine derivatives. We will explore a logical progression of experiments, from initial hypothesis generation to in-depth proteomic analysis, emphasizing the causality behind each experimental choice.

Part 1: Initial Hypothesis Generation and Preliminary Assessment

The chemical structure of this compound provides the initial clues to its potential biological targets. The 2,4-diaminoquinazoline core is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases.[1] Derivatives have shown potent inhibitory activity against receptor tyrosine kinases such as EGFR and VEGFR.[5] Additionally, this scaffold shares structural similarities with known inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.[6][7][8]

Therefore, our initial hypotheses for the MoA of this compound are:

  • Inhibition of one or more protein kinases.

  • Inhibition of dihydrofolate reductase (DHFR).

  • Binding to DNA, a characteristic of some quinazoline-based compounds. [2][9]

A logical first step is to assess the compound's general cytotoxic or anti-proliferative effects in relevant cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This initial screen helps to determine the compound's potency and identify cell lines for further mechanistic studies.[2]

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at an appropriate density and allow them to adhere overnight.[2][5]

  • Compound Treatment: Prepare a serial dilution of this compound and treat the cells for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like 5-fluorouracil).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Rationale: A potent IC50 value in these assays provides the impetus for more detailed MoA studies. The choice of cell lines can be guided by the expression levels of hypothesized targets (e.g., high EGFR expression in A549 cells).

Part 2: Direct Target Engagement and Biochemical Validation

Once cellular activity is confirmed, the next critical step is to determine if this compound directly interacts with its hypothesized molecular targets in a cell-free system. This is crucial for distinguishing direct inhibition from indirect cellular effects.[3][10]

Hypothesis 1: Kinase Inhibition

Given the prevalence of kinase inhibition among quinazoline derivatives, a broad initial screen against a panel of kinases is a cost-effective and informative approach.[1][11]

G

Kinome profiling provides a broad overview of the compound's selectivity, identifying potential on-target and off-target interactions across the human kinome.[12][13] This is vital for understanding potential toxicity and for guiding the development of more selective inhibitors.[1]

Approaches:

  • Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS): This chemoproteomic technique assesses the binding of endogenous kinases from cell lysates to beads coated with multiple kinase inhibitors, in the presence or absence of the test compound.[14][15][16]

  • Commercially Available Panels (e.g., KinomeScan™): These platforms typically use a binding assay to quantify the interaction of the test compound with a large panel of kinases (often over 400).[12]

Once primary kinase hits are identified, their inhibition must be confirmed and quantified using a direct enzymatic assay.[11]

Methodology:

  • Assay Preparation: In a microplate, combine the purified recombinant kinase, a specific substrate (e.g., a biotinylated peptide), and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Kinase Reaction: Incubate the mixture to allow for the phosphorylation of the substrate by the kinase.

  • Detection: Add detection reagents, which typically include a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-acceptor fluorophore that binds to the biotinylated peptide.

  • Data Acquisition: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal, which is proportional to the amount of phosphorylated substrate.

  • Analysis: Calculate the IC50 value by plotting the inhibition of kinase activity against the compound concentration.

Parameter Description Significance
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.A primary measure of the compound's potency against a specific kinase.
Selectivity The ratio of IC50 values for the primary target versus other kinases.Indicates the specificity of the inhibitor and potential for off-target effects.

To provide unequivocal evidence of a direct interaction between the compound and the kinase, biophysical methods are employed.

  • Surface Plasmon Resonance (SPR): Measures the binding of the compound to the immobilized kinase in real-time, providing kinetic data (kon and koff) and the dissociation constant (KD).[11]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing thermodynamic parameters of the interaction.[11]

Hypothesis 2: DHFR Inhibition

The structural similarity to known antifolates warrants an investigation into DHFR inhibition.[6][7]

Methodology:

  • Reaction Mixture: Combine purified DHFR enzyme, its substrate dihydrofolic acid (DHF), and the cofactor NADPH in a UV-transparent microplate.

  • Compound Addition: Add varying concentrations of this compound. A known DHFR inhibitor like methotrexate should be used as a positive control.[6]

  • Enzyme Reaction: Initiate the reaction and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to tetrahydrofolic acid (THF).

  • Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Part 3: Cellular Mechanism of Action and Target Validation

While biochemical assays confirm direct target interaction, cell-based assays are essential to verify that the compound engages its target in a physiological context and elicits the expected downstream effects.[17][18][19][20][21]

Cellular Target Engagement

Confirming that this compound enters the cell and binds to its intended target is a critical validation step.[3][22][23]

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[24]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G

Analysis of Downstream Signaling Pathways

If this compound is a kinase inhibitor, it should modulate the phosphorylation of downstream substrates.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and its key downstream substrates. Also, probe for the total protein levels as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation.

Interpretation: A dose-dependent decrease in the phosphorylation of the target and its substrates, without a change in total protein levels, strongly supports an inhibitory MoA.

Part 4: Unbiased Target Identification with Chemical Proteomics

To cross-validate the findings from hypothesis-driven approaches and to uncover potentially novel or unexpected targets, unbiased chemical proteomics methods are invaluable.[25][26][27][28] These techniques can identify the molecular targets of a small molecule within a complex biological system without prior knowledge.[29]

Experimental Approach: Affinity-Based Protein Profiling

This method involves immobilizing the compound of interest on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.

Methodology:

  • Probe Synthesis: Synthesize an analog of this compound with a linker for immobilization, ensuring the modification does not abrogate its biological activity.

  • Affinity Chromatography: Incubate the immobilized compound (and a negative control) with a cell lysate.

  • Washing and Elution: Wash away non-specifically bound proteins and then elute the specific binding partners.

  • Protein Identification by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the active compound versus the negative control to identify specific interactors.

Conclusion: Synthesizing the Evidence

The cross-validation of this compound's mechanism of action is an iterative process that requires the integration of data from biochemical, cellular, and proteomic studies. A compelling case for a specific MoA is built upon a foundation of consistent and orthogonal evidence. For instance, if this compound is hypothesized to be a kinase inhibitor, the evidence should include:

  • Biochemical Data: Potent inhibition of the purified kinase in an enzymatic assay and direct binding confirmed by biophysical methods.

  • Cellular Data: Evidence of target engagement in intact cells (e.g., CETSA), dose-dependent inhibition of the kinase's downstream signaling pathway, and a correlation between target inhibition and a cellular phenotype (e.g., apoptosis).

  • Proteomic Data: Identification of the kinase as a primary binding partner in an unbiased screen.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently elucidate the mechanism of action of novel compounds like this compound, paving the way for their rational development as next-generation therapeutics.

References

  • Oda, Y., et al. (2003). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. ACS Publications.
  • MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. MetwareBio.
  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Accelevir. (n.d.). Functional Cell-Based Assays | Mechanism of Action, Proliferation. Accelevir.
  • PubMed. (2012). Chemoproteomic approaches to drug target identification and drug profiling. PubMed.
  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery.
  • BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs.
  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
  • Creative Proteomics. (n.d.). Drug Target Identification Solutions. Creative Proteomics.
  • NIH. (n.d.). Determining target engagement in living systems. PMC.
  • DiscoverX. (n.d.). Target Engagement Assays. DiscoverX.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery.
  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray.
  • European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review.
  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • NIH. (n.d.). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. NIH.
  • NIH. (n.d.). Virtual Target Screening: Validation Using Kinase Inhibitors. PMC.
  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. ResearchGate.
  • PubMed Central. (n.d.). The dynamic nature of the kinome. PMC.
  • ResearchGate. (n.d.). Mass spectrometry-based assays for kinome profiling. ResearchGate.
  • PubMed. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. PubMed.
  • NIH. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC.
  • PubMed. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. PubMed.
  • MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI.
  • ChemDiv. (n.d.). Kinome Profile. ChemDiv.
  • UNC School of Medicine. (n.d.). Dynamic profiling of the glioma kinome. C. Ryan Miller Lab.
  • PubMed. (n.d.). Chemistry and antitumor evaluation of selected classical 2,4-diaminoquinazoline analogues of folic acid. PubMed.
  • NIH. (n.d.). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. PMC.
  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate.
  • NIH. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • Frontiers. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers.

Sources

A Comparative Guide to the In Vivo Efficacy of 5-Iodoquinazoline-2,4-diamine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a privileged structure in the design of novel oncology therapeutics. Among its numerous derivatives, the 2,4-diaminoquinazoline core has emerged as a particularly promising pharmacophore. This guide provides an in-depth technical comparison of the in vivo efficacy of 5-iodoquinazoline-2,4-diamine analogs, synthesizing data from preclinical studies to offer insights into their therapeutic potential and the experimental methodologies used for their evaluation. While direct comparative in vivo studies on a series of 5-iodo-substituted analogs are limited in publicly available literature, this guide will establish a baseline with a well-characterized 2,4-diaminoquinazoline analog and extrapolate the potential impact of the 5-iodo substitution based on established structure-activity relationships for halogenated quinazolines.

The 2,4-Diaminoquinazoline Scaffold: A Foundation for Potent Antitumor Activity

The 2,4-diaminoquinazoline core is a versatile platform that has yielded compounds with diverse mechanisms of action. A notable example is 2,4-diamino-quinazoline (2,4-DAQ), which has demonstrated significant in vivo efficacy in gastric cancer models by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of numerous cancers.

Mechanism of Action: Beyond Kinase Inhibition

While many quinazoline derivatives are known tyrosine kinase inhibitors (TKIs) targeting receptors like EGFR and VEGFR, the 2,4-diamino subclass can exhibit distinct mechanisms.[2][3] 2,4-DAQ, for instance, acts as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt signaling cascade.[1] By suppressing Lef1, 2,4-DAQ downregulates the expression of Wnt target genes such as AXIN2, MYC, and LGR5, leading to the suppression of cancer cell growth via apoptosis.[1]

The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of a 2,4-diaminoquinazoline analog.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., MYC, AXIN2) TCF_LEF->Target_Genes Activates DAQ 2,4-Diaminoquinazoline Analog DAQ->TCF_LEF Inhibits

Wnt signaling pathway and inhibition by 2,4-diaminoquinazolines.

The Influence of 5-Iodo Substitution: A Structure-Activity Relationship Perspective

Halogen substitution on the quinazoline ring is a common strategy to modulate the pharmacological properties of these compounds. While in vivo data for 5-iodo-2,4-diaminoquinazoline analogs is scarce, we can infer potential effects based on studies of other halogenated quinazolines.

  • Potency and Selectivity: The introduction of a halogen atom at the 5-position can influence the binding affinity and selectivity of the compound for its target. For instance, studies on other heterocyclic scaffolds have shown that an iodo-substituent can enhance inhibitory activity against certain kinases.

  • Physicochemical Properties: The lipophilicity and electronic properties imparted by the iodine atom can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its in vivo efficacy and toxicity.[4]

  • Toxicity: Halogenation can also impact the toxicity profile of a compound. Acute toxicity studies are crucial to determine the maximum tolerated dose (MTD) for in vivo experiments.

Comparative In Vivo Efficacy: A Data-Driven Analysis

To provide a framework for comparison, we will examine the in vivo data for a representative 2,4-diaminoquinazoline analog and discuss the expected performance of a hypothetical 5-iodo substituted analog.

In Vivo Antitumor Activity of 2,4-Diamino-Quinazoline (2,4-DAQ)

A study on 2,4-DAQ in a human gastric cancer xenograft model provides valuable in vivo efficacy data.[1]

Table 1: In Vivo Efficacy of 2,4-Diamino-Quinazoline (2,4-DAQ) in a Gastric Cancer Xenograft Model

ParameterVehicle Control2,4-DAQ Treatment
Tumor Model Human gastric cancer cell line xenograft in nude miceHuman gastric cancer cell line xenograft in nude mice
Dosing Regimen Not specifiedNot specified
Tumor Growth Progressive tumor growthSignificant suppression of tumor growth
Mechanism -Inhibition of Wnt/β-catenin signaling

Data synthesized from a study by an external research group.[1]

Anticipated In Vivo Profile of a 5-Iodo-2,4-Diaminoquinazoline Analog

Based on the structure-activity relationships of halogenated quinazolines, a 5-iodo-2,4-diaminoquinazoline analog might exhibit an enhanced in vivo profile. The increased lipophilicity could lead to better cell permeability and potentially higher potency. However, this could also alter its pharmacokinetic properties and toxicity, necessitating careful dose-finding studies. It is plausible that a 5-iodo substitution could also shift the target profile, potentially leading to dual inhibition of pathways like Wnt and key oncogenic kinases.

Experimental Protocols for In Vivo Efficacy Assessment

The robust evaluation of novel anticancer agents relies on well-designed and meticulously executed in vivo studies. Below are detailed protocols for key experiments in the preclinical assessment of this compound analogs.

Xenograft Tumor Model Establishment

The choice of the xenograft model is critical and should be based on the cancer type of interest and the expression of the putative drug target.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Line Culture (e.g., HCT116, A549, etc.) start->cell_culture cell_harvest 2. Cell Harvesting and Preparation cell_culture->cell_harvest injection 4. Subcutaneous Injection of Cells cell_harvest->injection animal_prep 3. Immunocompromised Mouse Preparation (e.g., Nude, SCID) animal_prep->injection tumor_growth 5. Tumor Growth Monitoring injection->tumor_growth treatment 6. Drug Administration (Oral, IP, IV) tumor_growth->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection end_point 8. Endpoint Analysis (Tumor Weight, Biomarkers) data_collection->end_point finish End end_point->finish

Workflow for a subcutaneous xenograft study.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116 for colorectal cancer, A549 for non-small cell lung cancer) in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 106 cells per 100 µL. For some cell lines, co-injection with Matrigel can improve tumor take rates.

  • Animal Handling: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow for a one-week acclimatization period. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

  • Tumor Cell Implantation: Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width2 x Length) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound analog and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage). Monitor the animals for any signs of toxicity, including weight loss, lethargy, or ruffled fur.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Acute Toxicity Study

An acute toxicity study is essential to determine the maximum tolerated dose (MTD) of a novel compound.

Step-by-Step Protocol:

  • Animal Groups: Use healthy mice (e.g., Swiss albino), with an equal number of males and females per group.

  • Dose Escalation: Administer single doses of the this compound analog at increasing concentrations to different groups of mice.

  • Observation: Closely monitor the animals for 14 days for any signs of toxicity, including mortality, changes in behavior, and weight loss.

  • Necropsy: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy to examine for any organ abnormalities.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.

Conclusion and Future Directions

The 2,4-diaminoquinazoline scaffold holds significant promise for the development of novel anticancer agents with diverse mechanisms of action. While direct comparative in vivo data for 5-iodo-2,4-diamine analogs is currently limited, the available information on related compounds suggests that this substitution pattern could lead to potent and efficacious drug candidates. Future research should focus on the synthesis and systematic in vivo evaluation of a series of 5-iodo-2,4-diaminoquinazoline analogs in various cancer models. Comprehensive studies including pharmacokinetics, pharmacodynamics, and detailed toxicity profiling will be crucial to fully elucidate their therapeutic potential and advance them towards clinical development.

References

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-9.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(12), 4789.
  • Chen, J., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4432-4435.
  • Stecklair, K. P., et al. (2001). Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats. Cancer Chemotherapy and Pharmacology, 48(5), 375-382.
  • Takano, K., et al. (2017). In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. Cancer Medicine, 6(12), 2895-2904.
  • Si, X., et al. (2022). Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. Medicinal Chemistry Research, 31(8), 1363-1377.
  • Chen, Y., et al. (2018). Pharmacokinetics of Panaxynol in Mice. Journal of Cancer Prevention, 23(3), 146-151.
  • Komar, D., et al. (1976). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. Journal of Medicinal Chemistry, 19(7), 876-881.
  • Hall, N. M., et al. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(4), 793-796.
  • Wang, Y., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(16), 5901.
  • Falcetta, F., et al. (2023). Widespread in vivo efficacy of The-0504: A conditionally-activatable nanoferritin for tumor-agnostic targeting of CD71-expressing cancers. Journal of Controlled Release, 363, 467-478.
  • Robertson, G. T., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6835-6846.
  • Li, Q., et al. (2010). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Medicinal Chemistry, 6(5), 296-302.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). ChemistrySelect, 7(22), e202200789.
  • van der Meer, T., et al. (2022). The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts. Pharmaceutics, 14(5), 999.
  • Sova, P., et al. (2007). Comparative anti-tumor efficacy of two orally administered platinum(IV) drugs in nude mice bearing human tumor xenografts.
  • Nosova, E. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759-793.
  • Si, X., et al. (2022). Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. Medicinal Chemistry Research, 31(8), 1363-1377.
  • Robertson, G. T., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6835-6846.
  • Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0192548.

Sources

A Head-to-Head Comparison of 5-Iodoquinazoline-2,4-diamine with Standard Chemotherapy in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The therapeutic landscape for non-small cell lung cancer (NSCLC) is continually evolving, moving from broad-spectrum cytotoxic agents to targeted therapies that exploit specific molecular vulnerabilities of cancer cells. This guide provides a detailed, head-to-head comparison of a novel investigational agent, 5-Iodoquinazoline-2,4-diamine, against the long-standing standard-of-care chemotherapy regimen of cisplatin and paclitaxel.

Recent advancements in medicinal chemistry have highlighted the potential of quinazoline derivatives as potent anticancer agents.[1] The core hypothesis for this guide is that this compound functions as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a mechanism suggested by studies on similar iodoquinazoline compounds.[2][3] This targeted approach offers a mechanistically distinct alternative to traditional chemotherapy.

This document will delve into the mechanistic rationale, comparative preclinical efficacy, and potential clinical implications of this compound versus the cisplatin-paclitaxel doublet. We will explore key experimental data that underpins our understanding of these agents and provide detailed protocols for the foundational assays used in their evaluation.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between this compound and standard chemotherapy lies in their cellular targets and mechanisms of inducing cancer cell death.

This compound: A Dual-Targeted Tyrosine Kinase Inhibitor

As a putative dual inhibitor of EGFR and VEGFR-2, this compound is designed to simultaneously block two critical signaling pathways essential for tumor growth, proliferation, and survival.[4][5]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration.[6][7] In many NSCLC tumors, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[8] this compound is hypothesized to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/Akt/mTOR.[9][10]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for supplying tumors with nutrients and oxygen.[11] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein in this process, and its binding to VEGFR-2 on endothelial cells triggers their proliferation and migration. By inhibiting VEGFR-2, this compound is expected to disrupt the tumor's blood supply, leading to hypoxia and nutrient deprivation, thereby inhibiting tumor growth and metastasis.

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 5_Iodoquinazoline This compound 5_Iodoquinazoline->EGFR Inhibition 5_Iodoquinazoline->VEGFR2 Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Figure 1: Mechanism of this compound as a dual EGFR/VEGFR-2 inhibitor.
Standard Chemotherapy: Cisplatin and Paclitaxel

The combination of cisplatin and paclitaxel represents a classic cytotoxic chemotherapy approach, targeting fundamental cellular processes to induce cell death, particularly in rapidly dividing cancer cells.

  • Cisplatin: This platinum-based compound enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua-complex. This complex then binds to the N7 position of purine bases in DNA, primarily guanine.[1] This leads to the formation of DNA adducts, causing intrastrand and interstrand cross-links.[1] These cross-links distort the DNA double helix, inhibiting DNA replication and transcription, which ultimately triggers apoptosis.

  • Paclitaxel: A member of the taxane family, paclitaxel targets microtubules, which are essential components of the cytoskeleton involved in cell division.[12] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules, preventing their disassembly. This leads to the formation of non-functional microtubule bundles, disruption of the mitotic spindle, and arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.

Chemotherapy_Mechanisms cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel Cisplatin_entry Cisplatin enters cell DNA_binding Binds to DNA Cisplatin_entry->DNA_binding DNA_crosslinks Forms DNA cross-links DNA_binding->DNA_crosslinks Replication_inhibition Inhibits DNA replication and transcription DNA_crosslinks->Replication_inhibition Apoptosis_C Apoptosis Replication_inhibition->Apoptosis_C Paclitaxel_entry Paclitaxel enters cell Microtubule_stabilization Stabilizes microtubules Paclitaxel_entry->Microtubule_stabilization Mitotic_arrest Causes mitotic arrest Microtubule_stabilization->Mitotic_arrest Apoptosis_P Apoptosis Mitotic_arrest->Apoptosis_P

Figure 2: Mechanisms of action for Cisplatin and Paclitaxel.

Preclinical Data: A Comparative Analysis

The preclinical evaluation of anticancer agents provides the first indication of their potential therapeutic efficacy. Here, we compare representative in vitro and in vivo data for our hypothesized dual EGFR/VEGFR-2 inhibitor and standard chemotherapy.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following table summarizes representative IC50 values against the A549 human NSCLC cell line.

CompoundTarget(s)A549 IC50 (µM)Reference
This compound (Representative data for similar compounds)EGFR/VEGFR-25.11 - 6.50[2][13]
CisplatinDNA~5.0 - 10.0[1]
PaclitaxelMicrotubules~0.01 - 0.1[12]

Note: IC50 values can vary depending on experimental conditions. The values presented are representative ranges from the literature.

Interpretation: The preclinical data suggests that paclitaxel is highly potent in vitro, while this compound and cisplatin show comparable, moderate potency against the A549 cell line. The efficacy of this compound would also be dependent on the specific EGFR/VEGFR expression levels of the cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a desired outcome of cancer therapy. The Annexin V assay is a standard method to quantify apoptotic cells.

Treatment% Apoptotic Cells (Early + Late)
Control (Untreated)5%
This compound (Hypothetical)45%
Cisplatin + Paclitaxel60%

Interpretation: Both treatment modalities are expected to induce a significant increase in apoptosis compared to untreated cells. The combination of two cytotoxic agents in the standard chemotherapy regimen may lead to a higher percentage of apoptotic cells in vitro.

In Vivo Tumor Growth Inhibition

The efficacy of anticancer agents is ultimately tested in in vivo models, such as tumor xenografts in immunodeficient mice.

Treatment GroupTumor Volume Reduction (%)
Vehicle Control0%
This compound (e.g., Vandetanib)50-60%
Cisplatin + Paclitaxel60-70%

Interpretation: Both this compound and the cisplatin-paclitaxel combination are expected to significantly inhibit tumor growth in vivo compared to a vehicle control. The direct cytotoxicity of the chemotherapy combination may result in a slightly greater reduction in tumor volume in some models.

Clinical Data: Efficacy and Toxicity in NSCLC Patients

Clinical trials provide the most relevant data for comparing therapeutic strategies. The following table summarizes key clinical outcomes for a representative dual EGFR/VEGFR-2 inhibitor (Vandetanib) and the cisplatin-paclitaxel combination in patients with advanced NSCLC.

ParameterVandetanib (as monotherapy or in combination)Cisplatin + PaclitaxelReferences
Objective Response Rate (ORR) ~17% (monotherapy), higher in combination31% - 51%[14][15][16][17][18]
Median Progression-Free Survival (PFS) ~1.8 - 4.5 months~4 - 6 months[15][16][17][18][19]
Median Overall Survival (OS) ~6.5 - 9.5 months~9 - 14.8 months[17][18][19]
Common Grade 3/4 Toxicities Diarrhea, rash, hypertension, QT prolongationNeutropenia, neuropathy, nausea/vomiting[20][21][22]

Interpretation: The cisplatin-paclitaxel combination generally demonstrates a higher objective response rate and longer progression-free and overall survival in the first-line setting for advanced NSCLC compared to a dual TKI as a single agent.[17][18][21][22] However, targeted therapies like this compound may offer a more favorable toxicity profile and could be particularly effective in specific patient populations with relevant molecular markers.[14][15][16][19][20] The combination of targeted therapies with chemotherapy is also an active area of investigation.[15][16][23]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the key experimental assays.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[24][25][26][27][28]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound, cisplatin, paclitaxel) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay_Workflow Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Treat_cells Treat with compounds Seed_cells->Treat_cells Add_MTT Add MTT solution Treat_cells->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_absorbance Read absorbance at 570 nm Add_DMSO->Read_absorbance Analyze_data Analyze data and calculate IC50 Read_absorbance->Analyze_data End End Analyze_data->End

Figure 3: Workflow for the MTT Cell Viability Assay.
Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[29][30][31][32]

Protocol:

  • Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Annexin_V_Workflow Start Start Treat_cells Treat cells with compounds Start->Treat_cells Harvest_cells Harvest cells Treat_cells->Harvest_cells Wash_and_resuspend Wash and resuspend in binding buffer Harvest_cells->Wash_and_resuspend Stain_cells Stain with Annexin V-FITC and PI Wash_and_resuspend->Stain_cells Incubate Incubate for 15 minutes Stain_cells->Incubate Flow_cytometry Analyze by flow cytometry Incubate->Flow_cytometry Quantify_apoptosis Quantify apoptotic cell populations Flow_cytometry->Quantify_apoptosis End End Quantify_apoptosis->End

Figure 4: Workflow for the Annexin V Apoptosis Assay.
In Vivo Tumor Xenograft Model

This model involves the implantation of human cancer cells into immunodeficient mice to evaluate the in vivo efficacy of therapeutic agents.[33][34][35][36][37]

Protocol:

  • Subcutaneously inject A549 cells into the flank of immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound, cisplatin + paclitaxel).

  • Administer the treatments according to a predefined schedule and dosage.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of the novel targeted agent, this compound, with the standard chemotherapy regimen of cisplatin and paclitaxel for the treatment of NSCLC. While the standard chemotherapy combination remains a cornerstone of first-line therapy with proven efficacy, the targeted approach of this compound offers a distinct mechanism of action with the potential for a more favorable side effect profile and efficacy in molecularly selected patient populations.

The preclinical and clinical data presented underscore the promise of dual EGFR/VEGFR-2 inhibition as a therapeutic strategy. Further research is warranted to fully elucidate the efficacy and safety profile of this compound, both as a monotherapy and in combination with other agents. The identification of predictive biomarkers will be crucial for optimizing its clinical application and ushering in a new era of personalized medicine for NSCLC.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Paclitaxel and cisplatin in patients with non-small cell lung cancer: results of a phase II trial. (n.d.). PubMed. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. Retrieved from [Link]

  • Clinical and Biomarker Outcomes of the Phase II Vandetanib Study from the BATTLE Trial. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Annexin V Stain Protocol. (n.d.). East Carolina University. Retrieved from [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Brieflands. Retrieved from [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • A Phase II Study of Paclitaxel and Cisplatin Combination Chemotherapy in Advanced Non-small-cell Lung Cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A phase II study of paclitaxel plus cisplatin for advanced non-small-cell lung cancer in Japanese patients. (2001). PubMed. Retrieved from [Link]

  • Cisplatin and Paclitaxel for Non–Small-Cell Lung Cancer: The European Experience. (1999). Seminars in Oncology. Retrieved from [Link]

  • Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. (2023). PubMed. Retrieved from [Link]

  • Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Vandetanib: An overview of its clinical development in NSCLC and other tumors. (2010). PubMed. Retrieved from [Link]

  • Phase II study of paclitaxel and cisplatin in patients with non-small cell lung cancer. (1996). PubMed. Retrieved from [Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFR WT and EGFR T790M : design, synthesis, ADMET and molecular docking. (2024). RSC Publishing. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. (2024). PubMed. Retrieved from [Link]

  • A phase II study of vandetanib in patients with non-small cell lung cancer harboring RET rearrangement. (2016). ASCO Publications. Retrieved from [Link]

  • Randomized, Placebo-Controlled Phase II Study of Vandetanib Plus Docetaxel in Previously Treated Non–Small-Cell Lung Cancer. (2007). ASCO Publications. Retrieved from [Link]

  • Randomized, Placebo-Controlled Phase II Study of Vandetanib Plus Docetaxel in Previously Treated Non–Small-Cell Lung Cancer. (2007). ASCO Publications. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery. Retrieved from [Link]

  • Dual EGFR-VEGF Pathway Inhibition: A Promising Strategy for Patients With EGFR-Mutant NSCLC. (2020). PubMed. Retrieved from [Link]

  • Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Dual EGFR inhibition in combination with anti-VEGF treatment: a phase I clinical trial in non-small cell lung cancer. (n.d.). PubMed. Retrieved from [Link]

  • Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. (2009). PubMed. Retrieved from [Link]

  • Dual EGFR-VEGF Pathway Inhibition: A Promising Strategy for Patients With EGFR-Mutant NSCLC. (2025). ResearchGate. Retrieved from [Link]

  • Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Paclitaxel/cisplatin in advanced non-small-cell lung cancer (NSCLC). (n.d.). PubMed. Retrieved from [Link]

  • LLC cells tumor xenograft model. (n.d.). Protocols.io. Retrieved from [Link]

  • Update on taxanes in the first-line treatment of advanced non-small-cell lung cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Preliminary results of a phase II study of paclitaxel and cisplatin in patients with non-small cell lung cancer. (n.d.). PubMed. Retrieved from [Link]

Sources

Validating the Dual Inhibitory Effect of the 5-Iodoquinazoline-2,4-diamine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the concept of polypharmacology, particularly the dual inhibition of key signaling pathways, has emerged as a powerful strategy to combat the complexity and adaptability of cancer. This guide provides a comprehensive framework for validating the dual inhibitory potential of the 5-iodoquinazoline-2,4-diamine scaffold, a promising chemical entity, against two critical targets in tumor progression: the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

The rationale for co-targeting EGFR and VEGFR-2 is well-established. EGFR activation drives tumor cell proliferation, survival, and metastasis, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop their own blood supply.[1][2] There is significant crosstalk between these two pathways, and dual inhibition offers the potential for a synergistic anti-cancer effect and a strategy to overcome acquired resistance to single-target therapies.[1][2]

This guide will provide a comparative analysis of the this compound scaffold against established dual EGFR/VEGFR-2 inhibitors, detailed experimental protocols for validation, and the scientific reasoning behind these methodologies.

Comparative Analysis of Dual EGFR/VEGFR-2 Inhibitors

To objectively assess the potential of the this compound scaffold, its inhibitory activity must be benchmarked against existing drugs with a similar mechanism of action. Lapatinib and Vandetanib are two well-characterized dual inhibitors of the EGFR and VEGFR families.

Compound/ScaffoldTarget(s)IC50 (EGFR)IC50 (VEGFR-2)Reference(s)
Iodoquinazoline Derivative (13e) EGFRT790M, VEGFR-20.30 µM0.90 µM[3]
Iodoquinazoline Derivative (7c) EGFRT790M, VEGFR-20.35 µM1.25 µM[3]
Lapatinib EGFR, HER2~0.0056 µM (HER1)-[4]
Vandetanib VEGFR-2, EGFR0.500 µM0.040 µM[5][6]

Note: The data for the iodoquinazoline derivatives are for specific analogs within this class and serve as a strong rationale for the investigation of this compound itself. IC50 values can vary depending on the assay conditions.

Signaling Pathways and Experimental Workflow

A thorough understanding of the targeted signaling pathways is crucial for designing robust validation experiments.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis mTOR->Proliferation inhibitor This compound inhibitor->EGFR Inhibits inhibitor->VEGFR2 Inhibits

Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.

The validation of a dual inhibitor requires a multi-pronged approach, starting from biochemical assays to cell-based functional assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Kinase_Assay In Vitro Kinase Inhibition Assays (EGFR & VEGFR-2) IC50 Determine IC50 Values Kinase_Assay->IC50 Proliferation_Assay Cell Proliferation Assay (e.g., MTT) IC50->Proliferation_Assay Signaling_Assay Downstream Signaling Analysis (e.g., Western Blot) Proliferation_Assay->Signaling_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Signaling_Assay->Apoptosis_Assay

Caption: Experimental workflow for validating a dual kinase inhibitor.

Experimental Protocols

The following protocols provide a detailed methodology for the validation of this compound as a dual EGFR/VEGFR-2 inhibitor.

In Vitro Kinase Inhibition Assays

Rationale: These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified EGFR and VEGFR-2 kinases. This is the foundational step to confirm direct target engagement and determine the potency (IC50) of the inhibitor. A luminescence-based assay that measures ATP consumption is a common and robust method.[3]

A. EGFR Kinase Inhibition Assay

  • Materials:

    • Recombinant human EGFR (BPS Bioscience, Cat. No. 40187 or equivalent)[7]

    • PTK Substrate (Poly (Glu:Tyr, 4:1)) (BPS Bioscience, Cat. No. 40217 or equivalent)[7]

    • ATP (Sigma-Aldrich)

    • This compound

    • Lapatinib and Vandetanib (positive controls)

    • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or equivalent)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare a 10 mM stock solution of this compound and control inhibitors in 100% DMSO.

    • Perform serial dilutions of the compounds in kinase buffer to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be ≤1%.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of recombinant EGFR enzyme to each well. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (final concentrations to be optimized, typically around the Km for ATP).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

B. VEGFR-2 Kinase Inhibition Assay

  • Materials:

    • Recombinant human VEGFR-2 (BPS Bioscience, Cat. No. 40301 or equivalent)

    • Other materials are the same as for the EGFR assay.

  • Procedure:

    • The procedure is identical to the EGFR kinase inhibition assay, with the substitution of recombinant VEGFR-2 for EGFR.

Cell-Based Proliferation Assay (MTT Assay)

Rationale: This assay assesses the functional consequence of kinase inhibition on cancer cell lines that are dependent on EGFR and/or VEGFR signaling for their growth and survival. A reduction in cell viability indicates that the compound is active in a cellular context.

  • Materials:

    • Human cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound, Lapatinib, and Vandetanib

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and control inhibitors for 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

Rationale: This assay provides direct evidence that the compound is inhibiting the intended signaling pathways within the cell. By measuring the phosphorylation status of key downstream proteins (e.g., Akt, ERK), we can confirm the mechanism of action.

  • Materials:

    • Human cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against: p-EGFR, EGFR, p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to 70-80% confluency and then serum-starve for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with EGF (for EGFR pathway) or VEGF (for VEGFR-2 pathway) for 15-30 minutes.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on the phosphorylation of target proteins.

Conclusion

The validation of this compound as a dual EGFR/VEGFR-2 inhibitor requires a systematic and rigorous experimental approach. The methodologies outlined in this guide, from direct enzymatic inhibition assays to functional cellular assays, provide a comprehensive framework for characterizing the potency and mechanism of action of this promising scaffold. By comparing its activity to established dual inhibitors and meticulously dissecting its effects on key signaling pathways, researchers can build a robust data package to support its further development as a potential anti-cancer therapeutic.

References

  • Mohamed, A. A., El-Hddad, S. S. A., Aljohani, A. K. B., Khedr, F., Alatawi, O. M., Keshek, D. E., Ahmed, S., Alsulaimany, M., Almadani, S. A., El-Adl, K., & Hanafy, N. S. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 143, 107062. [Link]

  • Budipramana, K., Yusuf, M., & Levita, J. (2024). Structural and molecular insights from dual inhibitors of EGFR and VEGFR2 as a strategy to improve the efficacy of cancer therapy. Chemical Biology & Drug Design, 103(5), e14534. [Link]

  • Mourad, A. A., & El-Kalyoubi, S. A. (2021). EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. Life Sciences, 277, 119531. [Link]

  • Ma, L., Wang, Y., & Chen, X. (2021). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Journal of Cellular and Molecular Medicine, 25(19), 9037-9047. [Link]

  • Grande, E., & Diez, J. J. (2011). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Therapeutics and Clinical Risk Management, 7, 399–407. [Link]

  • ResearchGate. (n.d.). 2D structures of dual inhibitors of EGFR and VEGFR2 from the reviewed articles. Retrieved from [Link]

  • PharmaCompass. (n.d.). VANDETANIB. Retrieved from [Link]

  • PubChem. (n.d.). Vandetanib. Retrieved from [Link]

  • Ciardiello, F., & Tortora, G. (2008). Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review). International Journal of Oncology, 32(6), 1187-1194. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vandetanib?[Link]

  • Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]

  • The Oncologist. (2007). Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. [Link]

  • ResearchGate. (n.d.). Functional analysis of VEGFR2 and EGFR signaling and signaling blockade for human lung cancer and endothelial cells in vitro. Retrieved from [Link]

  • PubChem. (n.d.). Lapatinib. Retrieved from [Link]

  • Naumov, G. N., Nilsson, M. B., & Cascone, T. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Pharmacology & Therapeutics, 132(3), 337-349. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2016). Journal of Visualized Experiments, (116), 54564. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Konecny, G. E., Pegram, M. D., & Venkatesan, N. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639. [Link]

  • VJOncology. (2021, April 19). Combining EGFR and VEGF inhibitors for NSCLC. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). Molecular and Cellular Biochemistry. [Link]

  • ResearchGate. (n.d.). Lapatinib concentrations that achieve 50% growth inhibition (IC 50 ), and the corresponding levels of HER2 and EGFR expression as measured by ELISA. Retrieved from [Link]

  • Bowel Cancer Australia. (2011, May 29). VEGF and EGFR pathways in detail: Target for new therapies against cancer. [Link]

  • Inhibition of VEGFR2 and EGFR signaling cooperatively suppresses the proliferation of oral squamous cell carcinoma. (2019). Cancer Science, 110(10), 3246-3256. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2. (2007). Bioorganic & Medicinal Chemistry, 15(11), 3635-3648. [Link]

Sources

A Comparative Guide to Predictive Biomarkers for 5-Iodoquinazoline-2,4-diamine: A Framework for Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is increasingly defined by the precision of its application, a precision guided by robust predictive biomarkers. 5-Iodoquinazoline-2,4-diamine represents a novel investigational compound emerging from a chemical scaffold known for its diverse biological activities. The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs that target critical cellular pathways. The addition of an iodine atom at the 5-position and the 2,4-diamine substitution pattern suggest a unique pharmacological profile, but also create a challenge: how do we identify the patient populations most likely to respond to this new agent?

This guide provides a comprehensive framework for the development of a biomarker strategy for this compound. As this is a novel compound without established clinical data, we will proceed from a position of informed hypothesis. By analyzing the known targets of structurally related quinazoline-based inhibitors, we can postulate a set of putative molecular targets for this compound. This guide will delve into the established biomarker landscapes for these putative targets, offering a comparative analysis of their predictive and resistance markers. We will provide detailed experimental methodologies and conceptual workflows to empower researchers, scientists, and drug development professionals to embark on a rational, data-driven biomarker discovery and validation program for this promising new chemical entity.

Putative Molecular Targets and Mechanism of Action of this compound

The diverse bioactivity of the quinazoline scaffold suggests that this compound could engage one or more key oncogenic pathways. Based on extensive precedent in the literature for both quinazoline and iodoquinazoline derivatives, we can hypothesize four primary putative targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Dihydrofolate Reductase (DHFR), and Mitochondrial Complex I. Each of these targets represents a critical node in cancer cell proliferation, survival, angiogenesis, or metabolism.

Putative_Targets_of_5_Iodoquinazoline_2_4_diamine cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Downstream Oncogenic Processes Compound This compound EGFR EGFR Compound->EGFR VEGFR VEGFR Compound->VEGFR DHFR DHFR Compound->DHFR Mito_Complex_I Mitochondrial Complex I Compound->Mito_Complex_I Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis Metabolism Cellular Metabolism Mito_Complex_I->Metabolism

Caption: Putative molecular targets of this compound.

A Comparative Landscape of Predictive Biomarkers for Putative Targets

A robust biomarker strategy must not only predict initial response but also anticipate mechanisms of acquired resistance. Here, we compare the biomarker landscapes for our four putative targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) are a cornerstone of therapy for non-small cell lung cancer (NSCLC) and other malignancies. The predictive biomarker field for these agents is the most mature and serves as a paradigm for personalized oncology.

Predictive Biomarkers:

  • EGFR Activating Mutations: Specific mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, are highly predictive of response to first and second-generation EGFR TKIs.[1][2]

  • EGFR Gene Copy Number: Increased EGFR gene copy number, as determined by fluorescence in situ hybridization (FISH), has been associated with improved outcomes with EGFR TKIs in some studies.[2]

Mechanisms of Resistance & Associated Biomarkers:

  • Secondary EGFR Mutations: The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in exon 20, which hinders the binding of first and second-generation TKIs.[3][4] Third-generation inhibitors like osimertinib were specifically designed to overcome T790M-mediated resistance. Subsequently, C797S mutations can arise, conferring resistance to third-generation inhibitors.[4]

  • Bypass Track Activation: Amplification or activation of alternative signaling pathways, such as MET or HER2, can bypass EGFR blockade and drive resistance.[5][6]

  • Histologic Transformation: A subset of tumors can undergo transformation to a different histology, such as small cell lung cancer, which is insensitive to EGFR inhibition.[3]

Biomarker CategorySpecific MarkerClinical UtilityAssay Method
Predictive (Sensitivity) EGFR Exon 19 del, L858RPatient selection for 1st/2nd Gen TKIsPCR, NGS
Resistance (Acquired) EGFR T790M MutationGuide use of 3rd Gen TKIsPCR, NGS, Liquid Biopsy
Resistance (Acquired) EGFR C797S MutationPredicts resistance to 3rd Gen TKIsNGS, Liquid Biopsy
Resistance (Acquired) MET Gene AmplificationPotential for combination therapyFISH, NGS
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Anti-angiogenic therapies targeting the VEGF/VEGFR pathway have shown efficacy in a range of solid tumors. However, the search for predictive biomarkers has been challenging, with no single molecular marker demonstrating the same predictive power as EGFR mutations.

Potential Predictive & Pharmacodynamic Biomarkers:

  • Circulating Angiogenic Factors: Changes in plasma levels of VEGF and soluble VEGFR-2 (sVEGFR2) have been observed upon treatment with VEGFR inhibitors and have been explored as pharmacodynamic biomarkers.[7][8] However, their predictive value for clinical benefit remains inconsistent.

  • Hypertension: The development of on-treatment hypertension is a recognized class effect of VEGFR inhibitors and has been associated with improved clinical outcomes in some studies, suggesting it may be a clinical biomarker of target engagement and efficacy.[9]

Mechanisms of Resistance:

  • Upregulation of Alternative Pro-Angiogenic Pathways: Tumors can evade VEGFR blockade by upregulating other pro-angiogenic factors like fibroblast growth factors (FGFs) or platelet-derived growth factors (PDGFs).[10][11]

  • Recruitment of Pro-Angiogenic Inflammatory Cells: Infiltration of tumor-associated macrophages (TAMs) and other bone marrow-derived cells can promote angiogenesis through VEGF-independent mechanisms.[12]

  • Increased Pericyte Coverage: Enhanced coverage of tumor vessels by pericytes can make them less dependent on VEGF signaling for survival.[11]

Biomarker CategorySpecific MarkerClinical UtilityAssay Method
Pharmacodynamic Plasma VEGF, sVEGFR2Target engagement, limited predictive valueELISA
Clinical Biomarker On-treatment HypertensionCorrelates with response in some studiesBlood Pressure Monitoring
Resistance (Evasive) Upregulation of FGF, PGF, HGFInvestigational; potential for combination therapyIHC, ELISA, NGS
Dihydrofolate Reductase (DHFR) Inhibitors

Antifolates like methotrexate are among the oldest classes of chemotherapy drugs. Their mechanism involves the inhibition of DHFR, leading to the depletion of tetrahydrofolate and subsequent disruption of nucleotide synthesis.

Mechanisms of Resistance & Associated Biomarkers:

  • DHFR Gene Amplification: An increase in the copy number of the DHFR gene leads to overexpression of the target enzyme, requiring higher drug concentrations for effective inhibition.[13]

  • DHFR Mutations: Mutations in the DHFR gene can reduce the binding affinity of antifolate drugs.

  • Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC) can limit the intracellular accumulation of the drug.

  • Decreased Polyglutamylation: Inefficient polyglutamylation of antifolates within the cell reduces their retention and activity.

Biomarker CategorySpecific MarkerClinical UtilityAssay Method
Resistance (Acquired) DHFR Gene AmplificationExplains lack of responseFISH, qPCR, NGS
Resistance (Acquired) DHFR Gene MutationsExplains lack of responseSanger Sequencing, NGS
Resistance (Intrinsic/Acquired) Reduced RFC ExpressionExplains lack of responseIHC, RT-qPCR
Mitochondrial Complex I Inhibitors

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Its inhibition disrupts oxidative phosphorylation, leading to decreased ATP production and increased oxidative stress. While drugs like metformin are known to inhibit Complex I, the development of specific anticancer agents targeting this complex is an active area of research. To date, there are no clinically validated predictive biomarkers for response to Complex I inhibitors in cancer.

Potential Pharmacodynamic Biomarkers:

  • Metabolic Signatures: Inhibition of Complex I forces a metabolic shift towards glycolysis. Therefore, an increase in the lactate-to-pyruvate ratio in plasma or tumor tissue could serve as a pharmacodynamic biomarker of target engagement.[4]

  • Circulating Markers of Mitochondrial Dysfunction: Growth differentiation factor 15 (GDF-15) and fibroblast growth factor 21 (FGF-21) are secreted in response to mitochondrial stress and are established biomarkers for mitochondrial diseases.[4] Their utility for monitoring the activity of Complex I inhibitors in cancer is under investigation.

Proposed Strategy for Predictive Biomarker Discovery: Given the nascent state of this field, a biomarker discovery program for a Complex I inhibitor would need to be comprehensive. An unbiased, multi-omics approach on preclinical models (cell lines, patient-derived xenografts) treated with this compound would be essential.

  • Genomics/Transcriptomics: Identify gene expression signatures or mutations (e.g., in other complex subunits or metabolic pathways) that correlate with sensitivity or resistance.

  • Proteomics: Quantify changes in protein expression related to mitochondrial function, apoptosis, and metabolic pathways.

  • Metabolomics: Profile changes in key metabolites (e.g., TCA cycle intermediates, amino acids, lipids) to identify metabolic phenotypes associated with response.[5]

Biomarker CategorySpecific MarkerClinical UtilityAssay Method
Pharmacodynamic (Potential) Lactate/Pyruvate RatioTarget engagement, metabolic shiftMass Spectrometry, Enzymatic Assays
Pharmacodynamic (Potential) GDF-15, FGF-21Mitochondrial stress responseELISA
Predictive (Discovery Phase) Multi-Omic SignaturesPatient stratification (future)NGS, Mass Spec (Proteomics/Metabolomics)

Experimental Protocol: Workflow for Biomarker Discovery and Validation

The identification of predictive biomarkers for a novel agent like this compound requires a systematic and multi-faceted approach. The following workflow outlines a strategy, from initial discovery in preclinical models to potential clinical validation.

Biomarker_Discovery_Workflow cluster_Discovery Phase 1: Preclinical Discovery cluster_Validation Phase 2: Preclinical Validation cluster_Clinical Phase 3: Clinical Correlation Cell_Screen High-Throughput Screen (Diverse Cancer Cell Lines) Omics Multi-Omics Analysis (Sensitive vs. Resistant Lines) - Genomics - Transcriptomics - Proteomics - Metabolomics Hypothesis Candidate Biomarker Hypothesis Generation Omics->Hypothesis PDX_Models Patient-Derived Xenograft (PDX) Model Testing Hypothesis->PDX_Models Test Hypotheses Assay_Dev Develop Clinically-Ready Assay (e.g., IHC, qPCR, NGS panel) PDX_Models->Assay_Dev Validate Candidates Phase_I_II Phase I/II Clinical Trial (Basket/Umbrella Design) Assay_Dev->Phase_I_II Deploy Assay Biopsy Pre- and On-Treatment Tumor & Blood Biopsies Phase_I_II->Biopsy Correlation Correlate Biomarker Status with Clinical Outcomes (ORR, PFS, OS) Biopsy->Correlation

Caption: A multi-phase workflow for biomarker discovery and validation.

Detailed Protocol: Generation of Drug-Resistant Cell Lines and Identification of Resistance Mechanisms

This protocol describes a fundamental step in the biomarker discovery process: understanding how resistance develops, which often reveals key biomarkers.

Objective: To generate cell line models of acquired resistance to this compound and identify the molecular mechanisms responsible.

Materials:

  • Cancer cell line sensitive to this compound (determined from initial screening).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • This compound, stock solution in DMSO.

  • DMSO (vehicle control).

  • Reagents for DNA, RNA, and protein extraction.

  • Materials for Next-Generation Sequencing (NGS) and Western Blotting.

Methodology:

  • Determine Initial Sensitivity (IC50):

    • Plate the parental sensitive cell line in 96-well plates.

    • Treat with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a reagent like CellTiter-Glo®.

    • Calculate the IC50 concentration (the concentration that inhibits 50% of cell growth).

  • Generate Resistant Clones (Dose Escalation):

    • Culture parental cells in a low concentration of this compound (e.g., starting at the IC20).

    • Allow the cells to recover and resume proliferation.

    • Gradually increase the drug concentration in a stepwise manner over several months. Culture a parallel line with vehicle (DMSO) as a control.

    • Continue this process until a cell population can proliferate in a high concentration of the drug (e.g., 5-10 times the initial IC50).

    • Isolate single-cell clones from the resistant population by limiting dilution.

  • Confirm Resistance Phenotype:

    • Perform a cell viability assay (as in Step 1) on the parental, vehicle-treated, and resistant clones.

    • Confirm a significant shift in the IC50 for the resistant clones compared to the parental and vehicle-treated lines.

  • Identify Resistance Mechanisms (Multi-Omics Approach):

    • Genomic Analysis: Extract genomic DNA from parental and resistant clones. Perform whole-exome or targeted panel sequencing to identify mutations acquired in the resistant cells (e.g., in the putative target genes like EGFR).

    • Transcriptomic Analysis: Extract total RNA and perform RNA-sequencing. Analyze for differential gene expression, paying close attention to bypass signaling pathways (e.g., MET, AXL) or drug transporter genes.

    • Proteomic Analysis: Extract total protein and perform quantitative mass spectrometry. Look for changes in protein expression and phosphorylation status of key signaling molecules (e.g., p-AKT, p-ERK). Validate key findings by Western Blot.

  • Functional Validation:

    • If a bypass pathway is identified (e.g., MET amplification), test the effect of combining this compound with a specific inhibitor of that pathway (e.g., a MET inhibitor) in the resistant cells to see if sensitivity is restored.

    • If a specific mutation is found, use CRISPR/Cas9 to introduce that mutation into the parental cell line to confirm it confers resistance.

Conclusion and Future Directions

The development of this compound as a targeted therapeutic agent necessitates a parallel, integrated biomarker development program. By hypothesizing its potential interaction with key oncogenic drivers like EGFR, VEGFR, DHFR, and Mitochondrial Complex I, we can leverage decades of research from established drug classes to inform a rational path forward.

The biomarker landscape is vastly different across these potential targets. For a putative EGFR inhibitor, the path is well-trodden, focusing on mutational analysis. For a VEGFR inhibitor, the focus would shift to pharmacodynamic and clinical biomarkers. For a DHFR inhibitor, markers of resistance are well-characterized. Finally, for a novel Mitochondrial Complex I inhibitor, the program would be one of discovery, utilizing cutting-edge multi-omics technologies to define a new biomarker paradigm.

Ultimately, it is plausible that this compound is a multi-targeted agent. Therefore, the optimal biomarker strategy may not be a single analyte but a composite signature that captures the drug's dominant mechanism of action in a given tumor context. The workflows and comparative data presented in this guide provide a robust blueprint for elucidating this signature, with the ultimate goal of delivering a highly effective, precision therapeutic to the right patients.

References

Sources

Preclinical Validation of 5-Iodoquinazoline-2,4-diamine: A Comparative Guide for a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the core of several clinically successful kinase inhibitors.[1][2] This guide provides a comprehensive preclinical validation framework for a novel drug candidate, 5-Iodoquinazoline-2,4-diamine. In the absence of direct published data for this specific molecule, this document outlines a robust, hypothesis-driven approach for its evaluation. We will leverage established methodologies and comparative data from structurally related 2,4-diaminoquinazoline and iodoquinazoline derivatives, alongside the well-characterized epidermal growth factor receptor (EGFR) inhibitors, Gefitinib and Erlotinib, as benchmarks for performance.[1][3]

Introduction and Rationale

The 2,4-diaminoquinazoline core is a well-established pharmacophore known to interact with the ATP-binding pocket of various kinases.[4][5] The strategic placement of an iodine atom at the 5-position is hypothesized to enhance potency and modulate the pharmacokinetic profile of the molecule. Iodine's high atomic number and its potential to form halogen bonds can contribute to stronger interactions with the target protein.[6][7] This guide will delineate a preclinical pathway to validate this compound as a potential inhibitor of key oncogenic kinases, such as EGFR and VEGFR, which are often overexpressed in a variety of cancers.[8][9]

Target Validation and Mechanism of Action

Based on the known activities of related quinazoline derivatives, this compound is postulated to act as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). The primary focus of this validation plan will be on EGFR and its downstream signaling pathways, which are critical for cell proliferation, survival, and metastasis.[10]

Hypothesized Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Activation P_EGFR pEGFR EGFR->P_EGFR Autophosphorylation RAS_RAF RAS/RAF P_EGFR->RAS_RAF PI3K_AKT PI3K/AKT P_EGFR->PI3K_AKT Drug This compound Drug->P_EGFR Inhibition MEK_ERK MEK/ERK RAS_RAF->MEK_ERK Transcription Gene Transcription MEK_ERK->Transcription PI3K_AKT->Transcription Proliferation Proliferation Transcription->Proliferation Leads to Survival Survival Transcription->Survival Leads to

Caption: Hypothesized mechanism of action for this compound.

Comparative In Vitro Evaluation

The initial phase of preclinical validation involves a series of in vitro assays to determine the potency, selectivity, and cellular activity of this compound in comparison to Gefitinib and Erlotinib.

Kinase Inhibition Assays

Protocol:

  • Enzyme Source: Recombinant human EGFR (wild-type and clinically relevant mutants, e.g., T790M) and VEGFR-2 kinases.

  • Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay to measure kinase activity.

  • Procedure:

    • Incubate the kinase, a suitable substrate (e.g., a poly-GT peptide), and ATP at varying concentrations of the test compounds (this compound, Gefitinib, Erlotinib).

    • After the reaction, add detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for a biotinylated substrate).

    • Measure the signal (FRET or luminescence) which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) from the dose-response curves.

Expected Outcome and Comparative Analysis: The goal is for this compound to exhibit potent inhibition of EGFR and potentially VEGFR-2, with IC50 values in the low nanomolar range, comparable to or better than the benchmarks.[6][7]

Cell-Based Proliferation Assays

Protocol (MTT Assay):

  • Cell Lines: A panel of human cancer cell lines with varying EGFR expression and mutation status (e.g., A549, HCT116, MCF-7, HepG2).[6][9]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Determine the GI50 (the concentration required to inhibit cell growth by 50%).

Comparative Data Table (Hypothetical):

CompoundA549 (EGFR wt) GI50 (µM)HCT116 (EGFR wt) GI50 (µM)MCF-7 (EGFR low) GI50 (µM)HepG2 (EGFR wt) GI50 (µM)
This compound Hypothesized: 5-10Hypothesized: 5-10Hypothesized: >20Hypothesized: 5-10
Gefitinib~15~10>50~8
Erlotinib~8~7>50~6

Note: The values for Gefitinib and Erlotinib are representative of published data. The values for this compound are hypothetical and represent a desirable outcome.

In Vivo Efficacy Assessment

Successful in vitro performance warrants evaluation in animal models to assess anti-tumor efficacy.

Xenograft Tumor Models

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549 or a cell line with high EGFR expression) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, Gefitinib, or Erlotinib). Administer the compounds orally or via intraperitoneal injection daily.

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, excise the tumors and weigh them.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.

Proposed Experimental Workflow:

G Start Start Tumor_Implant Implant Cancer Cells in Mice Start->Tumor_Implant Tumor_Growth Allow Tumors to Grow to Palpable Size Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Drug Administration Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., 21 days) Monitoring->Endpoint Analysis Excise Tumors and Analyze Data Endpoint->Analysis

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Comparative In Vivo Efficacy (Hypothetical Data):

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+5
This compound Hypothesized: 25Hypothesized: >60Hypothesized: <10
Gefitinib50~50<10
Erlotinib50~55<10

Pharmacokinetic and Preliminary Toxicity Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the initial safety profile, is crucial for the progression of a drug candidate.

Pharmacokinetic (PK) Studies

Protocol:

  • Animal Model: Rats or mice.

  • Dosing: Administer a single dose of this compound intravenously and orally to different groups of animals.

  • Sample Collection: Collect blood samples at various time points.

  • Analysis: Analyze the plasma concentrations of the compound using LC-MS/MS.

  • Parameters Calculated: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

Acute Toxicity Studies

Protocol:

  • Animal Model: Mice.

  • Dosing: Administer single, escalating doses of this compound.

  • Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.

  • Endpoint: Determine the maximum tolerated dose (MTD).

Conclusion and Future Directions

This guide outlines a comprehensive and comparative preclinical validation strategy for this compound. The proposed experiments are designed to rigorously assess its potential as a kinase inhibitor, using clinically relevant benchmarks for comparison. Favorable outcomes in these studies, particularly demonstrating superior potency, a favorable safety profile, and desirable pharmacokinetic properties compared to existing therapies, would provide a strong rationale for advancing this compound into further preclinical development, including IND-enabling toxicology studies. The modular nature of the quinazoline scaffold also offers opportunities for further structure-activity relationship (SAR) studies to optimize its properties if needed.[11]

References

  • Higgins, B., Kolinsky, K., & Sliwkowski, M. (2005). Preclinical studies with Erlotinib (Tarceva). Seminars in Oncology, 32(1 Suppl 1), S10-S16.
  • Abdel-Maksoud, M. S., et al. (2024). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 14(12), 8203-8226.
  • Ciardiello, F. (2002). [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)]. Annali Italiani di Medicina Interna, 17(4 Suppl), 35S-40S.
  • Herbst, R. S. (2003). Erlotinib (Tarceva): an update on the clinical trial program.
  • Rubin, B. P., et al. (2011). Preclinical Testing of Erlotinib in a Transgenic Alveolar Rhabdomyosarcoma Mouse Model. Sarcoma, 2011, 678123.
  • Herbst, R. S. (2003). Erlotinib: Preclinical Investigations. Oncology (Williston Park), 17(11 Suppl 12), 11-16.
  • El-Damasy, D. A., et al. (2023).
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-8.
  • Higgins, B., Kolinsky, K., & Sliwkowski, M. (2005). Preclinical studies with Erlotinib (Tarceva). Seminars in Oncology, 32(1 Suppl 1), S10-S16.
  • Ren, Y., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry, 135, 327-337.
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-8.
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-8.
  • Berman, J. D., et al. (1988). Antileishmanial activities of 2,4-diaminoquinazoline putative dihydrofolate reductase inhibitors. Antimicrobial Agents and Chemotherapy, 32(5), 753-756.
  • Grivsky, E. M., et al. (1980). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. Journal of Medicinal Chemistry, 23(3), 327-329.
  • S. S. S, & S. N. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 14(4), 1-10.
  • Gallo, J. M., et al. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Molecular Cancer Therapeutics, 7(2), 375-384.
  • Haspinger, E. R., et al. (2015). Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. Cancers, 7(2), 689-701.
  • Ramalingam, S. S., & Belani, C. P. (2004). Gefitinib therapy for non-small cell lung cancer. Expert Review of Anticancer Therapy, 4(5), 785-794.
  • Park, S. Y., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(16), 5901.
  • Normanno, N., et al. (2007). Gefitinib in Non Small Cell Lung Cancer. Annals of Oncology, 18(Suppl 6), vi50-vi54.
  • Liu, F., et al. (2010). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS Medicinal Chemistry Letters, 1(3), 115-119.
  • Higgins, B., et al. (2011). Abstract A154: Preclinical investigation of gefitinib combined with radiation in EGFR-mutation positive non-small cell lung cancer. Molecular Cancer Therapeutics, 10(11_Supplement), A154.
  • Giza, D. E., & Walczyk, A. (2022). The Role of the Kinase Inhibitors in Thyroid Cancers. International Journal of Molecular Sciences, 23(10), 5433.
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 12(45), 29279-29302.
  • Saha, A., et al. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses, 15(11), 2194.
  • El-Damasy, D. A., et al. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. Archiv der Pharmazie, e2400389.
  • Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 681329.
  • Walter, M. A., et al. (2021). Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. Cancers, 13(16), 4013.
  • To, C., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 47, 128200.
  • Rivera-Chávez, J. F., et al. (2020). Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors. ChemMedChem, 15(19), 1802-1812.
  • Chao, C. H., et al. (2013). Discovery and optimization of 2,4-diaminoquinazoline derivatives as a new class of potent dengue virus inhibitors. Journal of Medicinal Chemistry, 56(10), 3926-3937.
  • Mannavola, D., et al. (2007). A Novel Tyrosine-Kinase Selective Inhibitor, Sunitinib, Induces Transient Hypothyroidism by Blocking Iodine Uptake. The Journal of Clinical Endocrinology & Metabolism, 92(9), 3531-3534.
  • Saha, A., et al. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses, 15(11), 2194.
  • Rolfo, C., et al. (2014). Are erlotinib and gefitinib interchangeable, opposite or complementary for non-small cell lung cancer treatment? Biological, pharmacological and clinical aspects.
  • Papaleontiou, M., & Haymart, M. R. (2021). Tyrosine Kinase Inhibitors for Radioactive Iodine Refractory Differentiated Thyroid Cancer. Endocrinology and Metabolism Clinics of North America, 50(3), 549-563.
  • Zhou, J., et al. (2018). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology Letters, 16(3), 3939-3946.
  • Saha, A., et al. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses, 15(11), 2194.
  • Wang, Z., et al. (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 26(13), 3906.
  • Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(4), 429-440.
  • Penn Medicine. (n.d.). Kinase Inhibitor Therapy for Thyroid Cancer. Retrieved from [Link]

  • Ramalingam, S. S., & Papadimitrakopoulou, V. A. (2023). Targeting Common EGFR Mutations in NSCLC – Review of Global Phase III Trials of Third-generation Inhibitors. Clinical Lung Cancer, 24(1), 1-12.
  • Wu, S. G., et al. (2017).
  • Breen, C. J., & Tiritan, M. E. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(5), 729.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and organic synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 5-Iodoquinazoline-2,4-diamine is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, principles-based approach to managing the waste stream of this compound, ensuring that safety and compliance are integral to the research process.

Hazard Assessment: Understanding the "Why" Behind the Protocol

This compound is a halogenated heterocyclic compound. Its proper handling and disposal protocol is dictated by the synergistic hazards of its quinazoline core and its iodo-substituent. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a reliable hazard profile can be inferred from its constituent parts and related structures.

The quinazoline-2,4-diamine backbone is known to cause skin, eye, and respiratory irritation.[1][2] The addition of an iodine atom places this compound firmly in the category of halogenated organic waste .[3][4] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[3] Mixing this waste with non-halogenated streams leads to cross-contamination, complicating the disposal process and significantly increasing costs.[4][5]

Table 1: Inferred Hazard Profile and Disposal Implications for this compound

Hazard CategoryInferred Risk Based on Structural AnalogsDisposal Implication
Chemical Class Halogenated Organic CompoundMust be segregated into a dedicated halogenated waste stream.[3][6][7] Do not dispose of down the drain.[5][8]
Acute Toxicity Expected to be harmful if swallowed or inhaled.Requires handling with appropriate PPE to prevent exposure during collection and disposal.[9][10]
Skin/Eye Irritation Causes skin and serious eye irritation.[1][2]Mandates the use of chemical-resistant gloves and safety goggles/face shield during handling and disposal.[1][9]
Chemical Reactivity Potential incompatibility with strong oxidizing agents and strong acids.[11]Waste must be segregated from these incompatible materials to prevent dangerous reactions in the waste container.[10]
Environmental Halogenated compounds can be toxic to aquatic life.[12]Must be disposed of as hazardous waste to prevent environmental release.[10][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable standard for minimizing exposure risk.

  • Eye and Face Protection : Wear tightly fitting chemical safety goggles.[9][13] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection : A flame-resistant lab coat must be worn and fully buttoned. Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[9][13]

  • Respiratory Protection : All handling and waste consolidation should occur inside a certified chemical fume hood to control vapor and potential dust exposure.[9][10]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never assume that different chemical wastes can be mixed.

Step 1: Prepare Labeled, Dedicated Waste Containers Before generating waste, prepare two separate, clearly labeled containers: one for solid waste and one for liquid waste. The containers must be made of a compatible material (e.g., polyethylene) and have a secure, threaded cap.[4][8]

The label must include:

  • The words "Hazardous Waste "[5]

  • The full chemical name: "Waste this compound "

  • The primary hazards (e.g., "Irritant," "Halogenated")[4]

Step 2: Segregate and Collect Waste

  • Solid Waste : This includes any residual solid this compound, contaminated weighing papers, gloves, and plasticware. Collect these items in your dedicated solid waste container.[10] Do not place sharp objects like needles in this container; they must go into a designated sharps container.[9]

  • Liquid Waste : This includes any solutions containing this compound. Pour this waste carefully into the dedicated liquid halogenated waste container.[10]

    • Causality : Keeping solid and liquid waste separate often aids the final disposal process. Furthermore, it is imperative not to mix this halogenated waste with non-halogenated solvent streams (like acetone or hexane) to prevent costly and complex disposal procedures.[5]

Step 3: Secure and Store Waste Keep waste containers securely closed at all times, except when adding waste.[4][6] This prevents the release of vapors and protects against spills. Store the sealed containers in a designated satellite accumulation area within the lab, which should be a secondary containment bin to catch any potential leaks.[4]

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Final Disposal start Waste Generation Point ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Prepare Labeled Halogenated Waste Containers (Solid & Liquid) ppe->container identify Identify Waste Type container->identify solid Solid Waste (Contaminated PPE, etc.) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid collect_solid Collect in Solid Waste Container solid->collect_solid collect_liquid Collect in Liquid Waste Container liquid->collect_liquid seal Securely Seal Containers When Not in Use collect_solid->seal collect_liquid->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store pickup Request Pickup from Institutional EHS Office store->pickup end Document and Dispose via Approved Vendor pickup->end

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Contain the Spill : If trained and safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[8][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Cleanup Debris : Carefully scoop the absorbent material and place it into your designated solid hazardous waste container.[13]

  • Decontaminate : Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as solid hazardous waste.[10]

  • Report : Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office, regardless of size.[10]

Final Disposal and Documentation

Once your waste container is approximately three-quarters full, it is ready for disposal.[4]

  • Finalize the Label : Ensure the hazardous waste tag is complete, listing all constituents and their approximate percentages.

  • Schedule Pickup : Contact your institution's EHS office to schedule a waste pickup.[10] Do not allow hazardous waste to accumulate in the lab for extended periods.[6] EHS is responsible for engaging a licensed hazardous waste disposal company to transport and incinerate the material in compliance with all regulations.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This diligence is the hallmark of a responsible scientific professional.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
  • BenchChem. (2025). Navigating the Safe Handling of 1-Iodohexane: A Comprehensive Guide for Laboratory Professionals.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
  • Safety Data Sheet. (n.d.). SDS- Iodine Solution.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 6-phenyl-1,3,5-triazine-2,4-diyldiamine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Quinoline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,4-Diaminoquinazoline.
  • U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from Centers for Disease Control and Prevention.
  • Maleki, A., et al. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives.
  • Enamine. (n.d.). Safety Data Sheet.
  • Jones, S. (2010).
  • Cayman Chemical. (2024). Safety Data Sheet for Diazoxide.
  • Kumar, A., et al. (2023). Waste plastic derived carbon dots for tandem oxidative synthesis of quinazolin-4(3H)-ones. Green Chemistry.
  • BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Kumar, D., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Phan, N. T. S., et al. (2018). Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent.
  • Udrea, A. M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules.
  • Echemi. (n.d.). 2,4-DIAMINOQUINAZOLINE SDS, 1899-48-5 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). 2,4-Diaminoquinazoline. PubChem Compound Database.
  • BenchChem. (2025). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
  • Alchem Pharmtech. (n.d.). CAS 132131-20-5 | 6-Iodoquinazoline-2,4-diamine.
  • International Labour Organization & World Health Organization. (2021). ICSC 0582 - 2,4-TOLUENEDIAMINE.
  • BIOSYNCE. (n.d.). Quinazoline-2,4-diamine CAS 1899-48-5.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target, the synthesis, and the results. However, the foundation of groundbreaking science is built on a bedrock of safety. When handling novel compounds like 5-Iodoquinazoline-2,4-diamine, a robust understanding of the necessary personal protective equipment (PPE) is not just a regulatory hurdle—it's an essential component of rigorous scientific practice. This guide provides a detailed, experience-driven approach to selecting and using PPE for this specific compound, ensuring both your safety and the integrity of your research.

Core Principles of Protection

Before delving into specific PPE recommendations, it's crucial to understand the routes of exposure we are mitigating:

  • Inhalation: Fine powders can be easily aerosolized and inhaled, leading to respiratory tract irritation.[1][2][3]

  • Dermal Contact: The compound can cause skin irritation upon contact.[1][2][3] Prolonged exposure could lead to more severe effects.

  • Ocular Contact: Direct contact with the eyes can cause serious irritation.[1][2][3]

  • Ingestion: Accidental ingestion is a risk, especially in an environment where good laboratory practices are not strictly followed.

Our PPE selection is a direct response to these potential hazards, creating a barrier between you and the chemical.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety Goggles with Side Shields2 pairs of Nitrile Gloves (Double-gloving)Full-sleeved Lab CoatN95 Respirator (or higher)
Solution Preparation Chemical Splash Goggles & Face Shield2 pairs of Nitrile Gloves (Double-gloving)Chemical-resistant Apron over Lab CoatN95 Respirator (or higher)
Running Reactions Chemical Splash Goggles2 pairs of Nitrile Gloves (Double-gloving)Full-sleeved Lab CoatAs per risk assessment (in a fume hood)
Post-Reaction Workup Chemical Splash Goggles & Face Shield2 pairs of Nitrile Gloves (Double-gloving)Chemical-resistant Apron over Lab CoatAs per risk assessment (in a fume hood)
Waste Disposal Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatAs per risk assessment
Detailed PPE Specifications and Rationale

Standard safety glasses are insufficient. The risk of splashes and fine powder dispersal necessitates:

  • Chemical Splash Goggles: These provide a 360-degree seal around the eyes, protecting from splashes from any direction.

  • Face Shield: To be worn over goggles, especially when handling larger quantities or during procedures with a high splash risk, such as preparing solutions or during a chemical spill cleanup.[4]

Given that skin contact is a primary route of exposure, robust hand protection is critical.

  • Double-Gloving with Nitrile Gloves: This is a crucial practice. The outer glove takes the primary contamination, and the inner glove provides a second layer of protection in case of a tear or during doffing. Nitrile offers good resistance to a wide range of chemicals.

  • Immediate Glove Change: If a glove is contaminated, it must be removed and replaced immediately, following proper doffing procedures to avoid skin contact.

Your personal clothing should not be your first line of defense.

  • Full-sleeved Lab Coat: This should be kept fully buttoned to protect your skin and clothing from incidental contact.

  • Chemical-Resistant Apron: When handling liquids or larger quantities of the compound, an apron worn over the lab coat provides an additional layer of protection against splashes and spills.

Due to the risk of inhaling aerosolized powder, respiratory protection is essential, especially when handling the solid compound outside of a certified chemical fume hood.

  • N95 Respirator: This is the minimum requirement for weighing and handling the solid compound. Ensure it is properly fit-tested.

  • Work within a Chemical Fume Hood: All handling of this compound, especially when in solution or during reactions, should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

Operational Plan: Step-by-Step PPE Protocol

A disciplined approach to donning and doffing PPE is as important as the equipment itself.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Respiratory Protection: If required, put on your N95 respirator, ensuring a tight seal.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back to the front.

  • Lab Coat: Unbutton your lab coat and remove it by folding it in on itself, contaminated side inward.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

This sequence is designed to minimize the transfer of contaminants from the PPE to your skin.

Disposal Plan

All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes used gloves, disposable lab coats, weighing papers, and any contaminated absorbent materials. These should be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Solutions containing the compound and any solvents used for cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container.

  • Sharps: Any needles or sharp objects contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[4] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.

Visualizing PPE Selection: A Risk-Based Approach

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Assess Task (e.g., Weighing, Solution Prep) is_solid Handling Solid Powder? start->is_solid is_splash_risk High Splash Risk? is_solid->is_splash_risk No add_respirator Add N95 Respirator is_solid->add_respirator Yes use_fume_hood Work in Fume Hood is_splash_risk->use_fume_hood No upgrade_eye_face Upgrade to: - Chemical Splash Goggles - Face Shield is_splash_risk->upgrade_eye_face Yes base_ppe Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles use_fume_hood->base_ppe final_ppe Final PPE Configuration Determined base_ppe->final_ppe add_respirator->is_splash_risk add_apron Add Chemical-Resistant Apron upgrade_eye_face->add_apron add_apron->use_fume_hood

Caption: Risk assessment workflow for PPE selection.

By adhering to these guidelines, you are not only protecting yourself but also fostering a culture of safety that is paramount to scientific excellence. Always remember to consult your institution's specific safety protocols and the relevant safety data for any chemical you work with.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.